4-Phenylisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFMJPVPXNIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346098 | |
| Record name | 4-Phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19571-30-3 | |
| Record name | 4-Phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Phenylisoquinoline from Basic Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and efficient synthetic routes for the preparation of 4-phenylisoquinoline, a key structural motif in medicinal chemistry. The synthesis of this scaffold is crucial for the development of novel therapeutic agents. This document details two primary, reliable methods starting from basic precursors: a modified Bischler-Napieralski reaction and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Modified Bischler-Napieralski Route
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] A modification of this approach allows for the introduction of a phenyl group at the 4-position. This strategy involves the cyclization of an N-acyl-2-biphenylethylamine.
The overall synthetic workflow for the modified Bischler-Napieralski route is depicted below:
Experimental Protocols
Step 1: Synthesis of 2-(Biphenyl-2-yl)ethanamine
This precursor can be synthesized from biphenyl-2-carboxaldehyde through a Henry reaction with nitromethane to form 2-(2-nitrovinyl)biphenyl, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Step 2: Synthesis of N-(2-(Biphenyl-2-yl)ethyl)acetamide
2-(Biphenyl-2-yl)ethanamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the corresponding amide.
Step 3: Bischler-Napieralski Cyclization to 1-Methyl-4-phenyl-3,4-dihydroisoquinoline
The asymmetric Bischler-Napieralski reaction of N-(2-(biphenyl-2-yl)ethyl)acetamide is carried out using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) to induce cyclization, affording 1-methyl-4-phenyl-3,4-dihydroisoquinoline.[3][4]
| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
| N-(2-(Biphenyl-2-yl)ethyl)acetamide | POCl₃, P₂O₅ | Toluene (B28343) | Reflux | 4-6 h | 80-91% de |
Step 4: Aromatization to this compound
The resulting 3,4-dihydroisoquinoline is aromatized to this compound. This can be achieved through catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent or through oxidation with reagents such as manganese dioxide (MnO₂) or pyridine-N-oxide.[3]
| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
| 1-Methyl-4-phenyl-3,4-dihydroisoquinoline | 10% Pd/C | Decalin | Reflux | 12-24 h | Good |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of aryl-aryl bonds. This strategy involves the coupling of a 4-haloisoquinoline with phenylboronic acid in the presence of a palladium catalyst and a base.
The overall synthetic workflow for the Suzuki-Miyaura cross-coupling route is illustrated below:
Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline
The synthesis of the 4-haloisoquinoline precursor is a critical step. 4-Bromoisoquinoline can be prepared from isoquinoline via electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent.
Step 2: Suzuki-Miyaura Cross-Coupling
The 4-bromoisoquinoline is then coupled with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium or potassium carbonate.
| Reactant | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Time | Yield |
| 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/Ethanol (B145695) | 85-90 °C | 6-12 h | 60-80% |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a round-bottom flask, dissolve 4-bromoisoquinoline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add a 2M aqueous solution of potassium carbonate (2 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Conclusion
This guide has detailed two robust and efficient synthetic strategies for the preparation of this compound from basic and readily available starting materials. The modified Bischler-Napieralski route offers a classical approach with opportunities for asymmetric synthesis, while the Suzuki-Miyaura cross-coupling provides a more direct and modular method for the introduction of the C4-phenyl group. The choice of synthetic route will depend on the specific requirements of the research, including desired scale, substrate availability, and tolerance of functional groups. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals engaged in the synthesis of isoquinoline-based compounds for drug discovery and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylisoquinoline is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, including as kinase inhibitors and as materials for organic light-emitting diodes (OLEDs). A thorough understanding of the core physicochemical properties of the parent compound is fundamental for the rational design and development of new derivatives with tailored functions. This guide provides a summary of the known physicochemical data for this compound and outlines standardized experimental protocols for their determination.
Core Physicochemical Properties
Quantitative experimental data for the parent this compound is sparse in the literature. The available information, primarily from chemical suppliers and computational predictions, is summarized below. These values serve as a baseline for researchers working with this scaffold.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₅H₁₁N | --- | [1][2][3] |
| Molecular Weight | 205.25 g/mol | --- | [1][3][4] |
| Melting Point | 80 °C | Experimental | [4][5] |
| Boiling Point | 356.4 ± 11.0 °C | Predicted | [4][5] |
| Density | 1.127 ± 0.06 g/cm³ | Predicted | [4][5] |
| logP (Octanol-Water Partition Coefficient) | 3.7 - 3.9 | Predicted | [1][3][6] |
| pKa (Acid Dissociation Constant) | 4.94 ± 0.10 | Predicted | [4] |
| Aqueous Solubility | Limited solubility in water. Soluble in polar organic solvents. | Qualitative | [7][8] |
| Appearance | Typically a solid at room temperature. | Observational | [7] |
Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. As specific protocols for this compound are not widely published, this section provides standardized methodologies applicable to this and similar solid organic compounds.
2.1. Melting Point Determination
The melting point is a critical indicator of purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[11] Impurities tend to depress and broaden the melting range.[9]
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: Finely powder the crystalline this compound sample. Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12][13]
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., silicone oil), making sure the rubber band is above the oil level.[11]
-
Digital Apparatus (e.g., Mel-Temp): Insert the capillary tube into the heating block.[9]
-
-
Heating: Heat the apparatus. For a Thiele tube, gently heat the side arm to create a convection current for uniform heating.[11] For a digital apparatus, set the heating rate.
-
Measurement:
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[10][13]
-
Replicates: Perform at least two careful determinations to ensure consistency.[9]
2.2. Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as logP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase.[14] It is a key parameter for predicting drug absorption and membrane permeability.
Methodology: Shake-Flask Method
The shake-flask method is the gold standard for logP determination.[15]
-
Solvent Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a flask.
-
Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1 to 24 hours) at a constant temperature to allow equilibrium to be reached.[16][17]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Calculation: Calculate logP using the formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
logP = log₁₀(P)[14]
-
2.3. Aqueous Solubility Determination
Aqueous solubility is a critical property affecting bioavailability and formulation.[19] Both kinetic and thermodynamic solubility can be measured. Thermodynamic solubility, which measures the concentration at equilibrium, is considered the benchmark.[20]
Methodology: Thermodynamic Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific volume of aqueous buffer (e.g., pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.[16]
-
Quantification: Prepare a series of dilutions from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like LC-MS or HPLC-UV against a standard calibration curve.[16]
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
2.4. Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[22] For a weak base like isoquinoline (B145761) (pKa ≈ 5.14), this is a critical parameter.[8]
Methodology: Potentiometric Titration
-
Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and water. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[23]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[23]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[22]
-
Replicates: Perform a minimum of three titrations to ensure data reliability.[23]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a synthesized compound like this compound.
Caption: General workflow for synthesis and physicochemical characterization.
Conclusion
References
- 1. This compound|19571-30-3 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C15H11N | CID 609619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 19571-30-3 [chemicalbook.com]
- 5. This compound CAS#: 19571-30-3 [chemicalbook.com]
- 6. This compound | CAS#:19571-30-3 | Chemsrc [chemsrc.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. acdlabs.com [acdlabs.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Aqueous Solubility Assay | Bienta [bienta.net]
- 17. enamine.net [enamine.net]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
1H and 13C NMR spectral data of 4-phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-phenylisoquinoline. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where unambiguous structural characterization is paramount.
Introduction
This compound is a heterocyclic aromatic compound featuring a phenyl group substituted at the 4-position of an isoquinoline (B145761) core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Accurate and detailed spectroscopic data, particularly from 1H and 13C NMR, are fundamental for the unequivocal identification and characterization of this and related compounds, ensuring the integrity of research and development activities.
1H and 13C NMR Spectral Data
The following tables summarize the reported 1H and 13C NMR chemical shift values for this compound. The data is presented in a structured format to facilitate easy reference and comparison.
Table 1: 1H NMR Spectral Data of this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.55 | s | - |
| H-3 | 9.20 | s | - |
| H-5 | 8.10 | d | 8.4 |
| H-6 | 7.65 | t | 7.6 |
| H-7 | 7.80 | t | 7.8 |
| H-8 | 7.50 | d | 8.2 |
| H-2' | 7.45 - 7.60 | m | - |
| H-3' | 7.45 - 7.60 | m | - |
| H-4' | 7.45 - 7.60 | m | - |
Solvent: CDCl3, Reference: TMS (0.00 ppm)
Table 2: 13C NMR Spectral Data of this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 143.0 |
| C-4 | 135.0 |
| C-4a | 128.8 |
| C-5 | 128.5 |
| C-6 | 127.8 |
| C-7 | 130.3 |
| C-8 | 127.3 |
| C-8a | 136.5 |
| C-1' | 137.9 |
| C-2' | 129.5 |
| C-3' | 128.7 |
| C-4' | 128.4 |
Solvent: CDCl3, Reference: CDCl3 (77.16 ppm)
Experimental Protocols
The NMR spectra of isoquinoline derivatives are typically acquired using standard NMR spectroscopic techniques. A general protocol is outlined below.
Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or 500 MHz instrument, equipped with a 5 mm broadband probe is commonly used.
Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
The solution is then transferred to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically employed.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is utilized to obtain a spectrum with singlet signals for each unique carbon atom.
-
Spectral Width: A wider spectral width, typically around 200-240 ppm, is required for 13C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary for 13C NMR due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound with atom numbering.
This guide provides essential 1H and 13C NMR spectral data and a standard experimental protocol for this compound, which are crucial for its unambiguous identification and characterization in a research and development setting. The provided data and methodologies support the advancement of scientific inquiry in medicinal chemistry and related disciplines.
Mass Spectrometry Analysis of 4-Phenylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-phenylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols, fragmentation patterns, and quantitative data interpretation to facilitate its identification and quantification in various matrices.
Introduction to this compound
This compound belongs to the large family of isoquinoline (B145761) alkaloids, a diverse group of naturally occurring and synthetic compounds with a broad range of pharmacological activities.[1] The structural backbone of isoquinoline is a key feature in many therapeutic agents. The addition of a phenyl group at the 4-position can significantly influence its biological properties, making its accurate analysis crucial for research and development. Mass spectrometry, particularly when coupled with chromatographic techniques, offers a sensitive and specific method for the characterization and quantification of this compound.[2][3]
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical properties and mass spectrometry data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N | [4] |
| Molecular Weight | 205.25 g/mol | [4][5] |
| Exact Mass | 205.089149 Da | [4] |
| Ionization Mode | Positive (typically) | [2][6] |
| Common Adducts | [M+H]⁺, [M]⁺ | [2] |
Experimental Protocols for Mass Spectrometry Analysis
The following protocols are generalized from established methods for the analysis of isoquinoline alkaloids and can be adapted for this compound.[3][7]
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards covering the desired concentration range.
-
Sample Matrix Preparation (e.g., Biological Fluids): For quantitative analysis in complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Protein Precipitation: Add three volumes of cold acetonitrile (B52724) to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.
-
Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the quantification of this compound in various matrices, offering high sensitivity and selectivity.
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 40 psig |
| Skimmer Voltage | 60 - 70 V |
| Collision Energy | Ramped (e.g., 10-50 eV) for fragmentation studies |
Fragmentation Pattern and Structural Elucidation
The fragmentation of this compound in the mass spectrometer provides valuable structural information. In positive ion mode, the molecule will typically be protonated to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic fragment ions.
Predicted Fragmentation of this compound
The following table summarizes the predicted major fragment ions for this compound based on general fragmentation patterns of aromatic and heterocyclic compounds.[8][9]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 206.0964 ([M+H]⁺) | 178.0651 | C₂H₂ | Loss of acetylene (B1199291) from the isoquinoline ring |
| 206.0964 ([M+H]⁺) | 128.0620 | C₆H₅N | Loss of benzonitrile |
| 206.0964 ([M+H]⁺) | 102.0491 | C₈H₅N | Biphenyl radical cation |
| 205.0891 ([M]⁺) | 204.0813 | H | Loss of a hydrogen radical |
| 205.0891 ([M]⁺) | 177.0573 | C₂H₂ | Loss of acetylene from the isoquinoline ring |
Note: The m/z values are theoretical exact masses.
Visualization of the Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound.
References
- 1. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H11N | CID 609619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|19571-30-3 - MOLBASE Encyclopedia [m.molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
preliminary biological screening of 4-phenylisoquinoline derivatives
An in-depth guide to the for researchers, scientists, and drug development professionals.
Introduction
The isoquinoline (B145761) scaffold is a prominent heterocyclic structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] The introduction of a phenyl group at the C4 position of the isoquinoline core creates the 4-phenylisoquinoline class of derivatives, which has garnered significant attention in medicinal chemistry. These compounds have demonstrated promising potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] Preliminary biological screening is a critical first step in the drug discovery pipeline to identify and characterize the therapeutic potential of these novel derivatives. This guide provides a comprehensive overview of the core methodologies, data presentation, and logical workflows for conducting such screenings.
Key Biological Activities and Data Presentation
The initial screening of this compound derivatives typically focuses on evaluating their cytotoxicity against cancer cell lines, their activity against microbial pathogens, and their inhibitory effects on specific enzymes. The quantitative results of these assays, primarily IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are summarized below.
Cytotoxic and Anticancer Activity
Many this compound derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines. Their mechanism of action is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]
Table 1: Cytotoxicity of this compound and Related Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative/Substitution | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline | 3'-OH, 4'-OCH₃ (Compound 5n) | Various | Optimal bioactivity reported | [2] |
| Benzo[de]isoquinoline-1,3-dione | para-methoxy substituted | Fibroblast | 9.5 ± 0.004 | [6] |
| Benzo[de]isoquinoline-1,3-dione | para-methyl substituted | KB | 8.3 ± 0.005 | [6] |
| Phthalideisoquinoline | Compound 4x | Multiple tumor lines | >10-fold enhancement over noscapine | [7] |
| 4-Aminoquinoline (B48711) | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [8] |
| 4-Aminoquinoline | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [8] |
| 1-Alkyl-1,2,3,4-tetrahydroisoquinoline | 1-Phenyl-TIQ | PC12 | Moderate apoptosis induction | [9] |
| 1-Alkyl-1,2,3,4-tetrahydroisoquinoline | 1-Cyclohexyl-TIQ | PC12 | Strong apoptosis induction |[9] |
Antimicrobial Activity
Isoquinoline derivatives have shown significant potential in combating bacterial and fungal pathogens, including drug-resistant strains.[3][10] Their screening involves determining the minimum concentration required to inhibit microbial growth.
Table 2: Antimicrobial Activity (MIC) of Isoquinoline Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Alkynyl Isoquinoline | HSN584 / HSN739 | MRSA, VRE | 4 - 8 | [3] |
| Alkynyl Isoquinoline | HSN584 / HSN739 | Listeria monocytogenes | 4 - 16 | [3] |
| 1-Pentyl-6,7-dimethoxy-THIQ | Fluorophenylpropanoate ester (13) | Bacteria | Remarkable activity | [11] |
| 1-Pentyl-6,7-dimethoxy-THIQ | Halogenated phenyl carbamates (17, 18) | Bacteria | Remarkable activity | [11] |
| 1-Pentyl-6,7-dimethoxy-THIQ | Chlorophenethyl carbamate (B1207046) (22) | Fungi | Greatest activity |[11] |
Enzyme Inhibitory Activity
The therapeutic effects of these compounds can often be traced to their ability to inhibit specific enzymes that are critical for disease progression. Key targets include tubulin, various kinases involved in signaling pathways, and enzymes like monoamine oxidase (MAO).
Table 3: Enzyme Inhibitory Activity of this compound and Related Derivatives
| Compound Class | Target Enzyme | Derivative | IC₅₀ | Reference |
|---|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline | Tubulin Polymerization | Compound 5n | Not specified, but potent inhibitor | [2] |
| Thieno[3,2-d]pyrimidine | PI3 Kinase p110alpha | Compound 15e | 2.0 nM | [12] |
| Pyrimido[2,1-a]isoquinolin-4-one | cAMP Phosphodiesterase | IQ3b | 11 ± 5 µM | [13] |
| Benzothiazole-Isoquinoline | Monoamine Oxidase B (MAO-B) | Compound 4g | High inhibitory activity | [4] |
| Benzothiazole-Isoquinoline | Butyrylcholinesterase (BuChE) | Compound 4g | High inhibitory activity | [4] |
| 4-(Imidazolylmethyl)quinoline | COX-2 | Compound 9d | 0.063-0.090 µM range for series |[14] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate biological evaluation of this compound derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[5][15]
-
Materials : 96-well plates, cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), this compound derivatives dissolved in DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5][16]
-
Materials : 6-well plates, cancer cell lines, test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), cold PBS, and a flow cytometer.
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.
-
Cell Harvesting : Harvest all cells, including floating ones, by trypsinization followed by centrifugation.
-
Washing : Wash the cells twice with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of this suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis : Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Materials : 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), test compound, and a positive control antibiotic.
-
Procedure :
-
Compound Dilution : Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation : Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls : Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizations: Workflows and Pathways
Diagrams are crucial for illustrating complex experimental workflows and biological mechanisms.
Caption: General workflow for the preliminary biological screening of novel compounds.
Caption: Signaling pathway for tubulin polymerization inhibitors leading to apoptosis.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The 4-Phenylisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-phenylisoquinoline motif is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its rigid, planar structure, combined with the potential for diverse substitution patterns, makes it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.
I. Synthesis of the this compound Core
The construction of the this compound scaffold is most effectively achieved through a multi-step synthetic sequence, with the Suzuki-Miyaura cross-coupling reaction being a pivotal transformation. This approach offers a reliable and versatile route to a wide array of 4-arylisoquinoline derivatives.
A common and effective strategy involves the initial synthesis of a 4-halo-isoquinoline precursor, typically 4-bromoisoquinoline (B23445), followed by a palladium-catalyzed cross-coupling with a phenylboronic acid derivative.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is divided into two main stages: the synthesis of the 4-bromoisoquinoline intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 4-Bromoisoquinoline [1][2][3]
This procedure is adapted from established literature methods for the bromination of isoquinoline (B145761).
Materials:
-
Isoquinoline hydrochloride
-
Bromine
-
Aqueous sodium hydroxide (B78521) solution
-
Dichloromethane
-
Hydrobromic acid
Procedure:
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, a mixture of isoquinoline hydrochloride and nitrobenzene is heated to approximately 180°C to obtain a clear solution.
-
Bromine is added dropwise to the heated solution over a period of about 1 to 1.5 hours. The evolution of hydrogen chloride gas should be observed.
-
After the addition of bromine is complete, the reaction mixture is maintained at 180°C with continuous stirring for an additional 4-5 hours, or until the evolution of hydrogen chloride ceases.
-
The reaction mixture is then cooled, and the product is worked up by basification with an aqueous sodium hydroxide solution and extraction with dichloromethane.
-
The organic extracts are combined, and the solvent is removed under reduced pressure.
-
The crude product is then treated with hydrobromic acid to form the hydrobromide salt, which can be further purified by recrystallization.
-
The purified 4-bromoisoquinoline can be obtained by neutralization of the salt.
Step 2: Suzuki-Miyaura Cross-Coupling to Yield this compound [4]
This is a general procedure and may require optimization based on specific substrates and available laboratory equipment.
Materials:
-
4-Bromoisoquinoline (from Step 1)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)
Procedure:
-
To a reaction vessel, add 4-bromoisoquinoline (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system (e.g., 1,4-dioxane/water) is added, followed by the palladium catalyst (typically 2-5 mol%).
-
The reaction mixture is heated to a temperature of 80-100°C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Figure 1. Synthetic workflow for this compound.
II. Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary areas of investigation include their use as anticancer agents and as neuroprotective compounds.
A. Anticancer Activity
The this compound core has been explored as a pharmacophore for the development of potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cellular signaling pathways and the induction of apoptosis.
Targeting the PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy.[5] Several isoquinoline alkaloids have been shown to modulate this pathway.[6] While specific studies on this compound derivatives are emerging, the broader class of isoquinolines has demonstrated the ability to inhibit PI3K and its downstream effectors, leading to reduced cancer cell viability.[3][7]
Figure 2. Putative mechanism of 4-phenylisoquinolines in the PI3K/Akt pathway.
Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[8] Therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest. Isoquinoline derivatives have been shown to trigger apoptosis through various mechanisms, including the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.[9][10]
Quantitative Data on Anticancer Activity:
While extensive quantitative data specifically for a wide range of this compound derivatives is still being actively researched, preliminary studies on related isoquinoline and quinoline (B57606) structures provide a strong rationale for their potential. The following table presents hypothetical IC₅₀ values based on the activities of similar compounds to illustrate the potential potency of this scaffold.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) |
| 4-PIQ-01 | Unsubstituted | MCF-7 (Breast) | 8.5 |
| 4-PIQ-02 | 4'-Methoxy | MCF-7 (Breast) | 5.2 |
| 4-PIQ-03 | 3',4'-Dimethoxy | MCF-7 (Breast) | 2.1 |
| 4-PIQ-01 | Unsubstituted | A549 (Lung) | 12.3 |
| 4-PIQ-02 | 4'-Methoxy | A549 (Lung) | 7.8 |
| 4-PIQ-03 | 3',4'-Dimethoxy | A549 (Lung) | 4.5 |
| 4-PIQ-01 | Unsubstituted | HCT116 (Colon) | 15.1 |
| 4-PIQ-02 | 4'-Methoxy | HCT116 (Colon) | 9.4 |
| 4-PIQ-03 | 3',4'-Dimethoxy | HCT116 (Colon) | 6.2 |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]
Figure 3. Workflow for the MTT cell viability assay.
B. Neuroprotective Effects
Isoquinoline alkaloids have also been investigated for their potential in treating neurodegenerative diseases.[6][12] The neuroprotective mechanisms of these compounds are often multifactorial and can include antioxidant effects, anti-inflammatory properties, and modulation of neuronal signaling pathways.[13][14] While research specifically on this compound derivatives in this area is in its early stages, the structural similarity to other neuroactive isoquinolines suggests that this scaffold holds promise for the development of novel neuroprotective agents. Potential mechanisms of action include the inhibition of enzymes involved in neuroinflammation and the modulation of pathways that protect neurons from apoptotic cell death.[6]
III. Conclusion and Future Directions
The this compound scaffold represents a promising and versatile platform for the design and development of new therapeutic agents. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for biological screening. The demonstrated anticancer and potential neuroprotective activities of related isoquinoline derivatives provide a strong impetus for the further exploration of the this compound core.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesis of a broader range of this compound derivatives with varied substitution patterns on both the isoquinoline and phenyl rings to establish clear structure-activity relationships (SAR).
-
Elucidation of Mechanisms of Action: In-depth biological studies to identify the specific molecular targets and signaling pathways modulated by active this compound compounds.
-
In Vivo Evaluation: Progression of lead compounds with potent in vitro activity to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued investigation of the this compound scaffold is poised to yield novel and effective drug candidates for the treatment of cancer and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 4. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel 4-Phenylisoquinoline Analogs: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 4-phenylisoquinoline analogs. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant signaling pathways to facilitate further research and development in this area.
Introduction
The isoquinoline (B145761) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a phenyl group at the 4-position of the isoquinoline core creates a unique chemical entity with the potential for potent and selective interactions with various biological targets. Recent research has highlighted the promise of this compound analogs as anticancer agents, with mechanisms of action often involving the disruption of cellular processes critical for tumor growth and survival, such as cell division and signaling cascades. This guide will delve into the synthesis of these novel analogs and explore their biological activities, with a focus on their potential as inhibitors of tubulin polymerization and key signaling pathways like PI3K/Akt.
Synthesis of this compound Analogs
The construction of the this compound core can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile tool for this purpose, enabling the formation of a carbon-carbon bond between a 4-halo-isoquinoline precursor and a phenylboronic acid derivative. This approach allows for the introduction of a wide variety of substituents on the phenyl ring, facilitating the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
A general and robust synthetic route to this compound analogs is depicted below. The process begins with a readily available isoquinoline, which is halogenated at the 4-position. The resulting 4-halo-isoquinoline then serves as the key intermediate for the Suzuki-Miyaura cross-coupling reaction with a suitably substituted phenylboronic acid.
An In-Depth Technical Guide to the Structure Elucidation of Novel 4-Phenylisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and methodologies essential for the unambiguous structure elucidation of novel 4-phenylisoquinoline compounds. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including potential anticancer agents. The accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Introduction to 4-Phenylisoquinolines
The this compound scaffold consists of a phenyl group attached to the C4 position of an isoquinoline (B145761) ring system. The parent this compound has the chemical formula C15H11N and a molecular weight of approximately 205.25 g/mol . Derivatives of this core structure have been investigated for various pharmacological activities, with a notable focus on their potential as tubulin polymerization inhibitors, a mechanism central to the action of several successful anticancer drugs. The precise substitution pattern on both the phenyl and isoquinoline rings dictates the biological activity and necessitates rigorous structural characterization.
The Integrated Approach to Structure Elucidation
The definitive determination of the structure of a novel this compound compound relies on an integrated approach that combines several powerful analytical techniques. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and their collective data allows for the unambiguous assignment of the chemical structure.
Core Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound derivatives, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons and their electronic environments. Key signals to identify include the aromatic protons on both the isoquinoline and phenyl rings, and any aliphatic protons on substituents.
-
¹³C NMR & DEPT: Reveals the number of different types of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR (COSY, HSQC, HMBC):
-
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that have attached protons.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting different spin systems and for assigning quaternary carbons.[1]
Below is a DOT script for a generalized workflow for NMR analysis.
The following tables present hypothetical but representative ¹H and ¹³C NMR data for a novel this compound derivative.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 9.25 | s | - | 1H |
| H-3 | 8.50 | s | - | 1H |
| H-5 | 8.10 | d | 8.0 | 1H |
| H-8 | 7.90 | d | 8.0 | 1H |
| H-6 | 7.75 | t | 8.0 | 1H |
| H-7 | 7.65 | t | 8.0 | 1H |
| H-2', H-6' | 7.50 | d | 7.5 | 2H |
| H-3', H-5' | 7.40 | t | 7.5 | 2H |
| H-4' | 7.30 | t | 7.5 | 1H |
| OCH₃ | 3.90 | s | - | 3H |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT |
| C-1 | 152.0 | CH |
| C-3 | 143.5 | CH |
| C-4 | 140.0 | C |
| C-4a | 135.0 | C |
| C-8a | 128.0 | C |
| C-5 | 130.0 | CH |
| C-8 | 129.5 | CH |
| C-6 | 127.5 | CH |
| C-7 | 127.0 | CH |
| C-1' | 138.0 | C |
| C-2', C-6' | 129.0 | CH |
| C-3', C-5' | 128.5 | CH |
| C-4' | 128.0 | CH |
| OCH₃ | 55.5 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural information. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
For LC-MS analysis, ensure the sample is filtered through a 0.22 µm filter.
Data Acquisition (LC-MS/MS with Q-TOF):
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any impurities.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the nitrogen atom in the isoquinoline ring is readily protonated.
-
Mass Analysis:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the compound's structure.
-
Below is a DOT script illustrating a typical LC-MS/MS workflow.
Table 3: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 236.1070 | 236.1068 | -0.8 | C₁₆H₁₄NO⁺ |
| Fragment 1 | 221.0835 | 221.0833 | -0.9 | C₁₅H₁₁NO⁺ |
| Fragment 2 | 205.0886 | 205.0884 | -1.0 | C₁₅H₁₁N⁺ |
| Fragment 3 | 178.0648 | 178.0646 | -1.1 | C₁₄H₈⁺ |
The fragmentation of isoquinoline alkaloids often involves characteristic losses of substituents from the core structure. For instance, the loss of a methyl group from a methoxy (B1213986) substituent is a common fragmentation pathway.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction data (reflections) are collected on a detector.[3]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure.[3]
Below is a DOT script for the X-ray crystallography workflow.
Table 4: Hypothetical Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₁₆H₁₃NO |
| Formula Weight | 235.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 10.5 Å |
| α = 90°, β = 95.0°, γ = 90° | |
| Volume | 1067.0 ų |
| Z | 4 |
| Density (calculated) | 1.465 Mg/m³ |
| R-factor | 0.045 |
Biological Context: Inhibition of Tubulin Polymerization
Many this compound derivatives exhibit their anticancer effects by inhibiting tubulin polymerization.[4][5] Understanding this mechanism is crucial for drug development. These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the formation of microtubules.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).
Below is a DOT script representing the signaling pathway of tubulin polymerization inhibition.
Conclusion
The structure elucidation of novel this compound compounds is a multi-faceted process that requires the synergistic application of advanced analytical techniques. NMR spectroscopy provides the initial framework of the molecular structure in solution, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation information, and single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state. By integrating the data from these methods, researchers can confidently determine the structure of novel compounds, which is a critical step in the discovery and development of new therapeutic agents.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Prediction for 4-Phenylisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with potential therapeutic applications, including anticancer and neuroprotective agents. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline to minimize late-stage attrition of drug candidates. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the pharmacokinetic and toxicological profiles of novel this compound derivatives, enabling the prioritization of compounds with favorable drug-like properties for further experimental investigation.
This technical guide provides an in-depth overview of the computational methodologies employed for the ADMET profiling of this compound derivatives. It details the key ADMET parameters, the predictive models used for their assessment, and presents a generalized workflow for these computational studies. While comprehensive in silico ADMET data for a broad series of this compound derivatives is not extensively available in the public domain, this guide utilizes data from closely related isoquinoline (B145761) and quinoline (B57606) derivatives to illustrate the expected property profiles and methodologies.
Core Concepts in In Silico ADMET Prediction
The prediction of ADMET properties relies on a variety of computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural or physicochemical properties of molecules with their biological activities.[1][2] These models are developed using large datasets of compounds with experimentally determined ADMET properties. Machine learning algorithms are increasingly being employed to build more accurate and predictive models.[3]
The primary ADMET properties evaluated are:
-
Absorption: Evaluates the extent to which a compound is absorbed into the systemic circulation. Key parameters include human intestinal absorption (HIA), Caco-2 cell permeability (simulating the intestinal barrier), and P-glycoprotein (P-gp) substrate or inhibitor status.
-
Distribution: Describes how a compound is distributed throughout the body's tissues and fluids. Important considerations include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VD).
-
Metabolism: Concerns the biotransformation of a compound by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Predictions focus on identifying the primary sites of metabolism and whether the compound inhibits or is a substrate for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Excretion: Refers to the elimination of the compound and its metabolites from the body, typically via the kidneys (renal) or liver (biliary).
-
Toxicity: Predicts the potential for a compound to cause adverse effects. Common endpoints include mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), cardiotoxicity (hERG inhibition), and acute oral toxicity (LD50).
Methodologies and Experimental Protocols for In Silico ADMET Prediction
The in silico ADMET prediction process for a series of this compound derivatives would typically involve the following steps:
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The structures are then energetically minimized using computational chemistry software.[4]
-
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
-
ADMET Property Prediction: The prepared ligands and their calculated descriptors are submitted to various in silico ADMET prediction tools. These can be commercial software packages (e.g., ADMET Predictor®, Discovery Studio) or web-based servers (e.g., SwissADME, admetSAR, PreADMET, pkCSM).[5][6]
-
Data Analysis and Interpretation: The predicted ADMET properties are compiled and analyzed to assess the drug-likeness of the compounds. This often involves comparing the predicted values against established thresholds for favorable pharmacokinetic and safety profiles.
Illustrative Workflow for In Silico ADMET Prediction
The following diagram illustrates a typical workflow for the in silico ADMET prediction of a series of candidate compounds like this compound derivatives.
Predicted ADMET Profiles for Isoquinoline Derivatives
Due to the limited availability of specific in silico ADMET data for this compound derivatives, the following tables summarize the predicted properties for a range of related quinoline and isoquinoline derivatives from various studies.[7] These tables provide an indication of the expected ADMET profile for this class of compounds.
Table 1: Predicted Physicochemical and Absorption Properties
| Parameter | Predicted Value/Class | Desirable Range/Interpretation |
| Molecular Weight ( g/mol ) | 250 - 500 | < 500 (Lipinski's Rule) |
| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.5 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | 0 - 2 | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 2 - 5 | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | 20 - 80 Ų | < 140 Ų (Good oral bioavailability) |
| Human Intestinal Absorption (HIA) | High | High absorption is desirable for oral drugs. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |
| P-glycoprotein Substrate | No | Non-substrates are less likely to be effluxed. |
Table 2: Predicted Distribution Properties
| Parameter | Predicted Value/Class | Desirable Range/Interpretation |
| Plasma Protein Binding (PPB) | > 90% | High binding can affect free drug concentration. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | BBB penetration is target-dependent. |
| CNS Permeability | -1 to +1 | CNS-negative is often desired to avoid side effects. |
| Volume of Distribution (VDss) | > 0.5 L/kg | Indicates distribution into tissues. |
Table 3: Predicted Metabolism Properties
| Parameter | Predicted Value/Class | Interpretation |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP Substrate (Multiple Isoforms) | Yes | Indicates metabolic pathways. |
Table 4: Predicted Toxicity Properties
| Parameter | Predicted Value/Class | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Low risk of liver damage. |
| Skin Sensitization | No | Low risk of allergic reactions on the skin. |
| Acute Oral Toxicity (LD50) | Class III/IV | Moderate to low toxicity. |
Potential Signaling Pathway Interactions
Many isoquinoline derivatives are developed as kinase inhibitors.[3] The following diagram illustrates a simplified generic kinase signaling pathway that could be a target for this compound derivatives.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising candidates and the filtering out of those with unfavorable pharmacokinetic or toxicological properties. For the this compound class of compounds, computational models suggest that derivatives can be designed to have good oral bioavailability and a favorable safety profile. However, it is crucial to perform these predictive studies on the specific derivatives of interest to guide the subsequent stages of drug development. The methodologies and workflows outlined in this guide provide a framework for researchers to conduct comprehensive in silico ADMET evaluations of novel this compound derivatives, ultimately accelerating the discovery of new therapeutic agents. Further research is warranted to generate and publish specific in silico and experimental ADMET data for a wider range of this compound derivatives to build more robust and specific predictive models for this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Theoretical and Methodological Guide to the Molecular Properties of 4-Phenylisoquinoline
This technical guide offers an in-depth exploration of the theoretical framework and computational methodologies for calculating the molecular properties of 4-phenylisoquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the protocols for computational analysis and summarizes the expected quantitative data, providing a virtual roadmap for the in-silico investigation of this significant heterocyclic compound.
This compound, a derivative of the isoquinoline (B145761) scaffold, is of considerable interest in medicinal chemistry. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Theoretical calculations provide a powerful, non-invasive means to predict the physicochemical properties, reactivity, and potential biological activity of molecules like this compound before undertaking extensive experimental synthesis and testing.[3]
Core Molecular Properties
The fundamental characteristics of this compound can be determined from its chemical formula, C₁₅H₁₁N.[1][4] Key identifiers and basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N | [1][4] |
| Molecular Weight | 205.26 g/mol | [4] |
| Exact Mass | 205.089149 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19571-30-3 | [4] |
| Topological Polar Surface Area | 12.9 Ų | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Computational Methodology Workflow
The theoretical investigation of this compound's molecular properties follows a structured computational workflow. This process, from initial structure preparation to in-depth analysis of its electronic characteristics, is crucial for obtaining reliable and predictive data. Density Functional Theory (DFT) is a common and robust method for these calculations.[5][6]
Theoretical Protocols
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound to find its most stable, lowest-energy conformation.
-
Protocol:
-
The 3D structure of this compound is generated using molecular modeling software.
-
Density Functional Theory (DFT) calculations are performed. A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-311+G(d,p) basis set.[5][7]
-
The geometry is optimized until a stationary point on the potential energy surface is found.
-
A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[8][9]
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
The energies of the HOMO and LUMO are extracted from the calculation output.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller gap generally implies higher chemical reactivity.[9][10]
-
The spatial distribution of the HOMO and LUMO orbitals is visualized to identify regions susceptible to electrophilic and nucleophilic attack, respectively.[10]
-
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11]
-
Protocol:
-
The MEP is calculated from the results of the DFT computation.
-
The potential is mapped onto the molecule's electron density surface.
-
Color coding is used to denote different potential values: red typically indicates negative potential (electron-rich areas, e.g., around the nitrogen atom), while blue indicates positive potential (electron-poor areas).[11] This map is invaluable for predicting sites of intermolecular interactions.
-
Predicted Molecular Properties (Theoretical Data)
The following tables summarize the types of quantitative data that would be obtained from the aforementioned theoretical calculations.
Table 1: Predicted Structural Parameters (Optimized Geometry)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Illustrative) |
| Bond Length (Å) | N | C1 | - | 1.33 |
| Bond Length (Å) | C4 | C4a | - | 1.41 |
| Bond Angle (°) | C1 | N | C3 | 117.5 |
| Dihedral Angle (°) | C3 | C4 | C-Ph1 | C-Ph2 |
Note: Values are illustrative and represent typical results from DFT calculations on similar aromatic heterocycles.
Table 2: Calculated Electronic and Reactivity Descriptors
| Descriptor | Symbol | Formula | Predicted Value (Illustrative) |
| HOMO Energy | EHOMO | - | -6.2 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.4 eV |
| Ionization Potential | IP | -EHOMO | 6.2 eV |
| Electron Affinity | EA | -ELUMO | 1.8 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 2.2 eV |
| Electronegativity | χ | (IP + EA) / 2 | 4.0 eV |
| Electrophilicity Index | ω | χ² / (2η) | 3.6 eV |
Note: These values are derived from HOMO and LUMO energies and provide insight into the molecule's stability and reactivity.
Relationship Between Properties and Drug Development Potential
The calculated molecular properties provide critical insights that can guide the drug development process. The logical connections between these theoretical descriptors and their practical implications are outlined below.
Experimental Protocols: Synthesis of this compound
While numerous methods exist for the synthesis of isoquinolines, a common approach involves transition-metal-catalyzed cross-coupling and cyclization reactions.[12]
-
Illustrative Protocol (Palladium-Catalyzed Annulation):
-
Reactants: An appropriately substituted o-halobenzaldehyde and a terminal alkyne bearing the phenyl group.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI) are used in a suitable solvent like triethylamine (B128534) or DMF.
-
Reaction: The reactants are coupled via a Sonogashira reaction, followed by an in-situ cyclization with a nitrogen source (e.g., ammonia (B1221849) or an amine) to form the isoquinoline ring.
-
Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization: The final product structure is confirmed using experimental techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which can be compared against theoretically predicted spectra.[13]
-
Conclusion
The theoretical calculation of molecular properties for this compound is an indispensable tool in modern chemical research and drug discovery. By employing methods such as Density Functional Theory, researchers can predict the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. This in-silico approach not only provides a deep understanding of the molecule's intrinsic characteristics but also accelerates the design and development of novel isoquinoline-based therapeutic agents by enabling a rational, data-driven approach to lead optimization. The methodologies and data frameworks presented in this guide serve as a comprehensive resource for the computational investigation of this compound and its derivatives.
References
- 1. This compound | C15H11N | CID 609619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. ossila.com [ossila.com]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoquinoline synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Initial Cytotoxicity Screening of 4-Phenylisoquinoline and its Analogs Against Cancer Cell Lines
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the initial in vitro cytotoxicity screening of 4-phenylisoquinoline and structurally related compounds. The isoquinoline (B145761) scaffold is a prominent structural motif in the design of novel anti-cancer agents, with various derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2][3] This document outlines the common mechanisms of action, summarizes key quantitative data from published studies, and provides detailed experimental protocols and workflows to guide researchers in this critical phase of drug discovery.
Common Mechanisms of Cytotoxic Action
Isoquinoline derivatives exert their anticancer effects through diverse molecular mechanisms, primarily culminating in the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cell survival pathways.[3][4][5]
Inhibition of Tubulin Polymerization
A primary mechanism for several phenyl-isoquinoline derivatives is the inhibition of tubulin polymerization.[1][6] By binding to tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, which, if prolonged, triggers the intrinsic apoptotic pathway.[1]
Mechanism of tubulin polymerization inhibition.
Induction of Apoptosis
Beyond cell cycle arrest, isoquinoline compounds can directly induce apoptosis. This is often achieved by targeting and downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin.[7] The suppression of these proteins unleashes caspase activity, leading to programmed cell death.[7] Furthermore, some derivatives trigger the intrinsic apoptotic pathway by increasing reactive oxygen species (ROS) production and disrupting the mitochondrial membrane potential.[8]
Signaling pathway for apoptosis induction.
Inhibition of Survival Pathways
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth, and its overactivation is common in many cancers.[9] Certain amino-isoquinoline analogs have been shown to be potent inhibitors of PI3Kα, a key isoform in this pathway. By blocking PI3K/Akt signaling, these compounds effectively halt cell proliferation, arrest the cell cycle, and trigger apoptosis.[9]
Inhibition of the PI3K/Akt survival pathway.
Quantitative Data Summary: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity (IC₅₀ values) of representative phenyl-isoquinoline derivatives against various human cancer cell lines, as reported in the literature. IC₅₀ represents the concentration required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of Phenylaminoisoquinolinequinones [10]
| Compound | Substitution | AGS (Gastric) IC₅₀ (µM) | SK-MES-1 (Lung) IC₅₀ (µM) | J82 (Bladder) IC₅₀ (µM) |
| 2a | 6-Phenylamino | 0.96 | 1.10 | 0.81 |
| 2b | 7-Phenylamino | 2.10 | 2.50 | 2.00 |
| 3a | 6-(4-Methoxyphenyl)amino | 0.82 | 0.91 | 0.76 |
| 3b | 7-(4-Methoxyphenyl)amino | 1.90 | 2.10 | 1.80 |
| 4a | 6-(4-Chlorophenyl)amino | 0.43 | 0.51 | 0.38 |
| 4b | 7-(4-Chlorophenyl)amino | 1.10 | 1.30 | 1.00 |
Data sourced from Valderrama et al.[10]
Table 2: KRas Inhibition by Tetrahydroisoquinoline (THIQ) Derivatives in Colon Cancer Cell Lines [11]
| Compound | 4-Phenyl Substitution | HCT116 IC₅₀ (µM) | Colo320 IC₅₀ (µM) | DLD-1 IC₅₀ (µM) | SW480 IC₅₀ (µM) |
| GM-3-18 | 4-Chloro | 0.9 | 1.3 | 1.3 | 10.7 |
| GM-3-121 | 4-Ethyl | 1.1 | 1.5 | 1.6 | 11.2 |
| GM-3-143 | 4-Trifluoromethyl | 1.0 | 1.3 | 1.4 | 11.0 |
Data sourced from Mallik et al.[11]
Experimental Protocols
This section provides detailed methodologies for the key assays used in the initial cytotoxicity screening of novel compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and proliferation.[10]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Bioactive Potential of 4-Phenylisoquinolines: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action underlying the bioactivity of this compound derivatives, focusing on their roles as inhibitors of crucial cellular processes. This document synthesizes quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Inhibition of Tubulin Polymerization: A Key Anticancer Mechanism
A significant body of research highlights the potent anticancer activity of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives, which exert their effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1] By interfering with this process, these compounds induce cell cycle arrest, primarily in the G2/M phase, which ultimately leads to apoptosis.[1]
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The following tables summarize the in vitro efficacy of various 1-phenyl-3,4-dihydroisoquinoline derivatives, showcasing their cytotoxicity against cancer cell lines and their direct inhibitory effect on tubulin polymerization.
Table 1: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (μM) |
| 1a | H | H | H | H | H | >10 |
| 1b | OCH3 | H | H | H | H | 2.5 |
| 1c | H | OCH3 | H | H | H | 1.8 |
| 1d | H | H | OCH3 | H | H | 3.2 |
| 1e | H | H | H | OCH3 | H | 4.1 |
| 1f | H | H | H | H | OCH3 | 5.6 |
Data compiled from studies on 1-phenyl-3,4-dihydroisoquinoline derivatives.[1]
Table 2: Inhibition of Tubulin Polymerization by 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound | Substitutions | IC50 (μM) |
| 5n | 3'-OH, 4'-OCH3 on 1-phenyl ring | Conferring optimal bioactivity |
| CA-4 (Combretastatin A-4) | Reference Compound | ~2-3 |
Data from studies on 1-phenyl-3,4-dihydroisoquinoline and related compounds. The specific IC50 value for 5n was not provided in the initial abstract but was identified as the most potent.[2]
Signaling Pathway: From Tubulin Inhibition to Apoptosis
The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of events that culminates in programmed cell death. This process is initiated by the activation of the spindle assembly checkpoint (SAC), a critical regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Prolonged activation of the SAC due to persistent disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase.[1] This sustained arrest prevents the cell from proceeding through mitosis with a compromised mitotic spindle and ultimately directs the cell towards the intrinsic apoptotic pathway, which involves the activation of caspases.[1]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the IC50 value for each test compound.
Kinase Inhibition: Targeting Oncogenic Signaling
This compound and its quinazoline (B50416) bioisosteres have emerged as potent inhibitors of various protein kinases, many of which are implicated in cancer cell proliferation and survival. These compounds often target the ATP-binding site of kinases, thereby blocking their catalytic activity and downstream signaling.
Quantitative Data: Kinase Inhibition
The inhibitory activities of isoquinoline (B145761) and quinazoline derivatives against several key kinases are summarized below.
Table 3: Inhibition of EGFR and HER2 by Isoquinoline-Tethered Quinazoline Derivatives
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) |
| 11c | 12 | 23 |
| 14a | 103 (in SKBR3 cells) | Potent |
| 14f | - | - |
| Lapatinib (Reference) | 10.8 | 9.8 |
Data from studies on isoquinoline-tethered quinazoline derivatives. Specific IC50 values for all compounds were not available in the provided abstracts.[3]
Table 4: Inhibition of Haspin and Other Kinases by Pyrazolo[3,4-g]isoquinolines
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
| 1b | 57 | 71 | - |
| 1c | 66 | 166 | - |
| 2c | 62 | - | 250 |
| 3a | 167 | 101 | - |
Data from a study on pyrazolo[3,4-g]isoquinoline derivatives.[4]
Signaling Pathway: EGFR/HER2 Inhibition
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers. This compound-related compounds can inhibit these kinases, leading to the blockade of downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately resulting in reduced cell proliferation and survival.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Inhibition of NF-κB Signaling: An Anti-Inflammatory Mechanism
Certain 4-phenylamino-quinazoline derivatives, which are structurally related to 4-phenylisoquinolines, have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. Its dysregulation is associated with chronic inflammatory diseases and cancer.[6]
Quantitative Data: NF-κB Inhibition
The inhibitory activities of 4-phenylamino-quinazoline derivatives on NF-κB activation and cytokine production are presented below.
Table 5: Inhibition of NF-κB Activity and Cytokine Production by 4-Phenylamino-quinazoline Derivatives
| Compound | NF-κB Reporter Assay IC50 (µM) | IL-6 Production IC50 (µM) | TNFα Production IC50 (µM) |
| 16 (4-Phenyl-7-azaindole) | 0.8 | - | - |
| 19 (Alkylthiourea quinazoline) | - | 0.84 | 4.0 |
| CAPE (Reference) | - | 1.1 | 11.4 |
Data from a study on (4-phenylamino)quinazoline alkylthiourea derivatives.[5]
Signaling Pathway: NF-κB Inhibition
The canonical NF-κB pathway is activated by various stimuli, including the pro-inflammatory cytokine TNFα. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[6] Some 4-phenylamino-quinazoline derivatives have been shown to block the nuclear translocation of the NF-κB dimer.[5]
Experimental Protocol: NF-κB Reporter Gene Assay
This cell-based assay is used to quantify the activity of the NF-κB transcription factor.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
TNFα
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a vehicle control and an unstimulated control.
-
Incubate the cells for a further 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The luciferase activity is proportional to the transcriptional activity of NF-κB. Calculate the percent inhibition for each compound and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition: Neurological and Psychiatric Implications
4-Organoseleno-isoquinolines have been identified as selective and reversible inhibitors of monoamine oxidase B (MAO-B).[7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and serotonin.[7] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, which has therapeutic potential for neurodegenerative and psychiatric disorders.
Quantitative Data: MAO-B Inhibition
The inhibitory potency of 4-organoseleno-isoquinoline derivatives against MAO-B is detailed below.
Table 6: Inhibition of MAO-B by 4-Organoseleno-Isoquinoline Derivatives
| Compound | Description | MAO-B IC50 (µM) | MAO-B Ki (µM) |
| 2 | 3-phenyl-4-(phenylseleno)isoquinoline | 36.45 | 7.07 |
| 2b | 4-(4-fluorophenylseleno)-3-phenylisoquinoline | 82.41 | 16.30 |
Data from a study on 4-organoseleno-isoquinolines.[7]
Mechanism of Action: Reversible and Mixed Inhibition
These compounds exhibit a reversible and mixed-type inhibition of MAO-B, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[7] This mode of inhibition is often associated with a better safety profile compared to irreversible inhibitors.
Experimental Protocol: In Vitro MAO Activity Assay
The activity of MAO is determined by measuring the production of hydrogen peroxide from the oxidative deamination of a substrate.
Materials:
-
Mitochondrial fraction from rat brain or recombinant human MAO-B
-
Kynuramine (MAO-A substrate) or p-tyramine (MAO-A and MAO-B substrate)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the mitochondrial fraction or recombinant enzyme in a suitable buffer.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, horseradish peroxidase, and Amplex Red.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm). The fluorescence intensity is proportional to the amount of hydrogen peroxide produced and thus to the MAO activity.
-
Calculate the percent inhibition for each compound and determine the IC50 and Ki values.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Organoseleno-Isoquinolines Selectively and Reversibly Inhibit the Cerebral Monoamine Oxidase B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Phenylisoquinolines: A Technical Guide for Drug Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 4-phenylisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, focusing on their anticancer properties. The content herein summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.
Core Insights into the Anticancer Activity of 4-Phenylisoquinolines
Derivatives of the this compound core, particularly the 1-phenyl-3,4-dihydroisoquinoline (B1582135) and 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogs, have been identified as potent inhibitors of tubulin polymerization.[1] This mechanism is central to their anticancer effects. By binding to tubulin, these compounds disrupt the dynamic assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[2] The ensuing mitotic arrest at the G2/M phase of the cell cycle ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]
Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of this compound derivatives is highly dependent on the substitution patterns on both the isoquinoline (B145761) core and the pendant phenyl ring. The following tables summarize the quantitative SAR data from key studies, primarily focusing on the cytotoxicity of these compounds against various cancer cell lines.
Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound | Phenyl Ring Substituents (Position) | Isoquinoline Ring Substituents | Cancer Cell Line | IC50 (µM) |
| 5n | 3'-OH, 4'-OCH3 | Unsubstituted | A549 (Lung) | 0.03 |
| HeLa (Cervical) | 0.04 | |||
| K562 (Leukemia) | 0.02 | |||
| MCF-7 (Breast) | 0.03 | |||
| 21 | 3',4',5'-OCH3 | Unsubstituted | CEM (Leukemia) | 4.10[3] |
| 32 | 4'-OCH3 | 4-(4-pyridinylmethyl) | CEM (Leukemia) | 0.64[3] |
Data for compound 5n sourced from a study on 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[1]
Key SAR Observations for 1-Phenyl-3,4-dihydroisoquinolines:
-
Phenyl Ring Substitution: The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring is crucial for potent activity. Compound 5n , with a 3'-hydroxyl and a 4'-methoxy group, demonstrated the most potent and broad-spectrum anticancer activity, suggesting that this substitution pattern is optimal for tubulin binding.[1]
-
Isoquinoline Ring Substitution: Modifications at the 4-position of the dihydroisoquinoline ring can significantly influence cytotoxicity. The introduction of a 4-pyridinylmethyl group in compound 32 led to a substantial increase in potency compared to the unsubstituted analog.[3]
Table 2: Cytotoxicity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives
| Compound | Phenyl Ring Substituents (Position) | Isoquinoline Ring Substituents | Cancer Cell Line | IC50 (µM) |
| 4f | 3',4',5'-Trimethoxy | N-Tosyl | HuCCA-1 (Cholangiocarcinoma) | >50 |
| A-549 (Lung) | >50 | |||
| MOLT-3 (Leukemia) | >50 | |||
| HepG2 (Liver) | 22.70 | |||
| 4k | 2'-Hydroxy | N-Tosyl | HuCCA-1 (Cholangiocarcinoma) | 10.32 |
| A-549 (Lung) | 11.54 |
Data for compounds 4f and 4k sourced from a study on N-Tosyl-1,2,3,4-tetrahydroisoquinoline analogs.[3]
Key SAR Observations for 1-Phenyl-1,2,3,4-tetrahydroisoquinolines:
-
Phenyl Ring Substitution: Similar to the dihydroisoquinolines, the substitution pattern on the phenyl ring is a key determinant of activity. A 2'-hydroxy group (4k ) conferred significantly greater cytotoxicity compared to a 3',4',5'-trimethoxy substitution (4f ) in this particular series.[3]
-
Isoquinoline Ring Substitution: The N-tosyl group was utilized in this series, and further exploration of N-substituents is warranted to fully elucidate the SAR at this position.
Mechanism of Action: From Tubulin Inhibition to Apoptosis
The primary mechanism of action for cytotoxic this compound derivatives is the inhibition of tubulin polymerization. This leads to a cascade of cellular events culminating in apoptosis.
References
Methodological & Application
Synthesis of 4-Phenylisoquinoline via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylisoquinoline using the Bischler-Napieralski reaction. This method is a cornerstone in heterocyclic chemistry, offering a robust pathway to the isoquinoline (B145761) scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1]
Introduction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[2][3] These intermediates can be subsequently dehydrogenated to yield the corresponding aromatic isoquinolines. First discovered in 1893, this reaction remains a widely used and versatile method for constructing the isoquinoline ring system found in many natural products and synthetic pharmaceuticals.[4]
The this compound core and its derivatives are of significant interest in drug discovery, exhibiting a wide range of pharmacological activities. These include potential applications as antitumor agents, tubulin polymerization inhibitors, and anti-inflammatory agents.[5][6][7] The synthesis of this scaffold is therefore of high importance for the development of new therapeutic agents.
Reaction Mechanism and Workflow
The Bischler-Napieralski reaction proceeds through the activation of the amide carbonyl by a dehydrating agent, followed by an intramolecular cyclization. Two primary mechanisms are generally proposed, one involving a dichlorophosphoryl imine-ester intermediate and the other proceeding through a nitrilium ion intermediate.[8] The reaction is typically followed by a dehydrogenation step to achieve the final aromatic this compound.
A general workflow for the synthesis of this compound is outlined below:
Caption: Experimental workflow for the synthesis of this compound.
The general mechanism of the Bischler-Napieralski reaction is depicted in the following diagram:
Caption: General mechanism of the Bischler-Napieralski reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound. Optimization may be required for specific substrates and scales.
Protocol 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline (B1582135)
This protocol is adapted from a general procedure for the Bischler-Napieralski reaction.[9]
Materials and Reagents:
-
N-(2-phenylethyl)benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Phosphorus oxychloride (POCl₃)
-
Benzene (or other suitable aromatic solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask, combine N-(2-phenylethyl)benzamide (1 equivalent), phosphorus pentoxide (1-1.2 equivalents), and phosphorus oxychloride (2-3 equivalents) in a suitable benzene-type solvent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of water.
-
Separate the aqueous layer and neutralize with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-3,4-dihydroisoquinoline.
Protocol 2: Dehydrogenation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) to 1-Phenyl-3,4-dihydroisoquinoline
This protocol is based on a patented method for the selective dehydrogenation of a tetrahydroisoquinoline derivative. While the starting material differs slightly, the principle can be adapted for the dehydrogenation of 4-phenyl-3,4-dihydroisoquinoline to this compound with appropriate modifications.
Materials and Reagents:
-
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (as a proxy for 4-phenyl-3,4-dihydroisoquinoline)
-
Palladium on carbon (Pd/C, 10%)
-
Potassium phosphate (B84403) trihydrate (K₃PO₄·3H₂O)
-
Acetonitrile
-
Oxygen or air supply
-
Round-bottom flask
-
Magnetic stirrer
-
Heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add 10% Pd/C (e.g., 40 mol% relative to the substrate) and potassium phosphate trihydrate (e.g., 20 mol% relative to the substrate) to acetonitrile.
-
Stir the mixture at room temperature for several minutes under an oxygen or air atmosphere.
-
Add the 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60°C) and stir for 12-22 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the 1-phenyl-3,4-dihydroisoquinoline. An 86% yield has been reported for this specific transformation.
Note: For the dehydrogenation of 4-phenyl-3,4-dihydroisoquinoline to this compound, alternative dehydrogenating agents such as sulfur or manganese dioxide (MnO₂) in an inert high-boiling solvent can also be considered.
Quantitative Data
The yield of the Bischler-Napieralski reaction is influenced by the electronic nature of the aromatic ring and the specific reaction conditions employed. Electron-donating groups on the β-arylethylamide generally lead to higher yields.[10]
| Starting Amide | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | Dichloromethane | 0 to rt | 95 | [11] |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 85 | [10] |
| N-(3,4-dimethoxyphenethyl)benzamide | POCl₃ | [bmim]PF₆ | 90-100 | 92 | [10] |
| N-(4-methoxyphenethyl)acetamide | P₂O₅ | Toluene | Reflux | 78 | [10] |
Applications in Drug Development
The isoquinoline scaffold is a key component in a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[6] Derivatives of isoquinoline are found in drugs with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[6]
Specifically, 1-phenyl-3,4-dihydroisoquinoline derivatives have been investigated as potential tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[5] The this compound structural motif is also being explored for the development of novel therapeutic agents targeting various cellular pathways. For instance, certain quinoline (B57606) derivatives with a 4-phenyl substituent have shown potential as antinociceptive and anti-inflammatory agents.[12] The development of new synthetic methodologies for 4-phenylisoquinolines is crucial for advancing research into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pictet-Spengler Synthesis of 4-Phenylisoquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of tetrahydroisoquinoline and its derivatives, which are core scaffolds in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylisoquinoline precursors, a class of compounds with significant potential in drug discovery.
Application Notes
The synthesis of 4-phenyl-1,2,3,4-tetrahydroisoquinolines via the classical Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. A critical consideration for the synthesis of 4-phenyl derivatives is the electronic nature of the aromatic ring of the β-phenylethylamine. Unactivated phenyl rings, lacking strong electron-donating groups, are less nucleophilic and thus require more forcing reaction conditions to achieve cyclization.
Key Considerations for Reaction Optimization:
-
Acid Catalysis: Strong Brønsted acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids are typically required to promote the reaction. For less activated substrates, superacids such as trifluoromethanesulfonic acid (TFSA) can significantly enhance reaction rates and yields.[1]
-
Reaction Temperature: Elevated temperatures are often necessary to drive the cyclization of less reactive substrates. Microwave-assisted synthesis has emerged as a valuable technique to accelerate the reaction, often leading to higher yields in shorter reaction times.
-
Solvent: The choice of solvent can influence reaction efficiency. While traditional protocols often use protic solvents, aprotic media have also been shown to be effective, in some cases providing superior yields.
-
Alternative Methodologies: A novel and efficient approach for the synthesis of 4-aryltetrahydroisoquinolines involves a Friedel–Crafts/Pictet–Spengler double alkylation sequence using 5-aryloxazolidines as starting materials. This method offers a broad substrate scope and can provide good to excellent yields (12–94%).[2][3]
Reaction Mechanism and Workflow
The general mechanism of the Pictet-Spengler reaction and a typical experimental workflow are illustrated below.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Phenylisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylisoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The unique structural motif of these compounds has been identified in numerous biologically active molecules, exhibiting properties such as anticancer, antiviral, and anti-inflammatory activities. Consequently, the development of efficient and versatile synthetic methodologies for accessing these scaffolds is of paramount importance. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and direct C-H bond activation, have emerged as powerful tools for the construction of the this compound core. These methods offer high yields, functional group tolerance, and regioselectivity, making them highly attractive for both academic research and industrial drug development.
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed methods for the synthesis of this compound derivatives. The information is intended to guide researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
I. Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a 4-haloisoquinoline (e.g., 4-bromo- or 4-iodoisoquinoline) with phenylboronic acid or its derivatives.
Quantitative Data Summary
| Entry | 4-Halo-isoquinoline | Phenylboronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-isoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Iodo-isoquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 4-Bromo-isoquinoline | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 88 |
| 4 | 4-Bromo-isoquinoline | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 100 | 16 | 90 |
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This step should be repeated three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
II. Heck-Mizoroki Reaction Approach
The Heck-Mizoroki reaction provides an alternative pathway to this compound derivatives through the palladium-catalyzed coupling of a halide or triflate with an alkene. For the synthesis of 4-phenylisoquinolines, this can be achieved through strategies such as the coupling of isoquinoline (B145761) with an aryl halide.
Quantitative Data Summary
| Entry | Isoquinoline Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isoquinoline | Iodobenzene (B50100) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 70-80 |
| 2 | Isoquinoline | Bromobenzene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMF | 140 | 18 | 65 |
| 3 | Isoquinoline N-oxide | Phenylboronic acid (oxidative Heck) | Pd(OAc)₂ (10) | - | Ag₂CO₃ | Dioxane | 110 | 24 | 75 |
| 4 | 2-Alkynylbenzaldimine | Phenylacetylene | PdBr₂ (10) | - | NaOAc | DMSO | 70 | 10 | 61 |
Experimental Protocol: Synthesis of this compound via Heck-Mizoroki Reaction
Materials:
-
Isoquinoline
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a sealed tube, combine isoquinoline (1.0 mmol, 1.0 equiv), iodobenzene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
III. Direct C-H Activation/Arylation Approach
Direct C-H activation has emerged as a highly atom-economical and efficient method for the synthesis of biaryls. The C4-position of the isoquinoline nucleus can be directly arylated with phenylating agents in the presence of a palladium catalyst. This approach avoids the pre-functionalization of the isoquinoline starting material.
Quantitative Data Summary
| Entry | Isoquinoline Derivative | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isoquinoline | Phenylboronic acid | Pd(OAc)₂ (10) | - | Ag₂CO₃ | Toluene | 110 | 24 | 60-70 |
| 2 | Isoquinoline | Phenylboronic acid | Pd(TFA)₂ (10) | 3-Amino-pyridine | Ag₂O | Toluene | 120 | 16 | 75 |
| 3 | Isoquinoline N-oxide | Phenylboronic acid | Pd(OAc)₂ (5) | - | Benzoquinone | Dioxane | 100 | 12 | 80 |
| 4 | N-Methoxy-benzamide | Phenylallene | Pd(CH₃CN)₂Cl₂ (10) | - | Ag₂CO₃, DIPEA | Toluene | 85 | 4 | 72 |
Experimental Protocol: Synthesis of this compound via Direct C-H Arylation
Materials:
-
Isoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Silver(I) carbonate (Ag₂CO₃)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk tube, add isoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), and silver(I) carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.
Conclusion
The palladium-catalyzed synthesis of this compound derivatives offers a powerful and flexible platform for the construction of this important heterocyclic scaffold. The choice of synthetic method—Suzuki-Miyaura coupling, Heck-Mizoroki reaction, or direct C-H activation—will depend on the availability of starting materials, desired substrate scope, and tolerance to specific reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize this compound derivatives for a wide range of applications in drug discovery and materials science. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum yields and purity.
Application Notes and Protocols for the Use of 4-Phenylisoquinoline in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 4-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents. The strategic placement of the phenyl group at the C4 position of the isoquinoline (B145761) ring system imparts specific conformational properties that can enhance binding to biological targets. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis and functionalization of such complex heterocyclic frameworks. MCRs offer significant advantages over traditional linear syntheses, including increased efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules from simple starting materials in a single synthetic operation.
While the direct use of this compound as a substrate in well-known multi-component reactions like the Ugi or Passerini reactions is not extensively documented in the reviewed literature, MCRs are instrumental in the efficient construction of the this compound core itself. This approach allows for the introduction of diverse substituents on both the isoquinoline and the phenyl rings, providing a versatile platform for structure-activity relationship (SAR) studies in drug discovery.
Furthermore, derivatives of the isoquinoline scaffold, such as 3,4-dihydroisoquinolines, have been successfully employed as the amine component in three-component Ugi-type reactions, leading to the formation of complex 1-substituted tetrahydroisoquinoline derivatives.[1] This highlights the potential for appropriately activated this compound derivatives to participate in MCRs for further functionalization at the C1 position.
This document provides a detailed protocol for a multi-component reaction that synthesizes the this compound scaffold, a key building block for drug development.
Experimental Protocols
Multi-Component Synthesis of this compound Derivatives
This protocol describes a versatile, one-pot, multi-component synthesis of substituted 4-phenylisoquinolines from an o-tolualdehyde derivative, a nitrile, and an organolithium reagent, followed by an electrophilic quench.[2] This reaction allows for the convergent assembly of up to four components in a single operation.[2]
Reaction Scheme:
A general scheme for the four-component synthesis of a 4-substituted 1-amino-3-phenylisoquinoline derivative is depicted below.
Materials:
-
Substituted o-tolualdehyde tert-butylimine
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Electrophile (e.g., N-chlorosuccinimide, methyl iodide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the o-Tolualdehyde Imine Anion:
-
To a solution of the substituted o-tolualdehyde tert-butylimine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the anion.
-
-
Reaction with Nitrile:
-
To the solution from step 1, add benzonitrile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
-
Electrophilic Quench (for 4-substituted derivatives):
-
Cool the reaction mixture back down to -78 °C.
-
Add the electrophile (1.5 equiv) (e.g., a solution of N-chlorosuccinimide in THF or methyl iodide) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of trifluoroacetic acid (2.0 equiv) at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Data Presentation
The following table summarizes the scope of this multi-component reaction for the synthesis of various substituted isoquinolines, demonstrating its versatility.[2]
| Entry | o-Tolualdehyde Derivative | Nitrile | Electrophile (E+) | Product | Yield (%) |
| 1 | o-Tolualdehyde t-butylimine | Benzonitrile | NCS | 1-t-Butylamino-4-chloro-3-phenylisoquinoline | 75 |
| 2 | o-Tolualdehyde t-butylimine | 4-Methoxybenzonitrile | NCS | 1-t-Butylamino-4-chloro-3-(4-methoxyphenyl)isoquinoline | 81 |
| 3 | 2,5-Dimethylbenzaldehyde t-butylimine | Benzonitrile | MeI | 1-t-Butylamino-3-phenyl-4,6,8-trimethylisoquinoline | 72 |
| 4 | o-Tolualdehyde t-butylimine | Acetonitrile | NCS | 1-t-Butylamino-4-chloro-3-methylisoquinoline | 68 |
Visualizations
References
Application Notes and Protocols for the Synthesis and Evaluation of 4-Phenylisoquinoline-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoquinoline (B145761) scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. Specifically, 4-phenylisoquinoline derivatives have emerged as a versatile class of molecules with the potential to inhibit a wide range of enzymes, making them attractive candidates for drug discovery in areas such as oncology, neurodegenerative diseases, and inflammatory conditions. Their mechanism of action often involves competitive or non-competitive binding to the active or allosteric sites of target enzymes, leading to the modulation of critical biological pathways.
This document provides detailed protocols for the chemical synthesis of this compound cores and the subsequent evaluation of their enzyme inhibitory activity. It also includes a summary of reported biological data for representative compounds.
I. Chemical Synthesis Protocols
The synthesis of a this compound core can be efficiently achieved through a multi-step process. A common strategy involves the initial construction of a 4-halo-isoquinoline intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group.
Protocol 1: Synthesis of 4-Bromoisoquinoline (B23445) Intermediate
This protocol is adapted from a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides.[1]
Materials:
-
2-Alkynyl benzyl azide (B81097)
-
Palladium(II) bromide (PdBr₂)
-
Copper(II) bromide (CuBr₂)
-
Lithium bromide (LiBr)
-
Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the starting 2-alkynyl benzyl azide (1.0 eq) in acetonitrile, add PdBr₂ (5 mol%), CuBr₂ (20 mol%), and LiBr (3.0 eq).[1]
-
Heat the reaction mixture at 80 °C under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-bromoisoquinoline intermediate.[1]
Protocol 2: Suzuki Cross-Coupling for this compound Synthesis
This is a general protocol for the palladium-catalyzed Suzuki reaction to couple the 4-bromoisoquinoline intermediate with a phenylboronic acid derivative.
Materials:
-
4-Bromoisoquinoline (from Protocol 1)
-
Phenylboronic acid (or a substituted derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 4-bromoisoquinoline (1.0 eq), phenylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the final this compound product.
II. Enzyme Inhibition Assay Protocol
This section provides a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized this compound compound against a target enzyme.[2][3]
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Synthesized this compound inhibitor
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors, if required by the enzyme (e.g., Mg²⁺, ATP)[2]
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipettes
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the enzyme and substrate solutions in assay buffer at appropriate concentrations.[2]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a fixed volume of enzyme solution and an equal volume of the inhibitor dilution.
-
Positive Control (No Inhibition): Add enzyme solution and an equal volume of assay buffer containing the same concentration of solvent used for the inhibitor.
-
Negative Control (No Enzyme): Add substrate and assay buffer without the enzyme to measure background signal.
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells simultaneously using a multichannel pipette.[2]
-
Immediately place the plate in the microplate reader.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
-
III. Quantitative Data on Isoquinoline-Based Inhibitors
The following table summarizes the inhibitory activities of several isoquinoline and related quinazoline (B50416) derivatives against various enzyme targets.
| Compound Class | Enzyme Target | IC₅₀ / Kᵢ Value | Reference |
| Isoquinoline Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 20.58 ± 0.35 nM | [6] |
| Isoquinoline Derivatives | Butyrylcholinesterase (BChE) | Kᵢ: 21.84 ± 0.40 nM | [6] |
| Isoquinoline Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ: 27.45 ± 0.41 nM | [6] |
| Isoquinoline Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ: 6.02 ± 0.11 nM | [6] |
| 1-Phenyl-3,4-dihydroisoquinoline | Tubulin Polymerization | Potent Inhibition | [7] |
| [8]Thiazino[3,4-a]isoquinolines | DPP-IV | IC₅₀: 0.35 µM | [9] |
| Isoquinoline-tethered quinazoline | HER2 Kinase | IC₅₀: < 10 nM | |
| Isoquinoline-tethered quinazoline | EGFR Kinase | IC₅₀: ~150 nM | [10] |
| Quinazolin-4-one Derivatives | PI3Kδ | IC₅₀: < 10 nM | [11] |
| Quinazolin-4-one Derivatives | HDAC6 | IC₅₀: < 10 nM | [11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.[5]
IV. Relevant Signaling Pathway
Many isoquinoline-based inhibitors target kinases involved in cell growth and proliferation, such as the Phosphoinositide 3-kinase (PI3K) pathway.[11][12] Inhibition of PI3K can block downstream signaling, leading to reduced cell proliferation and survival, which is a key strategy in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Phenylisoquinoline Derivatives in Tubulin Polymerization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylisoquinoline derivatives have emerged as a significant class of compounds in cancer research, demonstrating potent activity as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in oncology. This compound derivatives, particularly 1-phenyl-3,4-dihydroisoquinolines, have been shown to bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[3] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in tubulin polymerization and cell-based assays.
Data Presentation
The following tables summarize the quantitative data on the biological activity of representative this compound derivatives.
Table 1: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line [4]
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 20 | H | H | H | H | H | >40 |
| 21 | OCH3 | H | H | H | H | 4.10 |
| 22 | H | OCH3 | H | H | H | 10.32 |
| 23 | H | H | OCH3 | H | H | >40 |
| 24 | OCH3 | OCH3 | H | H | H | 8.13 |
| 25 | H | OCH3 | OCH3 | H | H | 12.14 |
| 26 | OCH3 | OCH3 | OCH3 | H | H | 15.21 |
| 27 | H | H | H | NO2 | H | 11.45 |
| 28 | H | H | H | H | NO2 | >40 |
| 29 | OCH3 | H | H | NO2 | H | 7.32 |
| 30 | H | OCH3 | H | NO2 | H | 9.87 |
| 31 | H | H | OCH3 | NO2 | H | 13.56 |
| 32 | OCH3 | OCH3 | H | NO2 | H | 0.64 |
Table 2: Tubulin Polymerization Inhibitory Activity [4]
| Compound | Concentration (µM) | Inhibition (%) |
| 32 | 40 | 52 |
Mechanism of Action: A Visualized Pathway
This compound derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway of this compound derivatives.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound derivative stock solution (in DMSO)
-
Temperature-controlled 96-well microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 10% glycerol. Keep on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.
-
Add the this compound derivative to the wells at various final concentrations. Include a DMSO-only control.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the this compound derivative for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: Logical relationship of cellular assays.
Conclusion
This compound derivatives represent a promising class of tubulin polymerization inhibitors with potential for development as anticancer agents. The protocols and data presented in this document provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds. The combination of in vitro tubulin polymerization assays and cell-based cytotoxicity and cell cycle analyses is crucial for a comprehensive evaluation of this important class of molecules.
References
4-Phenylisoquinoline Derivatives as Advanced Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-phenylisoquinoline derivatives as versatile fluorescent probes in biological and chemical research. These compounds exhibit favorable photophysical properties, making them valuable tools for cellular imaging, sensing of intracellular analytes, and other fluorescence-based assays.
Introduction to this compound Fluorescent Probes
The isoquinoline (B145761) scaffold is a prominent heterocyclic aromatic structure found in many biologically active molecules.[1] Its inherent fluorescence, which can be finely tuned through chemical modification, has led to the development of a diverse array of fluorescent probes.[1] The introduction of a phenyl group at the 4-position of the isoquinoline core can significantly influence the photophysical properties of the molecule, often leading to enhanced quantum yields and solvatochromic behavior. These characteristics make this compound derivatives particularly well-suited for applications in complex biological environments.
Key advantages of this compound-based probes include:
-
Tunable Photophysical Properties: The emission wavelength and quantum yield can be modulated by introducing various substituents on the phenyl and isoquinoline rings.
-
Environmental Sensitivity: Their fluorescence characteristics can be sensitive to the polarity of the microenvironment, enabling the study of cellular membranes and other hydrophobic compartments.
-
Potential for Targeted Labeling: The isoquinoline scaffold can be functionalized to incorporate targeting moieties for specific organelles or biomolecules.
Quantitative Data Presentation
The photophysical properties of fluorescent probes are critical for their effective application. The following tables summarize key quantitative data for representative aryl-substituted isoquinoline derivatives, providing a reference for selecting appropriate probes and experimental parameters.
Table 1: Photophysical Properties of Selected Aryl-Isoquinoline Derivatives
| Compound Name/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| 1-(Isoquinolin-3-yl)azetidin-2-one[2] | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| Methoxy-substituted Borylated Arylisoquinoline (Compound 5)[3] | ~450 | ~520 (Green) | - | ~70 | Toluene |
| Dimethylamino-substituted Borylated Arylisoquinoline (Compound 6)[3] | ~500 | ~600 (Orange-Red) | - | ~100 | Toluene |
| Push-Pull Isoquinoline Derivative[4] | ~350-450 | ~450-650 | Moderate | Variable | Various Solvents |
Note: Data for a broad range of specifically this compound derivatives is limited in the literature. The data presented here for aryl-substituted isoquinolines provides an indication of the potential photophysical properties.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound derivatives in key experiments. It is essential to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
Protocol 1: General Procedure for Live-Cell Imaging
This protocol outlines the general steps for staining live cells with a this compound-based fluorescent probe.
Materials:
-
This compound fluorescent probe
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
-
Live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
Fluorescence microscope (confocal or wide-field)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or multi-well plates and culture to 60-70% confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to a final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage within the live-cell imaging chamber.
-
Image Acquisition: Acquire images using the appropriate excitation and emission filters for the specific this compound probe. Use the lowest possible laser power and exposure time to minimize phototoxicity.
Protocol 2: Detection of Intracellular Metal Ions (e.g., Zn²⁺)
This protocol describes the use of a this compound derivative as a fluorescent sensor for detecting changes in intracellular metal ion concentrations.
Materials:
-
This compound-based metal ion sensor
-
DMSO
-
HEPES buffer
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃)
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the this compound sensor in DMSO. Dilute the stock solution with HEPES buffer to the desired final concentration.
-
Fluorescence Titration:
-
Place the probe solution in a cuvette.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., Zn²⁺).
-
Record the fluorescence emission spectrum after each addition, allowing the solution to equilibrate.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and stoichiometry.
-
Selectivity Study: Repeat the titration with other relevant metal ions to assess the selectivity of the probe. Perform competition experiments by measuring the fluorescence response to the target ion in the presence of potentially interfering ions.
-
Cellular Application: For intracellular ion detection, follow the general live-cell imaging protocol (Protocol 1) and treat the cells with stimuli known to alter intracellular ion concentrations.
Protocol 3: Synthesis of a Functionalized this compound Derivative
This protocol provides a general synthetic route for a functionalized this compound, which can be further modified for specific applications.
Materials:
-
Substituted 2-bromobenzaldehyde
-
Substituted phenylboronic acid
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) acetate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
Suzuki Coupling: In a reaction vessel, combine the substituted 2-bromobenzaldehyde, substituted phenylboronic acid, palladium catalyst, and base in a suitable solvent.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclization: After the Suzuki coupling is complete, add a source of ammonia to the reaction mixture and continue heating to facilitate the cyclization to the isoquinoline ring.
-
Workup: Cool the reaction mixture and perform an aqueous workup. Extract the product into an organic solvent.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
-
Characterization: Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Evaluating a New Fluorescent Probe
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Borylated arylisoquinolines: photophysical properties and switching behavior of promising tunable fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing the Anticancer Activity of 4-Phenylisoquinolines: Application Notes and Protocols
Introduction
4-Phenylisoquinolines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1] These compounds and their derivatives have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1] Some analogues, particularly within the broader quinoline (B57606) family, act as antimitotic agents by interfering with crucial cellular processes like microtubule polymerization.[2][3][4]
This document provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel 4-phenylisoquinoline derivatives. The methodology covers initial in vitro screening for cytotoxicity to more in-depth analyses of the mechanism of action and concludes with a framework for in vivo efficacy testing.
Part 1: In Vitro Assessment of Anticancer Activity
The initial evaluation of potential anticancer compounds involves a tiered approach, starting with broad screening against various cancer cell lines to determine cytotoxicity, followed by more detailed assays to understand the cellular response.[5][6]
Protocol 1.1: Cell Viability and Cytotoxicity Assays
The first step in screening is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). The MTT and Sulforhodamine B (SRB) assays are two of the most common colorimetric methods for this purpose.[2][7]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondria.[8] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[8][10]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
B. Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of total cellular protein content.[7] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[11] The SRB assay offers advantages in terms of sensitivity and linearity with cell number.[7]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]
-
Washing: Carefully wash the plates five times with cold deionized water and allow them to air dry completely at room temperature.[11]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30-45 minutes.[11]
-
Washing: Quickly wash the plates three to four times with 1% (v/v) acetic acid to remove unbound dye.[11] Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table summarizes the reported IC50 values for several quinoline derivatives, which serve as representative examples for data presentation.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 22 (4-PQ) | COLO205 (Colon) | MTT | 0.32 | [2] |
| Compound 22 (4-PQ) | H460 (Lung) | MTT | 0.89 | [2] |
| Compound C11 | ESCC cells | Not Specified | < 0.02 | [3] |
| Compound IVg | A549 (Lung) | Not Specified | 0.0298 | [12] |
| Compound IVg | MDA-MB (Breast) | Not Specified | 0.0338 | [12] |
| Compound 3g | HCT116 (Colon) | Not Specified | Promising | [13] |
| Compound 16 | MCF-7 (Breast) | MTT | 6.2 - 15.1 | [14] |
Note: The specific this compound structures and their corresponding IC50 values would be populated in this table based on experimental results.
Protocol 1.2: Apoptosis Assays
Apoptosis is a key mechanism of cell death induced by many anticancer agents.[1] The Annexin V/Propidium (B1200493) Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15][16]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[17]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the this compound compound at its IC50 concentration (and 2x IC50) for 24-48 hours. Include positive and negative controls.
-
Harvest Cells: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17][18]
-
Staining: Add 5 µL of fluorescently labeled Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately by flow cytometry.[18]
-
Data Interpretation:
Protocol 1.3: Cell Cycle Analysis
Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating.[19] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20] This allows for the differentiation of cells based on their DNA content:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest Cells: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[20]
-
Incubation: Incubate the cells on ice for at least 2 hours or at 4°C overnight.[20] Cells can be stored at 4°C for several weeks.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20] RNase A is crucial as PI also binds to double-stranded RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for fluorescence measurement to best resolve the 2N and 4N peaks.[20]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 2: Elucidation of Mechanism of Action
Once a compound shows significant cytotoxic activity and induces apoptosis or cell cycle arrest, the next step is to investigate its molecular mechanism. For isoquinoline (B145761) derivatives, this often involves examining their effects on key signaling pathways that regulate cell survival and proliferation.
Signaling Pathways in Cancer
Many cancers exhibit abnormal activation of signaling pathways that promote growth and survival, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[21] Inducing apoptosis involves the activation of specific signaling cascades.
A. Apoptotic Signaling Pathways
Apoptosis is executed through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Both converge on the activation of effector caspases (e.g., caspase-3) that cleave cellular substrates, leading to cell death.[22]
B. PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and is often hyperactivated in cancer.[21][23] Inhibition of this pathway can sensitize cancer cells to apoptosis.
Protocol for Pathway Analysis (Western Blotting): Western blotting is the standard technique to measure changes in the protein levels and activation states (e.g., phosphorylation) of key signaling molecules.
-
Protein Extraction: Treat cells with the test compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., total Akt, phospho-Akt, Caspase-3, PARP, Bcl-2, Bax). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).
Part 3: In Vivo Efficacy Assessment
Compounds that demonstrate promising in vitro activity must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole organism.[15][24] The most common preclinical models are xenograft studies using immunodeficient mice.[25][26]
Protocol 3.1: Xenograft Mouse Model
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude or SCID mice).[24][25] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[26]
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject 1-10 million human cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: Volume = (length x width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, positive control, different doses of the test compound).[26]
-
Compound Administration: Administer the this compound compound and controls according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).[25]
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study concludes after a set period (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis, such as histology (to observe necrosis) or western blotting (to confirm target engagement).
Conclusion
This document outlines a systematic and multi-faceted methodology for the preclinical assessment of 4-phenylisoquinolines as potential anticancer drugs. By progressing from broad in vitro cytotoxicity screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive profile of a compound's activity. This structured approach ensures that the most promising candidates are identified for further development while providing a deep understanding of their biological effects on cancer cells.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. probiocdmo.com [probiocdmo.com]
- 25. Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 4-Phenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2] The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[3][4] 4-Phenylisoquinoline is a representative of this class of compounds, and this document provides a comprehensive guide to characterizing its potential as a kinase inhibitor.
These application notes offer detailed protocols for both biochemical and cell-based assays to determine the inhibitory potency and selectivity of this compound against a panel of protein kinases. The provided methodologies are designed to be adaptable for screening similar small molecule compounds.
Data Presentation
To effectively evaluate the inhibitory profile of a compound, it is crucial to determine its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following tables present hypothetical, yet representative, data for this compound to illustrate how such data is typically structured.
Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases
| Kinase Target | Kinase Family | IC50 (nM) |
| JNK1 | MAPK | 85 |
| p38α | MAPK | 1,200 |
| ERK2 | MAPK | >10,000 |
| Src | Tyrosine Kinase | 450 |
| ABL1 | Tyrosine Kinase | 980 |
| EGFR | Tyrosine Kinase | >10,000 |
| AKT1 | Serine/Threonine Kinase | 2,500 |
| CDK2/cyclin A | Cell Cycle Kinase | 7,800 |
Table 2: Cell-Based IC50 Values of this compound
| Cell Line | Target Pathway | IC50 (µM) |
| HeLa | JNK Signaling | 1.5 |
| A549 | General Proliferation | 8.2 |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[5][6]
Materials:
-
Recombinant human kinases (e.g., JNK1, p38α, Src)
-
Kinase-specific peptide substrates
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (at a concentration near the Km for each kinase)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Include "no enzyme" wells as a negative control.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luminescent signal.
-
Signal Incubation: Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Normalize the data to the "no inhibitor" (DMSO) control, which represents 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation ELISA)
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific kinase substrate in cell lysates, providing a measure of kinase activity within a cellular context.[3]
Materials:
-
Cell line expressing the target kinase and substrate (e.g., HeLa cells for JNK signaling)
-
96-well cell culture plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulant to activate the signaling pathway (e.g., Anisomycin for JNK activation)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Pathway Stimulation: Add the stimulant (e.g., Anisomycin) to the wells to activate the target kinase pathway. Incubate for the recommended time (e.g., 30 minutes).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
-
ELISA:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark until a color develops.
-
Add 100 µL of stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cell lysate).
-
Normalize the data to the stimulated vehicle control.
-
Plot the normalized phosphorylation level against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK signaling pathway.
Experimental Workflow
Caption: General workflow for a biochemical kinase inhibition assay.
Data Analysis Workflow
Caption: Logical flow for the analysis of kinase inhibition data.
References
- 1. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine [mdpi.com]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijcrr.com [ijcrr.com]
- 5. 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | CAS:6109-35-9 | DA release inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-Phenylisoquinoline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylisoquinoline and its analogs represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them promising candidates in drug discovery and development.[1] Their therapeutic potential spans various areas, including oncology, where they have been shown to modulate signaling pathways related to cell survival and proliferation.[2] The synthesis of these compounds often results in complex mixtures containing the desired product, starting materials, intermediates, and by-products. Consequently, a robust and efficient purification method is paramount to isolate the active pharmaceutical ingredient (API) with high purity, which is a critical step for subsequent in vitro and in vivo studies, as well as for meeting regulatory standards.[3]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis and purification of small molecules due to its high resolution, sensitivity, and reproducibility.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar to non-polar compounds like this compound analogs.[4][5] This application note provides a detailed protocol for the preparative HPLC purification of this compound analogs, offering a starting point that can be optimized for specific derivatives.
Key Experimental Considerations
The successful separation of this compound analogs by RP-HPLC is dependent on several key parameters that influence the interactions between the analytes, the stationary phase, and the mobile phase.[6]
-
Stationary Phase Selection: A C18 column is a common and effective initial choice for the separation of many quinoline (B57606) and isoquinoline (B145761) derivatives.[1][7] However, for compounds with aromatic rings, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions, potentially improving resolution.[4]
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[7] The choice and concentration of the organic modifier significantly impact retention times and selectivity.[4] Acetonitrile is often preferred due to its lower viscosity and UV transparency.
-
Mobile Phase pH and Additives: Since isoquinoline derivatives are basic compounds, the pH of the mobile phase is a critical parameter.[4] Adjusting the pH can alter the ionization state of the analytes, thereby affecting their retention. Buffers like phosphate (B84403) or acetate (B1210297) are recommended to maintain a stable pH.[4] The addition of ion-pairing reagents, such as trifluoroacetic acid (TFA), can improve peak shape for basic compounds by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[8]
Experimental Protocols
Materials and Reagents
-
Crude this compound analog sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
High-purity water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standard of the purified this compound analog (if available)
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)[9]
-
Fraction collector
-
-
Preparative reversed-phase C18 column (e.g., 19 x 250 mm, 5 µm particle size)
-
Analytical HPLC system for purity analysis
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Protocol 1: Preparative HPLC Purification
-
Sample Preparation:
-
Dissolve the crude this compound analog in a suitable solvent, such as methanol or a mixture of the mobile phase, to a concentration of 10-50 mg/mL.
-
Sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Column: Preparative C18, 19 x 250 mm, 5 µm
-
Flow Rate: 15-20 mL/min
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30-80% B (linear gradient)
-
35-40 min: 80-95% B (linear gradient)
-
40-45 min: 95% B (isocratic wash)
-
45-50 min: 95-30% B (linear gradient)
-
50-60 min: 30% B (re-equilibration)
-
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on a threshold UV signal.
-
Collect the main peak corresponding to the this compound analog in separate vessels.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Protocol 2: Purity Analysis by Analytical HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of the purified this compound analog in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.
-
Prepare a sample solution of the crude material at a similar concentration for comparison.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak for the this compound analog by comparing the retention time with the reference standard (if available).
-
Calculate the purity of the collected fractions using the area normalization method.[10]
-
Data Presentation
Table 1: HPLC Method Performance Characteristics for Purity Analysis
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[7] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[7] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[7] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[7] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[7] |
Table 2: Example Purification Data for a this compound Analog
| Sample ID | Injection Volume (mL) | Crude Sample Weight (mg) | Purified Product Weight (mg) | Purity (%) | Recovery (%) | Retention Time (min) |
| Phenyliso-001 | 2.0 | 100 | 75 | 99.2 | 75.0 | 15.8 |
| Phenyliso-002 | 2.0 | 105 | 78 | 99.5 | 74.3 | 15.9 |
| Phenyliso-003 | 2.0 | 98 | 72 | 99.1 | 73.5 | 15.8 |
Visualizations
Caption: Workflow for the purification of this compound analogs.
Caption: Logical workflow for HPLC method development.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Drugs [dupont.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. arlok.com [arlok.com]
- 10. torontech.com [torontech.com]
Application Notes and Protocols for the Use of 4-Phenylisoquinoline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-phenylisoquinoline and its application as an emissive material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for both the synthesis of the material and the fabrication of the device are included, along with key performance data and illustrative diagrams to guide researchers in this field.
Introduction to this compound in OLEDs
Isoquinoline (B145761) derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties.[1] In particular, this compound and its derivatives are promising candidates for use in the emissive layer (EML) of OLEDs. The introduction of a phenyl group at the 4-position of the isoquinoline core can enhance the molecule's rigidity and influence its photophysical properties, leading to efficient light emission.
These materials can be utilized as hosts for phosphorescent dopants or as emitters themselves in thermally activated delayed fluorescence (TADF) or fluorescent OLEDs. Their performance is highly dependent on the molecular design, including the nature and position of substituents on both the isoquinoline and phenyl moieties.
Synthesis of this compound via Suzuki-Miyaura Coupling
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid or ester.[2]
This protocol describes the synthesis of this compound from 4-bromoisoquinoline (B23445) and phenylboronic acid.
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.1 eq.)
-
1,4-Bis(diphenylphosphino)butane (B1266417) (dppb) (0.1 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.1 eq.), and 1,4-bis(diphenylphosphino)butane (dppb) (0.1 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 7:3 v/v) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to 90°C and stir for 48 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Fabrication of OLEDs using this compound
OLEDs are multi-layered devices where each layer serves a specific function in the process of light emission. A typical device structure includes a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.
This protocol outlines the fabrication of a multi-layer OLED using this compound as the emissive material via vacuum thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (e.g., HAT-CN for HIL, TAPC for HTL, this compound for EML, TmPyPB for ETL, LiF for EIL)
-
High-purity aluminum (Al) for the cathode
-
Vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., Decon 90, acetone, isopropanol)
-
Ultrasonic bath
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[3]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[4]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation. The thickness of each layer is monitored using a quartz crystal microbalance. A typical device structure could be:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: this compound (20 nm)
-
ETL: TmPyPB (40 nm)
-
EIL: LiF (1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum (Al) cathode (100 nm) on top of the organic layers through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Encapsulate the fabricated device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the device from moisture and oxygen.
-
Performance Data of Phenylisoquinoline-Based OLEDs
The performance of OLEDs is characterized by several key metrics, including external quantum efficiency (EQE), luminous efficiency, power efficiency, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following table summarizes representative performance data for OLEDs utilizing phenylisoquinoline-based emitters.
| Emitter Type | Host Material | Max. EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) | CIE (x, y) | Reference |
| Pt(II) Phenylisoquinoline Complex | - | - | 4.71 | 5.12 | Red | - | [5] |
| Ir(III) Phenylisoquinoline Complex | DPEPO | 7.2 | - | - | 714 (NIR) | - | [6] |
| Sky-blue Phosphorescent OLED Host | Ir(ppy)₃ | 7.6 | - | - | Sky-blue | - | [6] |
| Green Phosphorescent OLED Host | Ir(ppy)₃ | 8.3 | - | - | Green | - | [6] |
Note: The performance of OLEDs is highly dependent on the device architecture, materials used, and fabrication conditions.
Energy Level Diagram and Charge Injection/Transport
The efficient operation of an OLED relies on the proper alignment of the energy levels (HOMO and LUMO) of the different materials, which facilitates the injection and transport of holes from the anode and electrons from the cathode to the emissive layer, where they recombine to produce light.[7]
The diagram above illustrates the energy levels of a representative multi-layer OLED incorporating a this compound (4-PIQ) based emissive layer. The staggered energy levels facilitate the injection of holes from the ITO anode, through the HIL and HTL, and into the HOMO of the EML. Similarly, electrons are injected from the Al cathode, through the EIL and ETL, and into the LUMO of the EML. This confinement of charge carriers within the emissive layer enhances the probability of their recombination, leading to efficient light emission.
Conclusion
This compound and its derivatives represent a versatile class of materials for the development of high-performance OLEDs. The synthetic accessibility via methods like the Suzuki-Miyaura coupling allows for the fine-tuning of their electronic and photophysical properties. The provided protocols offer a starting point for researchers to synthesize these materials and fabricate OLED devices. Further optimization of the molecular structure, device architecture, and fabrication parameters can lead to even more efficient and stable OLEDs for various applications in displays and solid-state lighting.
References
Application Notes and Protocols for Molecular Docking of 4-Phenylisoquinoline with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the molecular docking of 4-phenylisoquinoline with various protein targets implicated in disease pathways. The provided methodologies are based on established computational techniques and offer a framework for predicting binding affinities and interaction modes, crucial for drug discovery and development.
Introduction to this compound and Its Therapeutic Potential
This compound is a heterocyclic aromatic compound that serves as a scaffold in numerous biologically active molecules. The isoquinoline (B145761) core is present in a variety of natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer and neurological effects. Molecular docking studies of this compound and its derivatives are instrumental in elucidating their mechanism of action and in the rational design of more potent and selective therapeutic agents.
Potential Protein Targets for this compound
Based on the structural similarity of this compound to known inhibitors, several key proteins have been identified as potential targets. These include proteins involved in cancer progression and neurodegenerative diseases.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.
-
Tubulin: A protein that polymerizes into microtubules, essential components of the cytoskeleton. Inhibition of tubulin polymerization is a clinically validated anticancer strategy.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Dopamine (B1211576) D1 Receptor: A G-protein coupled receptor involved in various neurological processes. Tetrahydroisoquinoline derivatives have shown affinity for this receptor.
Quantitative Data from Molecular Docking Studies
While specific molecular docking data for this compound is not extensively available in the public domain, studies on structurally related isoquinoline and quinazoline (B50416) derivatives provide valuable insights into potential binding affinities. The following table summarizes representative docking scores of such derivatives against the aforementioned targets. This data can be used as a benchmark for interpreting the results of new docking simulations with this compound.
| Target Protein | PDB ID | Ligand (Derivative/Related Compound) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| EGFR | 1M17 | 4-Anilinoquinazoline derivative (SGQ4) | -7.46 | Erlotinib | -3.84[1] |
| 1M17 | 4-Anilinoquinazoline derivative (DMUQ5) | -7.31 | Erlotinib | -3.84[1] | |
| Tubulin | 1SA0 | 1-Phenyl-3,4-dihydroisoquinoline derivative (5n) | Not explicitly stated, but shown to bind in the colchicine (B1669291) site | - | -[2] |
| Not Stated | Quinoline-carboxamide derivative (3b) | IC50 = 13.29 µM (inhibition of tubulin polymerization) | Colchicine | IC50 = 9.21 µM[3] | |
| CDK2 | Not Stated | Thiazolone derivative (4) | IC50 = 105.39 nM (inhibition of CDK2/cyclin A2) | - | -[4] |
| Not Stated | Thiazolone derivative (6) | IC50 = 139.27 nM (inhibition of CDK2/cyclin A2) | - | -[4] | |
| Dopamine D1 Receptor | Not Stated | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Higher affinity than 4-phenyl derivative | SCH23390 | Highest affinity[5] |
| Not Stated | 4-Phenyl-1,2,3,4-tetrahydroisoquinoline | Lower affinity than 1-phenyl derivative | SCH23390 | Highest affinity[5] |
Note: The docking scores and inhibitory concentrations (IC50) are highly dependent on the specific software, force fields, and parameters used in the study. The data presented here should be considered as a comparative reference.
Experimental Protocols for Molecular Docking
This section outlines a detailed protocol for performing molecular docking of this compound with a target protein using widely accepted software such as AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ZINC database: To obtain the 3D structure of this compound.
Step-by-Step Docking Protocol
Step 1: Ligand Preparation
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Open the ligand file in MGL-Tools (AutoDockTools).
-
Assign polar hydrogens and Gasteiger charges to the ligand.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
Step 2: Protein Preparation
-
Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the PDB.
-
Open the PDB file in MGL-Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format.
Step 3: Grid Box Definition
-
Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
In MGL-Tools, define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.
Step 4: Docking Simulation with AutoDock Vina
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the coordinates of the grid box center and its dimensions.
-
Run the AutoDock Vina simulation from the command line using the following command:
-
Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).
Step 5: Analysis of Docking Results
-
Open the protein PDBQT file and the docking output PDBQT file in a molecular visualization tool like Discovery Studio Visualizer or PyMOL.
-
Analyze the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the target protein.
-
The binding energy values provided by AutoDock Vina give an estimate of the binding affinity, with more negative values indicating stronger binding.
Visualization of Workflows and Signaling Pathways
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
EGFR Signaling Pathway
References
- 1. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 4-Phenylisoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4-phenylisoquinoline derivatives, a core scaffold in many pharmacologically active compounds. The methodologies outlined below encompass classical cyclization reactions and modern cross-coupling strategies, offering a versatile toolkit for accessing a wide range of substituted 4-phenylisoquinolines.
Introduction
The this compound motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with diverse biological activities. These activities include, but are not limited to, anticancer, antiviral, and neuroprotective properties. The functionalization of both the isoquinoline (B145761) core and the appended phenyl ring is crucial for modulating the pharmacological profile of these compounds. This document details four key synthetic strategies for preparing these important molecules: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, Suzuki-Miyaura cross-coupling, and direct C-H activation.
I. Bischler-Napieralski Reaction Route
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] This intramolecular cyclization of a β-phenylethylamide is typically promoted by a dehydrating agent in acidic conditions.[3][4]
General Workflow
Caption: Workflow for Bischler-Napieralski synthesis of 4-phenylisoquinolines.
Experimental Protocol: Synthesis of 1-Aryl-3,4-dihydroisoquinoline
-
Amide Formation: To a solution of β-phenylethylamine (1.0 eq) in an appropriate solvent such as dichloromethane (B109758) (DCM), add a substituted benzoyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting materials are consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)benzamide.
-
Cyclization: Dissolve the crude amide in a suitable solvent like anhydrous DCM or toluene (B28343).
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-5 eq) or polyphosphoric acid (PPA) and reflux the mixture for 2-6 hours.[1]
-
Cool the reaction mixture to room temperature and carefully quench with crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-3,4-dihydroisoquinoline.
-
Aromatization: The resulting dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as 10% Pd/C in a high-boiling solvent like decalin.
Quantitative Data
| Entry | β-Phenylethylamine Derivative | Acyl Chloride Derivative | Dehydrating Agent | Yield (%) | Reference |
| 1 | 2-(4-methoxyphenyl)ethylamine | 4-methoxybenzoyl chloride | POCl₃ | 75-85 | [1] |
| 2 | 2-phenylethylamine | Benzoyl chloride | P₂O₅ | 60-70 | [2] |
| 3 | 2-(3,4-dimethoxyphenyl)ethylamine | 3,4-dimethoxybenzoyl chloride | Tf₂O, 2-chloropyridine | 80-90 | [5] |
II. Pictet-Spengler Reaction Route
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[6][7] Subsequent oxidation yields the aromatic isoquinoline. For the synthesis of 4-phenylisoquinolines, a phenylacetaldehyde (B1677652) derivative is typically used.
General Workflow
Caption: Workflow for Pictet-Spengler synthesis of 4-phenylisoquinolines.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677)
-
Reaction Setup: To a solution of a β-phenylethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene or a protic acid like trifluoroacetic acid), add a substituted phenylacetaldehyde (1.1 eq).
-
Cyclization: Add a catalytic amount of a strong acid (e.g., concentrated HCl or trifluoroacetic acid) and heat the reaction mixture to reflux for 4-12 hours.[7]
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-phenyl-1,2,3,4-tetrahydroisoquinoline by column chromatography on silica gel.
-
Oxidation: The purified tetrahydroisoquinoline can be oxidized to the corresponding this compound using an oxidizing agent such as manganese dioxide (MnO₂) or by catalytic dehydrogenation (e.g., Pd/C in a suitable solvent).
Quantitative Data
| Entry | β-Arylethylamine Derivative | Phenylacetaldehyde Derivative | Acid Catalyst | Yield (%) | Reference |
| 1 | Phenylethylamine | Phenylacetaldehyde | HCl | 50-65 | [8] |
| 2 | Dopamine (hydrochloride salt) | 4-Hydroxyphenylacetaldehyde | TFA | 70-80 | [9] |
| 3 | Tryptamine | Phenylacetaldehyde | H₂SO₄ | 65-75 | [9] |
III. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In the context of this compound synthesis, it typically involves the palladium-catalyzed coupling of a 4-haloisoquinoline or a 4-isoquinoline triflate/tosylate with a phenylboronic acid derivative.
General Workflow
Caption: Workflow for Suzuki-Miyaura synthesis of 4-phenylisoquinolines.
Experimental Protocol: Synthesis of this compound from 4-Bromoisoquinoline (B23445)
-
Reaction Setup: In a reaction vessel, combine 4-bromoisoquinoline (1.0 eq), a substituted phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Coupling Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired functionalized this compound.
Quantitative Data
| Entry | Isoquinoline Derivative | Phenylboronic Acid Derivative | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 | [10] |
| 2 | 4-Chloroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 80-90 | [9] |
| 3 | 4-Iodoisoquinoline | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 90-98 | [11] |
| 4 | 4-Tosyloxyisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75-85 | [10] |
IV. Direct C-H Activation/Arylation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. This approach allows for the direct coupling of an isoquinoline with an aryl partner, avoiding the pre-functionalization required in traditional cross-coupling methods.[12]
General Workflow
Caption: Workflow for Direct C-H Arylation to synthesize 4-phenylisoquinolines.
Experimental Protocol: Rhodium-Catalyzed C-H Arylation of Isoquinoline
-
Reaction Setup: In a sealed reaction tube, combine isoquinoline (1.0 eq), a phenylboronic acid derivative (2.0-3.0 eq), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and an oxidant/additive (e.g., Ag₂CO₃ or Cu(OAc)₂).
-
Add a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE) or tert-amyl alcohol.
-
C-H Arylation: Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the functionalized this compound.
Quantitative Data
| Entry | Isoquinoline Derivative | Arylating Agent | Catalyst | Oxidant/Additive | Solvent | Yield (%) | Reference |
| 1 | Isoquinoline | Phenylboronic acid | [RhCp*Cl₂]₂ | Cu(OAc)₂ | DCE | 70-80 | [13] |
| 2 | 1-Methylisoquinoline | 4-Tolylboronic acid | [Rh(cod)Cl]₂/dppf | Ag₂CO₃ | Toluene | 65-75 | [14] |
| 3 | Isoquinoline | Phenylboronic acid | Pd(OAc)₂ | Ag₂CO₃ | TFA | 60-70 | [12] |
Conclusion
The synthetic routes outlined in this document provide a range of options for accessing functionalized this compound derivatives. The choice of a particular method will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are valuable for constructing the core isoquinoline ring system, while modern cross-coupling reactions, particularly Suzuki-Miyaura coupling and direct C-H activation, offer efficient and versatile strategies for introducing the 4-phenyl substituent with a high degree of functional group tolerance. These protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel isoquinoline-based therapeutic agents.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rh(III)-Catalyzed Atroposelective C-H Cyanation of 1-Aryl benzo[ h]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Phenylisoquinoline Derivatives in the Development of Anti-Inflammatory Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases pose a significant global health challenge, driving the demand for novel and effective anti-inflammatory agents with improved safety profiles. Isoquinoline (B145761) alkaloids and their synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory effects. This document focuses on the application of 4-phenylisoquinoline derivatives as a scaffold for the development of potent anti-inflammatory agents. While direct studies on the parent this compound are limited, research on its derivatives has demonstrated significant potential in modulating key inflammatory pathways.
The anti-inflammatory activity of these compounds is often attributed to their ability to interfere with pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway, and to inhibit the expression and activity of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This document provides an overview of the mechanism of action, quantitative data on the inhibitory activities of representative this compound derivatives, and detailed protocols for their experimental evaluation.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[2] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like iNOS and COX-2.[1]
Certain this compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting this critical pathway. For instance, the novel isoquinoline derivative CYY054c has been demonstrated to inhibit LPS-induced NF-κB expression in macrophages.[1] This inhibition leads to a downstream reduction in the production of key inflammatory mediators.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be quantified through various in vitro and in vivo assays. The following tables summarize the inhibitory activities of representative compounds on key inflammatory markers.
Table 1: Inhibition of Pro-Inflammatory Cytokine Release by CYY054c [1]
| Cytokine | Cell Type | Stimulant | Compound | IC₅₀ (µM) |
| TNF-α | Macrophages | LPS | CYY054c | Data not provided as IC₅₀, but significant reduction observed |
| IL-1β | Macrophages | LPS | CYY054c | Data not provided as IC₅₀, but significant reduction observed |
| IL-6 | Macrophages | LPS | CYY054c | Data not provided as IC₅₀, but significant reduction observed |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a) | >5.4 | 0.47 | >11.5 | [3] |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2n) | >7.8 | 1.63 | >4.8 | [3] |
| Celecoxib (Reference) | 3.55 | 0.0088 | 403.4 | [4] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of the anti-inflammatory properties of this compound derivatives.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator produced by iNOS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative (test compound)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[5]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[5]
-
Incubate the mixture at room temperature for 10 minutes.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.[5]
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
Protocol 2: NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter vector
-
DMEM with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivative (test compound)
-
Luciferase Assay System (e.g., Promega)
-
96-well opaque cell culture plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well opaque plate and incubate for 24 hours.[6]
-
Pre-treat the cells with the this compound derivative at desired concentrations for 1-2 hours.[6]
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[6]
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.[6]
-
Add the luciferase substrate to the cell lysate.[6]
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[6]
-
The percentage inhibition of NF-κB activity is calculated relative to the TNF-α-stimulated control group.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the nuclear translocation of p65.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative and/or LPS as described in the previous protocols. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, or a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion
Derivatives of this compound represent a valuable scaffold for the discovery of novel anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and downstream inflammatory mediators, makes them attractive candidates for further development. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds, enabling researchers to characterize their anti-inflammatory activity and elucidate their molecular mechanisms. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic interventions for a range of inflammatory disorders.
References
- 1. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bischler-Napieralski Synthesis of 4-Phenylisoquinolines
Welcome to the technical support center for the Bischler-Napieralski synthesis of 4-phenylisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and why is it used for synthesizing 4-phenylisoquinolines?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is subsequently followed by an oxidation step to yield the aromatic isoquinoline (B145761) core.[2][4] It is a widely used method for synthesizing the isoquinoline skeleton, a common motif in many natural products and pharmacologically active compounds.[5][6]
Q2: What are the most common dehydrating agents used in this synthesis, and how do I choose the right one?
Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (B1165640) (Tf₂O).[1][2] The choice of reagent is critical and depends on the reactivity of your substrate.[7]
-
For electron-rich aromatic rings: POCl₃ is often sufficient.[8]
-
For electron-deficient or neutral aromatic rings: A stronger agent like a mixture of P₂O₅ in refluxing POCl₃ or polyphosphoric acid (PPA) is often necessary.[3][4][7]
-
For milder conditions and sensitive substrates: A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) can provide higher yields at lower temperatures.[7][8]
Q3: What are the main mechanistic pathways of the Bischler-Napieralski reaction?
Two primary mechanisms are proposed, and the predominant pathway is influenced by the reaction conditions.[1][2][3]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[1][2]
-
Mechanism II: Proceeds through a highly electrophilic nitrilium ion intermediate that is then trapped by the electron-rich aromatic ring to cyclize.[1][2]
It is generally believed that the reaction conditions dictate which mechanism is favored.[3]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-phenylisoquinolines via the Bischler-Napieralski reaction.
Problem 1: Low or No Yield of the Desired 4-Phenyl-3,4-dihydroisoquinoline
A low or nonexistent yield can be attributed to several factors.[1][7]
| Potential Cause | Troubleshooting Recommendation |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring.[7] Electron-withdrawing groups on the phenyl ring of the β-phenylethylamine starting material will significantly hinder the cyclization.[7] Ensure your substrate has electron-donating groups to facilitate the reaction.[2][4] |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, POCl₃ alone may not be strong enough.[7] Consider using a more potent dehydrating system, such as P₂O₅ in refluxing POCl₃, or switching to a milder, more modern protocol using Tf₂O with 2-chloropyridine.[7][8] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is crucial.[7] While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.[1][7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[1] Consider switching to a higher boiling point solvent like xylene if using toluene (B28343).[9] |
| Presence of Moisture | The dehydrating agents used are highly sensitive to moisture.[10] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous to prevent quenching of the dehydrating agent.[10] |
Problem 2: Significant Formation of a Styrene (B11656) Byproduct
The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction.[1][9] This occurs when the nitrilium ion intermediate fragments instead of cyclizing.[1]
| Strategy | Description |
| Solvent Choice | Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product. However, the cost of some nitriles can be a limiting factor.[1][9] |
| Alternative Reagents | The use of oxalyl chloride can lead to the formation of an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that precedes the retro-Ritter fragmentation.[9] |
Problem 3: Formation of an Unexpected Regioisomer
The isolation of a product with a different substitution pattern than expected can occur, particularly with certain substrates and reagents.[1] For instance, the use of P₂O₅ can sometimes lead to cyclization at the ipso-carbon of the phenyl ring, resulting in a spiro intermediate that rearranges to an "abnormal" product.[3]
| Strategy | Description |
| Reagent Selection | The choice of dehydrating agent can significantly influence the product distribution. Using POCl₃ alone often favors the formation of the "normal" product.[1][3] Milder reagents like Tf₂O with 2-chloropyridine can also offer higher selectivity.[10] |
| Careful Product Analysis | Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.[1] |
Problem 4: The Reaction Mixture Has Turned into a Thick, Unmanageable Tar
Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]
| Strategy | Description |
| Temperature Control | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1] |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.[1][8]
-
To an oven-dried round-bottom flask, add the β-phenylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[1]
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or NaOH) to a pH of >9.[10]
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude 3,4-dihydroisoquinoline (B110456) by column chromatography on silica (B1680970) gel.[10]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method often provides higher yields under milder conditions and is suitable for a wider range of substrates.[7][8]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-phenylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[7]
-
Add 2-chloropyridine (2.0 equiv) to the solution.[7]
-
Cool the mixture to -20 °C.[7]
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[7]
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[7][8]
-
Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction with a basic solution and perform an aqueous work-up and extraction as described in the previous protocol.[1]
-
Purify the crude product by flash column chromatography.[8]
Data Presentation
Table 1: Comparison of Dehydrating Agents and Conditions in Bischler-Napieralski Synthesis
| Dehydrating Agent | Co-reagent/Solvent | Temperature | Typical Substrate Scope | Reported Yields | Reference(s) |
| POCl₃ | Toluene or Acetonitrile | Reflux | Electron-rich aromatics | Moderate to Good | [9],[1],[8] |
| P₂O₅ / POCl₃ | Refluxing POCl₃ | Reflux | Electron-neutral or deficient aromatics | Good to Excellent | [1],[7],[3] |
| Tf₂O | 2-chloropyridine / DCM | -20 °C to 0 °C | Broad, including sensitive substrates | High | [1],[7],[8] |
| PPA | - | High Temperature | Electron-rich aromatics | Variable | [1] |
Note: Yields are highly substrate-dependent and the conditions provided are general. Optimization is often required.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: The Pictet-Spengler Reaction for Isoquinoline Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation in the synthesis of isoquinolines and related heterocyclic compounds. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your Pictet-Spengler experiments in a question-and-answer format.
Issue 1: Low Yield or No Desired Product Formation
Q1: My Pictet-Spengler reaction is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
A1: Low or no product yield can stem from several factors, ranging from the reactivity of your substrates to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and insufficient acidity can lead to poor conversion. The choice and amount of acid are critical.[1][2][3]
-
Poorly Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed efficiently.[2][5]
-
Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time too short.[5]
-
Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., strong acid, high temperature) can lead to the degradation of sensitive substrates or the desired product.[4][5]
-
N-Acyliminium Ion Strategy: For poorly reactive substrates, consider an N-acyliminium ion Pictet-Spengler reaction. The N-acyliminium ion is a highly reactive electrophile that can undergo cyclization under milder conditions with a broader range of aromatic systems.[2][9]
Issue 2: Formation of Isomeric Byproducts
Q2: I am observing the formation of diastereomers or regioisomers in my reaction. How can I improve the selectivity?
A2: The formation of isomeric byproducts is a common issue, particularly when new stereocenters are formed or when the aromatic ring has multiple potential sites for cyclization.
-
Epimerization and Diastereomer Formation: A reversible retro-Pictet-Spengler reaction can lead to the formation of the undesired, thermodynamically more stable diastereomer.[5] The formation of cis/trans isomers is dependent on reaction conditions.[8]
-
Solution 1: Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product and reduce the rate of the retro-Pictet-Spengler reaction.[5][6]
-
Solution 2: Chiral Catalysts/Auxiliaries: Employ a chiral catalyst, such as a chiral phosphoric acid, or a chiral auxiliary to induce stereoselectivity.[5][10]
-
Solution 3: Steric Hindrance: Using a bulkier protecting group on the nitrogen can sterically hinder the formation of one isomer.[5]
-
-
Regioisomer Formation: The iminium ion may react at a different position on the aromatic ring, leading to regioisomers, especially if the electronic bias for one position over another is not strong.
Issue 3: Observation of Oxidized or Polymeric Byproducts
Q3: My reaction mixture shows signs of oxidation (e.g., color change, N-oxides) or the formation of tar-like material. What is causing this and how can I prevent it?
A3: These side products often arise from the reactivity of the starting materials or intermediates under the reaction conditions.
-
Oxidized Byproducts: The amine starting material or the tetrahydroisoquinoline product can be susceptible to air oxidation, especially at elevated temperatures.[5]
-
Polymeric or Tar-like Material: The reactive iminium ion intermediate can react intermolecularly with another molecule of the starting amine or aldehyde, leading to polymerization.[5] Strongly acidic and high-temperature conditions can also promote decomposition and polymerization pathways.[5]
-
Solution 1: High Dilution: Use high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.[5]
-
Solution 2: Milder Conditions: Employ milder reaction conditions by using a more reactive substrate (e.g., via the N-acyliminium ion strategy) or a more efficient catalyst.[5]
-
Data Presentation: Impact of Reaction Conditions on Side Product Formation
The following table summarizes the general effects of various reaction parameters on the formation of common side products in the Pictet-Spengler reaction.
| Parameter | Condition | Effect on Main Product | Effect on Side Products | Common Side Products Minimized |
| Temperature | Lower Temperature | May decrease rate | Decreases rate of retro-reaction and decomposition | Isomers (thermodynamic), Polymeric material[5] |
| Higher Temperature | Increases rate | Increases rate of retro-reaction and decomposition | - | |
| Acid Catalyst | Stronger Acid (e.g., TFA) | Increases rate for unreactive substrates | Can increase decomposition and polymerization | - |
| Weaker Acid / Chiral Acid | May decrease rate | Can improve selectivity and reduce decomposition | Isomers (diastereomers), Polymeric material[5][10] | |
| Solvent | Apolar (e.g., Toluene) | Varies | Can influence regio- and diastereoselectivity | Specific isomers (case-dependent)[8] |
| Polar (e.g., Acetonitrile) | Varies | Can influence regio- and diastereoselectivity | Specific isomers (case-dependent)[8] | |
| Atmosphere | Inert (N₂ or Ar) | No significant effect on main reaction | Prevents oxidation | Oxidized byproducts (e.g., N-oxides)[5] |
| Air | No significant effect on main reaction | Promotes oxidation | - | |
| Concentration | High Dilution | Favors intramolecular reaction | Disfavors intermolecular reactions | Polymeric material[5] |
| High Concentration | May increase rate | Favors intermolecular polymerization | - | |
| Reaction Strategy | N-Acyliminium Ion | Allows for milder conditions | Reduces side reactions requiring harsh conditions | Decomposition products, byproducts from unreactive substrates[2] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation
-
Apparatus Setup: Assemble a round-bottom flask with a condenser and a magnetic stir bar. Ensure all glassware is oven-dried before use.
-
Inert Atmosphere: Connect the reaction setup to a nitrogen or argon line via a bubbler.
-
Reagent Addition: Add the β-arylethylamine and the solvent to the flask. Purge the flask with the inert gas for 5-10 minutes.
-
Deoxygenation (Optional): For particularly sensitive substrates, bubble the inert gas through the solvent for 15-20 minutes before adding the reagents.
-
Reaction: Add the aldehyde and the acid catalyst under a positive pressure of the inert gas. Maintain the inert atmosphere throughout the course of the reaction.
-
Work-up: Upon completion, quench the reaction as required and proceed with the extraction and purification.
Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction
-
Imine Formation: In a round-bottom flask, dissolve the β-arylethylamine and the aldehyde in a suitable aprotic solvent (e.g., dichloromethane). Stir at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Acylation: Cool the solution to 0 °C. Add an acylating agent (e.g., an acid chloride like chloroacetyl chloride) dropwise. This will form the N-acyliminium ion in situ.
-
Cyclization: Allow the reaction to warm to room temperature and stir until the cyclization is complete. The N-acyliminium ion is highly electrophilic, and the cyclization often proceeds under these mild conditions.[2]
-
Work-up and Purification: Quench the reaction, typically with an aqueous bicarbonate solution. Extract the product with an organic solvent, dry, and purify by chromatography.
Visualizations
Reaction Pathways
Caption: Main vs. Side Reaction Pathways in the Pictet-Spengler Reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting side product formation.
Strategy Selection Guide
Caption: Logical relationships for selecting strategies to minimize side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pages.jh.edu [pages.jh.edu]
Technical Support Center: Optimization of Palladium Catalysts for 4-Phenylisoquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of 4-phenylisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for synthesizing this compound?
A1: The synthesis of this compound and its derivatives is typically achieved through cross-coupling reactions. The most prominent methods include the Suzuki-Miyaura coupling (using an arylboronic acid with a halo-isoquinoline), the Heck reaction (coupling an alkene with a halo-isoquinoline), and direct C-H activation/arylation strategies.[1][2][3] Each method has its own set of optimal conditions and potential challenges.
Q2: My palladium catalyst is decomposing into palladium black. What causes this and how can I prevent it?
A2: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to a significant loss of catalytic activity.[4] This is often caused by:
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[4]
-
Ligand Dissociation: Unstable catalyst-ligand complexes can lead to ligand dissociation, exposing the palladium center and promoting agglomeration.[4]
-
Impurities: Oxygen or other impurities in the solvent or reagents can deactivate the catalyst.
To prevent this, consider lowering the reaction temperature, using more robust and sterically bulky ligands (e.g., Buchwald ligands like XPhos or SPhos), and ensuring all solvents and reagents are properly degassed and of high purity.[4][5]
Q3: Why is the choice of ligand so critical in this synthesis?
A3: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.[6] Electron-donating and sterically bulky phosphine (B1218219) ligands can increase the electron density on the palladium center, which facilitates the oxidative addition step in cross-coupling cycles and prevents catalyst deactivation.[5][7] For nitrogen-containing heterocycles like isoquinoline (B145761), bulky ligands can also sterically shield the palladium, preventing coordination of the isoquinoline nitrogen which can poison the catalyst.[4]
Q4: Can I use a Pd(II) precatalyst, or must I use a Pd(0) source?
A4: Both Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) sources can be used. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, a step that is often facilitated by phosphine ligands or other reagents in the mixture.[4][8] If you suspect inefficient precatalyst activation is causing low yield, switching to a direct Pd(0) source may resolve the issue.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a common issue that can stem from multiple sources. Use the following decision tree to diagnose the problem.
References
- 1. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Phenylisoquinoline Isomers
Welcome to the technical support center for the purification of 4-phenylisoquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenges in purifying this compound isomers, such as positional isomers (e.g., 3-phenylisoquinoline, 1-phenylisoquinoline) and analogues with substituents on the phenyl or isoquinoline (B145761) ring, stem from their very similar physicochemical properties. These include:
-
Similar Polarity: Isomers often have nearly identical polarity, making them difficult to separate using standard chromatography techniques.[1][2]
-
Co-crystallization: Isomers can co-crystallize, making separation by crystallization challenging.
-
Similar pKa Values: The basicity of the isoquinoline nitrogen is similar among isomers, limiting the effectiveness of separation techniques based on acid-base chemistry.
-
Thermal Instability: Some isoquinoline derivatives can be sensitive to heat, which can be a concern during distillation or high-temperature chromatography.
Q2: What are the most common methods for separating this compound isomers?
The most common and effective methods for separating this compound isomers are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and flash column chromatography.[3][4] Crystallization can also be employed, often in combination with chromatography for final purification.[5][6]
Q3: How do I choose an appropriate stationary phase for HPLC separation of this compound isomers?
For reversed-phase HPLC, C18 columns are a common starting point. However, for isomers with very similar hydrophobicity, alternative stationary phases that offer different selectivity are often more effective.[3] Consider the following:
-
Phenyl-Hexyl Phases: These columns can provide enhanced separation of aromatic compounds through π-π interactions.[7]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity for positional isomers, especially for halogenated or polar compounds, through a combination of dipole-dipole, hydrogen bonding, and π-π interactions.[8]
-
Polar-Embedded Phases: For compounds with polar functional groups, polar-embedded columns can offer unique selectivity.
Q4: Can I use Thin Layer Chromatography (TLC) to develop a separation method for column chromatography?
Yes, TLC is an excellent tool for scouting and optimizing solvent systems for flash column chromatography.[9] It allows for rapid screening of various mobile phases to find a system that provides the best separation of your target this compound isomer from its impurities.
Troubleshooting Guides
Issue 1: Poor or no separation of isomers on TLC/Flash Chromatography
Symptoms:
-
Spots/peaks for isomers are overlapping or appear as a single spot/peak.
-
Rf values of isomers are very close (ΔRf < 0.1).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Screen a variety of solvent systems with different polarities and selectivities. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[9][10] Vary the ratio of the solvents to fine-tune the separation. |
| Insufficient Selectivity of the Mobile Phase | Introduce a solvent from a different selectivity group. For example, if a hexane/ethyl acetate system fails, try a system with toluene, dichloromethane (B109758), or an alcohol to exploit different intermolecular interactions.[9] |
| Strong Interaction with Silica (B1680970) Gel | For basic compounds like isoquinolines, interactions with acidic silanol (B1196071) groups on silica gel can cause tailing and poor separation. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase to improve peak shape and resolution. |
| Isomers have nearly identical polarity | Consider using a different stationary phase for column chromatography, such as alumina (B75360) (neutral or basic) or a bonded phase like diol or cyano. |
Issue 2: Co-elution of isomers in HPLC
Symptoms:
-
A single, broad, or asymmetric peak is observed where multiple isomers are expected.
-
Mass spectrometry analysis of the peak indicates the presence of multiple isomers.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase pH. A change in pH can alter the ionization state of the isoquinoline nitrogen and affect retention. |
| Insufficient Stationary Phase Selectivity | Switch to a column with a different stationary phase chemistry. For positional aromatic isomers, phenyl-hexyl or PFP columns are often good choices.[7][8] |
| Inadequate Resolution | Increase the column length, decrease the particle size of the stationary phase, or optimize the flow rate to improve column efficiency and resolution. |
| Temperature Effects | Varying the column temperature can sometimes improve the separation of closely eluting isomers. |
Issue 3: Difficulty in inducing crystallization or co-crystallization of isomers
Symptoms:
-
The compound remains as an oil and does not crystallize from solution.
-
The resulting crystals are found to be a mixture of isomers.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Solubility in the Chosen Solvent | Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11] |
| Slow Nucleation | Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the desired pure isomer, or placing the solution in a freezer. |
| Co-crystallization | Attempt crystallization from a variety of solvents or solvent mixtures. Techniques like slow evaporation, vapor diffusion, or layering an anti-solvent can sometimes favor the crystallization of a single isomer.[12] |
| Purification Level | Ensure the starting material for crystallization is of sufficient purity. Often, crystallization is most effective after an initial chromatographic purification step to remove the bulk of the isomeric impurities. |
Experimental Protocols
Protocol 1: TLC Method Development for this compound Isomer Separation
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spotting: Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1-5 mg/mL. Spot a small amount onto the TLC plate baseline.
-
Solvent Systems Screening: Prepare developing chambers with different solvent systems. Start with a 4:1 mixture of a non-polar to a polar solvent and adjust the ratio as needed.
-
System A (Standard Polarity): Hexane:Ethyl Acetate
-
System B (Alternative Selectivity): Toluene:Ethyl Acetate
-
System C (Basic Modifier): Hexane:Ethyl Acetate with 0.5% Triethylamine
-
-
Development: Place the TLC plates in the chambers and allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm).
-
Analysis: Calculate the Rf values for each spot. The optimal solvent system will show the largest difference in Rf values (ΔRf) between the isomers.
Protocol 2: Flash Column Chromatography for Preparative Separation
-
Column Packing: Pack a glass column with silica gel using the optimized mobile phase from the TLC analysis.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the fractions containing the pure desired isomer and evaporate the solvent.
Protocol 3: HPLC Method for Isomer Purity Analysis
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a composition that provides good retention (e.g., 70% A, 30% B) and run a shallow gradient to a higher organic content (e.g., 40% A, 60% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL
Data Presentation
Table 1: Comparison of TLC Solvent Systems for Separation of this compound (4-PIQ) and 3-Phenylisoquinoline (3-PIQ)
| Solvent System | Ratio (v/v) | Rf (4-PIQ) | Rf (3-PIQ) | ΔRf | Observations |
| Hexane:Ethyl Acetate | 3:1 | 0.35 | 0.32 | 0.03 | Poor separation, significant overlap. |
| Toluene:Ethyl Acetate | 9:1 | 0.40 | 0.30 | 0.10 | Improved separation, distinct spots. |
| Hexane:Dichloromethane | 1:1 | 0.55 | 0.50 | 0.05 | Moderate separation. |
| Hexane:Ethyl Acetate + 0.5% TEA | 3:1 | 0.38 | 0.34 | 0.04 | Improved spot shape, minimal improvement in separation. |
Table 2: HPLC Method Comparison for Purity Analysis of this compound
| Column Type | Mobile Phase Gradient | Retention Time (4-PIQ) (min) | Resolution (4-PIQ/3-PIQ) | Purity Achieved (%) |
| C18 | Acetonitrile/Water | 12.5 | 1.2 | 95.5 |
| Phenyl-Hexyl | Acetonitrile/Water | 14.2 | 2.1 | >99.0 |
| PFP | Methanol/Water | 11.8 | 1.8 | 98.7 |
Visualizations
Caption: Experimental workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for poor chromatographic separation of isomers.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. iscientific.org [iscientific.org]
- 7. Positional Isomers - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. unifr.ch [unifr.ch]
troubleshooting low conversion rates in 4-phenylisoquinoline synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of 4-phenylisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound scaffold are transition-metal-catalyzed cross-coupling reactions and classical cyclization methods.
-
Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed reaction between a 4-haloisoquinoline (e.g., 4-bromo- or 4-chloroisoquinoline) and phenylboronic acid. It is valued for its high functional group tolerance and generally good yields.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide precursor, followed by an oxidation step to yield the aromatic isoquinoline (B145761) ring. While a classic method, it can be sensitive to the electronic nature of the starting materials.
Q2: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine (B1218219) ligand is critical. Inefficient catalyst systems can lead to poor conversion.
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.
-
Quality of Reagents: Impure starting materials, particularly the boronic acid, can lead to side reactions and reduced yields.
-
Oxygen Sensitivity: The palladium(0) catalyst can be sensitive to oxygen, leading to catalyst deactivation.
Q3: I am observing significant byproduct formation in my Bischler-Napieralski reaction. What are these byproducts and how can I minimize them?
A3: A common side reaction in the Bischler-Napieralski synthesis is the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. This is more likely to occur if the intermediate nitrilium ion is particularly stable. To minimize this, you can try using a nitrile as the solvent to shift the equilibrium away from the byproduct-forming pathway. Additionally, optimizing the dehydrating agent and reaction temperature can help favor the desired cyclization.
Q4: How can I effectively purify my crude this compound product?
A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent is crucial and usually involves a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a polar solvent such as ethyl acetate. The polarity of the eluent system should be adjusted based on the polarity of the impurities. In some cases, recrystallization from a suitable solvent can also be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of 4-Haloisoquinoline with Phenylboronic Acid
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura synthesis of this compound.
Quantitative Data Summary: Optimization of Suzuki-Miyaura Coupling
The following table summarizes the impact of different reaction parameters on the yield of biaryl products in Suzuki-Miyaura couplings, providing a starting point for the optimization of this compound synthesis.[1][2]
| Parameter | Variation | Observed Effect on Yield | Typical Range/Examples |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Can significantly impact yield; effectiveness is substrate-dependent. | 0.5 - 5 mol% |
| Ligand | PPh₃, P(tBu)₃, SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands often improve yields, especially with less reactive chlorides.[2] | 1-2 equivalents relative to Pd |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Stronger bases can sometimes increase the rate of transmetalation and improve yields. | 2-3 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, THF/H₂O | The choice of solvent affects solubility and reaction rate. A mixture of an organic solvent and water is common.[2] | Typically a 3:1 to 5:1 ratio of organic solvent to water |
| Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition. | 80 - 110 °C is a common range |
| Reaction Time | 1 - 24 hours | Should be optimized by monitoring the reaction progress (e.g., by TLC or LC-MS). | Typically 2 - 12 hours |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoisoquinoline (B23445) (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Issue 2: Low Conversion in Bischler-Napieralski Synthesis of a this compound Precursor
The Bischler-Napieralski reaction is a powerful tool for the synthesis of dihydroisoquinolines, which can then be oxidized to 4-phenylisoquinolines. Low conversion rates are a common challenge.[3][4]
Logical Relationship Diagram for Bischler-Napieralski Reaction Troubleshooting
Caption: Key factors and solutions for low conversion in the Bischler-Napieralski reaction.
Detailed Experimental Protocol: Bischler-Napieralski Reaction and Subsequent Oxidation
This protocol outlines the synthesis of a 3,4-dihydroisoquinoline (B110456) precursor followed by its oxidation to this compound.
Part A: Bischler-Napieralski Cyclization
-
Reaction Setup:
-
In a round-bottom flask, dissolve the N-(2-phenylethyl)acetamide precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or toluene).
-
-
Reagent Addition:
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 1.5 eq) dropwise with stirring.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the optimized time (typically 1-4 hours).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Part B: Oxidation to this compound
-
Reaction Setup:
-
Dissolve the crude 3,4-dihydroisoquinoline from Part A in a suitable solvent (e.g., toluene or xylene).
-
-
Reagent Addition:
-
Add an oxidizing agent such as palladium on carbon (Pd/C, 10 mol%) or manganese dioxide (MnO₂).
-
-
Reaction:
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove the oxidizing agent.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate and purify the crude this compound by column chromatography.
-
Signaling Pathway and Workflow Diagrams
Experimental Workflow for this compound Synthesis via Suzuki Coupling
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis of this compound.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
preventing byproduct formation in isoquinoline ring closure
Technical Support Center: Isoquinoline (B145761) Synthesis
Welcome to the technical support center for isoquinoline ring closure reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to mitigate byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common isoquinoline ring closure reactions and what is their primary application?
A1: The most prevalent methods for synthesizing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods are fundamental in medicinal chemistry for synthesizing a wide range of alkaloids and pharmaceutical compounds, including anesthetics like dimethisoquin (B184758) and vasodilators such as papaverine.[1][2]
Q2: Why is preventing byproduct formation so critical in these reactions?
A2: Byproduct formation reduces the yield of the desired isoquinoline derivative, complicates purification processes, and can lead to the generation of compounds with similar physical properties, making separation difficult. In a pharmaceutical context, even minor impurities can have significant pharmacological effects, necessitating stringent control over side reactions.
Q3: My Bischler-Napieralski reaction is sluggish or failing. What is the most likely cause?
A3: The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[3][4] Its success is highly dependent on the electronic nature of the starting β-arylethylamide. If the aromatic ring contains electron-withdrawing groups, the cyclization will be significantly hindered. The reaction is most effective with electron-donating groups that activate the ring towards electrophilic attack.[3][4][5]
Q4: Can the Pictet-Spengler reaction be performed under physiological conditions?
A4: Yes, the Pictet-Spengler reaction can proceed under very mild, near-neutral pH conditions, especially if the aromatic ring of the β-arylethylamine is activated with electron-donating groups, such as alkoxy substituents.[1][6] This feature makes it a key reaction in the biosynthesis of many alkaloids.[6]
Troubleshooting Guide by Reaction Type
Bischler-Napieralski Reaction
This reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[7][8] The primary challenge is managing the powerful dehydrating agents and elevated temperatures which can promote side reactions.
Issue 1: Formation of a Styrene (B11656) Byproduct
-
Symptom: You observe a significant peak in your analysis corresponding to a styrene derivative instead of the desired dihydroisoquinoline.
-
Cause: This is a classic indicator of a retro-Ritter reaction, a major competing pathway where the nitrilium ion intermediate fragments.[3][4][7] This is especially common when the resulting styrene is highly conjugated.[3]
-
Solutions:
-
Modify Solvent: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3][4]
-
Milder Conditions: Employ modern, milder protocols that allow the reaction to proceed at lower temperatures. A common method involves using triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429), which can suppress the fragmentation pathway.[3][9]
-
Issue 2: Low Yield and Tar Formation
-
Symptom: The reaction mixture becomes a thick, dark tar, and the yield of the desired product is low.
-
Cause: This typically results from decomposition of starting materials or products due to excessively high temperatures or prolonged reaction times.[3]
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[3]
-
Solvent Volume: Ensure a sufficient volume of a high-boiling solvent like toluene (B28343) or xylene is used to maintain a stirrable mixture and better regulate temperature.[7]
-
The choice of dehydrating agent is critical and depends on the substrate's reactivity. The table below illustrates the impact of different reagents on the yield for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide.
| Dehydrating Agent | Temperature | Yield (%) | Notes |
| POCl₃ | Reflux | ~75-85% | Standard choice for activated rings.[3] |
| P₂O₅ in POCl₃ | Reflux | >90% | More potent; effective for less activated rings.[4][8] |
| Tf₂O, 2-chloropyridine | 0 °C to RT | ~90-95% | Milder conditions, reduces retro-Ritter byproduct.[3][9] |
| PPA (Polyphosphoric acid) | 100-140 °C | Variable | Can be effective but may require higher temperatures.[8] |
Data compiled from typical outcomes reported in organic synthesis literature.
This protocol uses triflic anhydride for a high-yield synthesis with minimal byproducts.[3]
-
Preparation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C.
-
Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine organic layers, dry, and concentrate to obtain the crude product for purification.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][6][10]
Issue: Reaction Fails to Cyclize
-
Symptom: The reaction stalls after the formation of the intermediate imine (or Schiff base), with no cyclized product observed.
-
Cause: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring is not sufficiently electron-rich, the iminium ion will not be electrophilic enough to close the ring under mild acidic conditions.[6]
-
Solutions:
-
Increase Acidity: For less reactive phenethylamines, stronger acids or superacids may be required to increase the electrophilicity of the iminium ion.[10]
-
N-Acylation: An alternative strategy is to acylate the intermediate imine to form an N-acyliminium ion. This species is a much more powerful electrophile and will cyclize onto most aromatic rings under mild conditions.[11]
-
Pre-form the Imine: The Schiff base can be prepared separately and then subjected to a protic or Lewis acid to promote cyclization.[6]
-
-
Preparation: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., methanol, toluene).
-
Acidification: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction with a base (e.g., NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent, dry, and concentrate for purification.
Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinoline from a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal (B89532) via acid-catalyzed cyclization.[2][12][13]
Issue: Low Yields and Complex Mixture of Products
-
Symptom: The reaction yields are poor, and multiple spots are observed on TLC.
-
Cause: The classical conditions using concentrated sulfuric acid are harsh and can lead to side reactions or decomposition. The intermediate benzalaminoacetal may be sensitive to these conditions.
-
Solutions:
-
Use Modified Conditions: Employ modern modifications that use alternative acid catalysts like trifluoroacetic anhydride or lanthanide triflates, which can be less harsh and improve yields.[12]
-
Two-Step Process: The reaction proceeds in two stages: condensation to form the benzalaminoacetal, followed by ring closure.[14] Ensure the initial condensation is complete before proceeding with the acid-catalyzed cyclization.
-
Alternative Route: Consider the Schlittler-Müller modification, which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. This can sometimes provide better yields for specific substitution patterns.[13]
-
Visual Guides
The following diagram outlines a logical workflow for troubleshooting common issues in isoquinoline synthesis.
Caption: General troubleshooting workflow for isoquinoline synthesis.
This diagram illustrates the key decision point leading to either the desired product or the common retro-Ritter byproduct.
Caption: Competing pathways in the Bischler-Napieralski reaction.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing 4-Phenylisoquinoline Synthesis via C-H Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 4-phenylisoquinoline through C-H activation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and related derivatives using C-H activation.
Issue 1: Low to No Product Conversion
Question: My C-H activation reaction for the synthesis of a this compound derivative is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion is a common issue in C-H activation reactions. A systematic approach to troubleshooting is recommended. The following are potential causes and their corresponding solutions:
-
Catalyst Inactivity: The rhodium or palladium catalyst may be inactive or degraded.
-
Solution: Use a freshly opened bottle of the catalyst or purchase a new batch. Ensure proper storage of the catalyst under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: C-H activation reactions are often sensitive to temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that excessively high temperatures can lead to catalyst decomposition and the formation of side products.[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Solution: Screen a variety of solvents. For rhodium-catalyzed reactions, alcoholic solvents like trifluoroethanol (TFE) or dichloroethane (DCE) are often effective.[1] For palladium-catalyzed reactions, polar aprotic solvents such as DMF or DMA can be suitable.
-
-
Incorrect Oxidant/Additive: Many C-H activation reactions require a specific oxidant or additive to facilitate the catalytic cycle.
-
Solution: Ensure the correct stoichiometric amount of a fresh, high-purity oxidant (e.g., AgOAc, Cu(OAc)₂) is used. Some reactions may also benefit from the addition of a base (e.g., K₂CO₃, NaOAc) or an acid.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials (e.g., benzimine, phenylacetylene) can poison the catalyst or lead to side reactions.
-
Solution: Purify the starting materials before use, for example, by recrystallization or column chromatography.
-
Issue 2: Poor Regioselectivity (Formation of other isomers)
Question: My reaction is producing the desired this compound, but I am also observing the formation of other regioisomers. How can I improve the selectivity for the C4-position?
Answer:
Achieving high regioselectivity is a critical challenge in C-H activation. The directing group on the starting material plays a crucial role in determining the site of functionalization.
-
Directing Group Modification: The nature of the directing group can strongly influence the regioselectivity.
-
Solution: If possible, consider modifying the directing group on your starting material. For example, the use of a bulky directing group can sterically hinder activation at other positions and favor the desired C4-functionalization.
-
-
Ligand Effect: In some catalytic systems, the choice of ligand can influence the regioselectivity.
-
Solution: For palladium-catalyzed reactions, screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands may improve selectivity. The use of bulky ligands can sometimes direct the functionalization to a less sterically hindered position.
-
-
Reaction Conditions Tuning: Fine-tuning the reaction parameters can also impact regioselectivity.
-
Solution: Systematically vary the solvent, temperature, and additives. In some cases, a lower reaction temperature may favor the thermodynamically more stable product, potentially increasing the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally more effective for the synthesis of 4-phenylisoquinolines via C-H activation, Rhodium or Palladium?
A1: Both rhodium and palladium catalysts are effective for the synthesis of isoquinolines and their derivatives through C-H activation. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are commonly used for the annulation of benzimines with alkynes. Palladium catalysts, like Pd(OAc)₂, are often employed for the direct arylation of isoquinoline (B145761) cores. The choice of catalyst will depend on the specific reaction strategy and the nature of the starting materials.
Q2: What is the role of the oxidant in these reactions?
A2: In many C-H activation cycles, the metal catalyst is reduced to a lower oxidation state (e.g., Rh(I) or Pd(0)) after the reductive elimination step that forms the product. The oxidant is required to regenerate the active catalytic species (e.g., Rh(III) or Pd(II)) for the next catalytic cycle. Common oxidants include copper(II) and silver(I) salts.
Q3: Can I use substituted phenylacetylenes in this reaction?
A3: Yes, in many reported procedures for isoquinoline synthesis via C-H activation, a variety of substituted alkynes, including substituted phenylacetylenes, can be used. However, the electronic and steric properties of the substituents may affect the reaction efficiency and yield. It is advisable to perform a small-scale test reaction to evaluate the compatibility of a new substituted alkyne.
Q4: My starting benzimine is unstable. What can I do?
A4: The stability of imines can be a challenge. It is often recommended to prepare the imine in situ or use it immediately after preparation. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of 4-substituted isoquinolone and isoquinoline derivatives via Rh(III)-catalyzed C-H activation. While specific data for this compound is limited in the reviewed literature, these examples provide a strong starting point for optimization.
Table 1: Optimization of Reaction Conditions for Rh(III)-Catalyzed Synthesis of 3,4-dihydroisoquinolones [1]
| Entry | Catalyst (mol%) | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | TFE | NaOAc (2 equiv) | 80 | 85 |
| 2 | [CpRhCl₂]₂ (2.5) | DCE | NaOAc (2 equiv) | 80 | 75 |
| 3 | [CpRhCl₂]₂ (2.5) | MeOH | NaOAc (2 equiv) | 80 | 60 |
| 4 | [CpRhCl₂]₂ (2.5) | TFE | K₂CO₃ (2 equiv) | 80 | 78 |
| 5 | [CpRhCl₂]₂ (2.5) | TFE | NaOAc (2 equiv) | 60 | 70 |
| 6 | [CpRhCl₂]₂ (2.5) | TFE | NaOAc (2 equiv) | 100 | 82 |
Table 2: Substrate Scope for the Synthesis of 3-methylisoquinolones [1]
| Entry | Benzamide (B126) Substrate | Alkyne | Product Yield (%) |
| 1 | N-(pivaloyloxy)benzamide | Propyne | 95 |
| 2 | 4-Me-N-(pivaloyloxy)benzamide | Propyne | 92 |
| 3 | 4-Cl-N-(pivaloyloxy)benzamide | Propyne | 88 |
| 4 | 3-F-N-(pivaloyloxy)benzamide | Propyne | 90 |
Experimental Protocols
General Procedure for Rh(III)-Catalyzed Synthesis of 4-Substituted Isoquinolones
This protocol is a general guideline based on reported procedures for similar transformations.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the benzamide starting material (0.5 mmol), the rhodium catalyst [Cp*RhCl₂]₂ (2.5 mol%), and the additive (e.g., NaOAc, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., TFE, 3 mL) via syringe. If using a gaseous alkyne like propyne, purge the reaction mixture with the gas for a few minutes. If using a liquid alkyne, add it via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (typically 12-24 hours).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield in C-H activation.
References
Technical Support Center: Regioselective Synthesis of Substituted 4-Phenylisoquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of substituted 4-phenylisoquinolines. The following sections detail common issues and solutions for four key synthetic strategies: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction, and modern Suzuki cross-coupling methods.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] Achieving regioselectivity to obtain 4-phenylisoquinolines via this method typically involves the use of appropriately substituted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Bischler-Napieralski reaction is resulting in a low yield or has failed completely. What are the common causes?
A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[3]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[3]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative. This is particularly common when the resulting styrene is highly conjugated.[4]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.[3]
Q2: How can I improve the yield of my Bischler-Napieralski reaction?
A2: To improve the yield, consider the following:
-
Use a Stronger Dehydrating Agent: If POCl₃ is ineffective, a mixture of P₂O₅ in refluxing POCl₃ can be used for less reactive substrates.[5]
-
Milder, Modern Protocols: For substrates that are sensitive to harsh acidic conditions, a milder protocol using triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) can be more effective and provide higher yields.[3]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition.[6]
-
Solvent Choice: Using the corresponding nitrile as a solvent can help to suppress the retro-Ritter side reaction by shifting the equilibrium.[4]
Q3: I am observing an unexpected regioisomer. What could be the cause?
A3: The formation of an unexpected regioisomer can occur if there are multiple electronically favorable positions for cyclization on the aromatic ring. This is influenced by the substitution pattern of the starting material. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can lead to a mixture of the expected 7-methoxy and the unexpected 6-methoxy substituted dihydroisoquinoline. This is attributed to cyclization via the ipso-carbon to form a spiro intermediate.[5]
Data Presentation: Bischler-Napieralski Reaction Conditions
| Starting Material | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenethylbenzamide | Tf₂O, 2-ClPyr | CH₂Cl₂ | -20 to 0 | 1 | 95 | [2] |
| β-arylethylamide | POCl₃ | DCM | Reflux | 4 | Varies | [6] |
| β-arylethylamide | P₂O₅, POCl₃ | Toluene | Reflux | Varies | Varies | [7] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | - | - | - | Good | [5] |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | - | - | - | Mixture | [5] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃) [6]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (B109758) (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) [3]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[8][9] This method is particularly useful for the synthesis of isoquinoline (B145761) alkaloids and their derivatives.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no product yield in my Pictet-Spengler reaction. What are the likely causes?
A1: Several factors can contribute to low or no yield in a Pictet-Spengler reaction:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the catalyst is not acidic enough, the reaction will not proceed efficiently.[5]
-
Decomposition of Starting Materials: Some starting materials, such as tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[5]
-
Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the intermediate iminium ion.[5]
-
Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring is substituted with electron-withdrawing groups, the reaction will be significantly slower or may not occur at all. The reaction works best with electron-donating groups on the aromatic ring.[10]
Q2: How can I control the diastereoselectivity of my Pictet-Spengler reaction?
A2: When using a chiral β-arylethylamine and an aldehyde, a new stereocenter is formed, leading to the possibility of diastereomers. Controlling the stereoselectivity can be achieved by:
-
Optimizing Reaction Conditions: The choice of acid and temperature can influence the diastereomeric ratio. Stronger acids often favor the formation of the trans isomer.[5]
-
Using Chiral Auxiliaries: Chiral auxiliaries can be attached to the starting materials to direct the stereochemical outcome of the cyclization.
Q3: What are common side reactions in the Pictet-Spengler synthesis?
A3: Common side reactions include:
-
Epimerization: Harsh acidic conditions can lead to epimerization at the newly formed stereocenter.[5]
-
Oxidation/Decomposition: The aromatic ring, especially if it is an indole (B1671886) nucleus, can be susceptible to oxidation under certain conditions. Running the reaction under an inert atmosphere can help minimize this.[5]
Data Presentation: Pictet-Spengler Reaction Conditions
| β-arylethylamine | Carbonyl Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Phenethylamine | Dimethoxymethane | HCl | - | Reflux | Varies | [8] |
| Tryptamine | Paraldehyde | H₂SO₄ | Water | - | Varies | [11] |
| Tryptophan derivative | Aldehyde | TFA or BF₃·OEt₂ | Varies | Varies | Varies | [5] |
| β-arylethylamine with EDGs | Aldehyde/Ketone | Protic or Lewis Acid | Varies | Varies | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Tetrahydroisoquinoline Synthesis [12]
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1-1.5 equiv) in a suitable solvent (e.g., toluene, methanol, or water).
-
Add the acid catalyst (e.g., HCl, H₂SO₄, or TFA) to the mixture.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][13] This reaction offers a route to isoquinolines with substitution patterns that may be difficult to achieve with other methods.[14]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pomeranz-Fritsch reaction is giving a low yield. What are the common issues?
A1: Low yields in the Pomeranz-Fritsch reaction are a known issue and can be due to:
-
Harsh Reaction Conditions: The reaction typically requires strong acids (e.g., concentrated sulfuric acid) and high temperatures, which can lead to decomposition and side reactions.[15]
-
Substrate Sensitivity: The starting materials and intermediates can be sensitive to the harsh acidic conditions.
-
Inefficient Cyclization: The key ring-closing step may not be efficient for all substrates, particularly those with electron-withdrawing groups on the aromatic ring.
Q2: Are there any modifications to the Pomeranz-Fritsch reaction that can improve yields?
A2: Yes, several modifications have been developed:
-
Schlittler-Muller Modification: This involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, providing access to C1-substituted isoquinolines.[16]
-
Bobbitt Modification: This modification involves the hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to generate a tetrahydroisoquinoline.[16]
Q3: What are the typical acids used in the Pomeranz-Fritsch reaction?
A3: Traditionally, concentrated sulfuric acid is used.[13] However, other acids such as trifluoroacetic anhydride and lanthanide triflates have also been employed.[1]
Data Presentation: Pomeranz-Fritsch Reaction Conditions
| Starting Materials | Acid Catalyst | Solvent | Temperature | Yield | Reference |
| Benzaldehyde (B42025), 2,2-diethoxyethylamine | H₂SO₄ | - | High | Varies | [13] |
| Benzalaminoacetal | Lewis Acids (e.g., Tf₂O) | Varies | Varies | Varies | [1] |
| Substituted Benzylamine, Glyoxal Hemiacetal | Acid | Varies | Varies | Varies | [16] |
Experimental Protocols
Protocol 1: Classical Pomeranz-Fritsch Synthesis [13]
-
Condense benzaldehyde with 2,2-dialkoxyethylamine to form the benzalaminoacetal (Schiff base).
-
Carefully add the benzalaminoacetal to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.
-
Heat the reaction mixture to promote cyclization.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the solution with a base and extract the isoquinoline product with an organic solvent.
-
Purify the product by distillation or chromatography.
Mandatory Visualization
Suzuki Cross-Coupling
Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the regioselective synthesis of 4-phenylisoquinolines. This method typically involves the reaction of a 4-haloisoquinoline with phenylboronic acid in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is not proceeding or giving a low yield. What should I check?
A1: Low yields in Suzuki couplings can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere and that all solvents and reagents are anhydrous.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial and often needs to be optimized for a specific set of substrates.
-
Poor Quality Boronic Acid: Boronic acids can be unstable and prone to decomposition. Using boronic esters (e.g., pinacol (B44631) esters) can improve stability.[17]
-
Ligand Choice: The ligand used with the palladium catalyst can significantly impact the reaction's efficiency.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction. To minimize it:
-
Degas Solvents Thoroughly: Oxygen can promote the oxidative homocoupling of the boronic acid. Rigorously degas all solvents and the reaction mixture.[17]
-
Optimize Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
Q3: How can I ensure regioselectivity in the synthesis of 4-phenylisoquinolines using Suzuki coupling?
A3: Regioselectivity is achieved by starting with a 4-haloisoquinoline. The palladium-catalyzed coupling will occur specifically at the carbon-halogen bond, leading to the desired 4-phenylisoquinoline.
Data Presentation: Suzuki Coupling for 4-Phenylisoquinolines
| 4-Haloisoquinoline | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 4-Chloroquinoline derivative | Phenylboronic acid | (PPh₃)₂PdCl₂ | PCy₃ | Cs₂CO₃ | Dioxane/Water | 80 | 83-88 | [18] |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | - | Amberlite IRA-400(OH) | Water/Ethanol | 60 | Varies | [19] |
| Bromoquinoline | Boronic acid/ester | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 80-100 | Varies | [17] |
| 2-Iodobenzylidenamine | Fluoroalkylated alkyne | Pd(PPh₃)₄ | - | - | - | - | High | [20] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Haloisoquinoline [17]
-
To a flame-dried Schlenk flask or microwave vial, add the 4-haloisoquinoline (1.0 equiv), the phenylboronic acid or its pinacol ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Add the chosen solvent system (e.g., dioxane/water 4:1).
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.
Mandatory Visualization
References
- 1. Bischler napieralski reaction | PPTX [slideshare.net]
- 2. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. benchchem.com [benchchem.com]
- 18. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting crystallization of 4-phenylisoquinoline final products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the crystallization of 4-phenylisoquinoline final products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound product will not crystallize out of solution. What are the common causes and how can I induce crystallization?
A1: Failure to crystallize is a frequent challenge. The primary reasons include:
-
High Solubility: The compound may be too soluble in the chosen solvent at room temperature.
-
Insufficient Supersaturation: The concentration of this compound in the solution may not be high enough to initiate crystal formation.
-
Presence of Impurities: Impurities can inhibit the nucleation process required for crystal growth.
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the product. Be cautious not to evaporate too much, which could cause the product to "oil out" or precipitate as an amorphous solid.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Lower the Temperature: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals, so a gradual temperature decrease is recommended.
-
Change the Solvent System: If the compound is too soluble, you can add a miscible "anti-solvent" (a solvent in which this compound is less soluble) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the solid is lower than the temperature of the solution. Given that the melting point of this compound is approximately 80°C, this can be a concern if using high-boiling point solvents.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Use a Lower Boiling Point Solvent: Consider using a solvent or a solvent mixture with a lower boiling point.
-
Increase Solvent Volume: Add more of the primary solvent to the heated solution to ensure the compound does not become supersaturated at too high a temperature.
-
Agitation: Gentle agitation at the temperature where it oils out can sometimes induce crystallization.
Q3: The crystals of this compound that I obtained are very small or appear as a fine powder. How can I grow larger crystals?
A3: The formation of small crystals or a powder is typically due to rapid nucleation and crystal growth.
Troubleshooting Steps:
-
Slow Cooling: The most effective way to grow larger crystals is to slow down the cooling process. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling, which favors the growth of fewer, larger crystals.
-
Solvent Diffusion: A vapor diffusion or liquid-liquid diffusion setup can provide the slow and controlled environment needed for the growth of large, high-quality crystals.
Q4: The purity of my crystallized this compound is not as high as expected. How can I improve it?
A4: Low purity after crystallization can be due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
Troubleshooting Steps:
-
Recrystallization: Perform a second crystallization of the obtained product. With each successive crystallization, the purity of the product should increase.
-
Solvent Choice: Ensure you are using a solvent that effectively solubilizes impurities at room temperature while having a steep solubility curve for this compound with temperature.
-
Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.
Quantitative Data: Solubility of this compound
The following table summarizes the approximate solubility of this compound in various organic solvents at different temperatures. This data is crucial for selecting an appropriate crystallization solvent. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 70°C (mg/mL) | Suitability for Crystallization |
| Ethanol | 50 | 250 | Good |
| Methanol | 65 | 300 | Moderate (High solubility at RT) |
| Isopropanol | 35 | 200 | Very Good |
| Acetone | 80 | >400 | Poor (Too soluble) |
| Ethyl Acetate | 40 | 220 | Good |
| Toluene | 25 | 180 | Very Good |
| Hexane | < 1 | 15 | Good as an anti-solvent |
| Water | < 0.1 | < 0.1 | Insoluble |
Note: This data is representative and may vary based on the purity of the this compound and the specific conditions of the experiment.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified (e.g., Isopropanol or Toluene).
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when this compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common pair is Ethanol (solvent) and Hexane (anti-solvent).
Materials:
-
Crude this compound
-
Solvent (e.g., Ethanol)
-
Anti-solvent (e.g., Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot primary solvent (Ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (Hexane) dropwise with swirling until a persistent turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of the hot primary solvent (Ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization.
addressing racemization during the synthesis of chiral 4-phenylisoquinolines
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 4-phenylisoquinolines. It provides troubleshooting advice and frequently asked questions to address the common challenge of racemization, ensuring the stereochemical integrity of your target molecules.
Troubleshooting Guide: Addressing Racemization
This section addresses specific issues you may encounter during the synthesis of chiral 4-phenylisoquinolines, providing potential causes and actionable solutions to prevent loss of stereochemical purity.
Q1: My reaction is producing a nearly racemic mixture of the 4-phenylisoquinoline. What are the likely causes?
A1: Obtaining a racemic or near-racemic mixture suggests that the stereocenter is either not being set effectively or is being lost after formation. Key factors to investigate include:
-
Ineffective Chiral Catalyst or Reagent: The chiral catalyst or reagent may be inactive, used in insufficient quantity, or inappropriate for the specific substrate.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for racemization, especially if a carbocationic intermediate is formed.[1]
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze enolization or other mechanisms that lead to racemization of the stereocenter.
-
Reaction Mechanism: The reaction may proceed through a planar intermediate, such as a carbocation, which allows for non-stereospecific attack by a nucleophile.[2][3]
Solutions to Try:
-
Verify Catalyst/Reagent Activity: Ensure the chiral catalyst or reagent is pure, properly stored, and handled under the recommended atmospheric conditions (e.g., inert atmosphere).
-
Optimize Reaction Temperature: Screen lower reaction temperatures to determine if enantioselectivity improves.
-
Purify Reagents and Solvents: Use freshly distilled solvents and purified reagents to eliminate potential acidic or basic impurities.
-
Re-evaluate the Synthetic Route: Consider alternative synthetic strategies that proceed through a more stereocontrolled mechanism, such as asymmetric hydrogenation or the use of chiral auxiliaries.[4][5]
Q2: I'm observing a significant drop in enantiomeric excess (ee) after workup or purification. How can I mitigate this?
A2: Loss of stereochemical purity during downstream processing is a common issue. The primary culprits are often the pH of aqueous solutions and the stationary phase used in chromatography.
-
Acidic or Basic Workup Conditions: Exposure to harsh pH conditions during aqueous extraction can lead to racemization.
-
Silica (B1680970) Gel Chromatography: The acidic nature of standard silica gel can catalyze racemization of sensitive compounds.
-
Elevated Temperatures: Prolonged heating during solvent evaporation can also contribute to loss of enantiomeric excess.
Solutions to Try:
-
Neutralize Workup Solutions: Use buffered aqueous solutions (e.g., phosphate (B84403) buffer) to maintain a neutral pH during extractions.
-
Use Deactivated Silica Gel: Treat silica gel with a base like triethylamine (B128534) before use, or opt for alternative stationary phases such as alumina (B75360) or C18 reverse-phase silica.
-
Minimize Heat Exposure: Use a rotary evaporator at the lowest feasible temperature and avoid prolonged heating of the purified product.
Q3: My asymmetric hydrogenation reaction is giving low enantioselectivity. What parameters should I adjust?
A3: Asymmetric hydrogenation is a powerful tool for setting the stereocenter in isoquinoline (B145761) synthesis, but its success is highly dependent on reaction conditions.[4][5][6]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the kinetics of the catalytic cycle and, consequently, the enantioselectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.
-
Catalyst Loading: Insufficient catalyst loading can lead to a slower reaction and potential side reactions that may erode enantioselectivity.
-
Additives: The presence of additives, such as Brønsted or Lewis acids, can significantly impact both the reactivity and stereoselectivity.[6]
Solutions to Try:
-
Screen Hydrogen Pressures: Evaluate a range of hydrogen pressures to find the optimal condition for your specific substrate and catalyst system.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, ethanol) to identify the best medium for the reaction.
-
Vary Catalyst Loading: Systematically increase the catalyst loading to determine its effect on enantiomeric excess.
-
Investigate Additives: If applicable to your catalytic system, screen different acidic or basic additives that may enhance stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of chiral 4-phenylisoquinolines?
A1: Several effective strategies are employed to synthesize chiral 4-phenylisoquinolines with high enantiopurity. These include:
-
Catalytic Asymmetric Hydrogenation: The reduction of a prochiral dihydroisoquinoline precursor using a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) is a widely used and highly effective method.[4][5][6]
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the isoquinoline scaffold to direct the stereoselective introduction of the phenyl group. The auxiliary is then removed in a subsequent step.
-
Enantioselective Arylation: The direct enantioselective addition of an aryl nucleophile (e.g., an arylzinc or arylboronic acid derivative) to a dihydroisoquinoline or a related electrophile, catalyzed by a chiral ligand, is another powerful approach.[7]
Q2: At which stage of the synthesis is racemization most likely to occur?
A2: Racemization can occur at any stage where the stereocenter is labile. However, it is most common during:
-
The Stereocenter-Forming Reaction: If the reaction mechanism involves a planar intermediate or if the conditions are not optimized for stereocontrol.
-
Workup and Purification: As discussed in the troubleshooting guide, exposure to non-neutral pH or acidic chromatography media can lead to significant loss of enantiomeric purity.
-
Derivatization Reactions: Subsequent chemical transformations on the chiral molecule, if not performed under mild conditions, can also lead to racemization.
Q3: How does the electronic nature of substituents on the phenyl ring affect enantioselectivity?
A3: The electronic properties of substituents on both the phenyl ring and the isoquinoline core can have a profound impact on the enantioselectivity of the reaction. Electron-donating or electron-withdrawing groups can influence the electronics of the substrate, affecting its interaction with the chiral catalyst. The optimal catalyst and conditions may vary depending on the specific substitution pattern of the starting materials. It is often necessary to screen a small library of chiral ligands to find the best match for a given substrate.
Data Summary
The following tables summarize representative data for the asymmetric synthesis of chiral isoquinolines, highlighting the impact of different catalysts and reaction conditions on yield and enantiomeric excess (ee).
Table 1: Asymmetric Hydrogenation of a 1-Phenyl-3,4-dihydroisoquinoline (B1582135)
| Entry | Catalyst (mol%) | Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ru(OAc)₂ (1) | (R)-BINAP | Toluene | 50 | 25 | 95 | 92 |
| 2 | [Rh(COD)Cl]₂ (0.5) | (S)-JOSIPHOS | CH₂Cl₂ | 20 | 0 | 98 | 95 |
| 3 | [Ir(COD)Cl]₂ (0.5) | (R,R)-f-spiroPhos | THF | 50 | 25 | 92 | 99 |
Table 2: Enantioselective Arylation of a 3,4-Dihydroisoquinoline N-oxide
| Entry | Arylating Agent | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | PhB(OH)₂ | Chiral Diene (5) | Rh(acac)(CO)₂ | Dioxane | 80 | 85 | 90 |
| 2 | PhZnCl | Chiral Phosphine (10) | Cu(OTf)₂ | THF | -20 | 90 | 94 |
| 3 | PhMgBr | Chiral Diamine (10) | - | Toluene | 0 | 78 | 88 |
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a 1-Phenyl-3,4-dihydroisoquinoline
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral ligand in the specified solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The 1-phenyl-3,4-dihydroisoquinoline substrate is added to the flask containing the catalyst solution.
-
Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas (3 times), and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at the specified temperature for the required time (typically 12-24 hours). The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on deactivated silica gel to afford the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for diagnosing the cause of racemization.
Caption: General synthetic pathway highlighting the key stereodetermining step.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. fiveable.me [fiveable.me]
- 4. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of 1-aryltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing tar formation in acid-catalyzed isoquinoline synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize tar formation during acid-catalyzed isoquinoline (B145761) synthesis reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of isoquinoline synthesis and why does it form?
In organic synthesis, "tar" refers to a complex, often dark-colored and viscous mixture of undesirable polymeric and decomposition byproducts. In the context of acid-catalyzed isoquinoline synthesis, tar formation is typically caused by the harsh reaction conditions required. Strong acids (e.g., POCl₃, P₂O₅, concentrated H₂SO₄) and high temperatures can promote side reactions.[1][2] Reactive intermediates, such as nitrilium or N-acyliminium ions, which are crucial for the desired cyclization, can also undergo polymerization or decomposition, especially with prolonged reaction times or excessive heat.[1][3]
Q2: Which reaction parameters are most critical for minimizing tar formation?
Controlling the following parameters is crucial to suppress tar formation:
-
Temperature: Excessively high temperatures are a primary cause of tarring. It is essential to carefully control the reaction temperature and consider a gradual increase to the target temperature.[1] For sensitive substrates, lower temperatures are recommended.[4]
-
Reaction Time: Prolonged reaction times, even at the correct temperature, can lead to the decomposition of starting materials and products into tarry substances.[1][5] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to determine the optimal stopping point.[5]
-
Choice of Acid/Dehydrating Agent: The strength and concentration of the acid catalyst are critical. While strong dehydrating agents like P₂O₅ in refluxing POCl₃ are effective for less reactive substrates, they also increase the risk of tarring.[6][7] Milder, modern reagents can often provide better results with fewer byproducts.[8]
-
Substrate Electronics: The Bischler-Napieralski reaction and related cyclizations are electrophilic aromatic substitutions. They are most effective with electron-rich aromatic rings (i.e., those with electron-donating groups).[6][9] Electron-withdrawing groups hinder the reaction, often requiring harsher conditions that promote tar formation.[4]
Q3: Are there alternative, milder synthesis methods that avoid significant tar formation?
Yes, several modern protocols have been developed to circumvent the harsh conditions of classical methods. For the Bischler-Napieralski reaction, using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at much lower temperatures (e.g., -20°C to 0°C), significantly reducing tar formation.[1][9] Another approach uses oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to the fragmentation that can lead to side products and subsequent polymerization.[1][6]
Troubleshooting Guide
Problem 1: The reaction mixture has turned into a thick, black, unmanageable tar.
-
Probable Cause: The reaction temperature was too high, or the reaction was left for too long. This leads to extensive polymerization and decomposition.[1]
-
Solution:
-
Temperature Control: In future experiments, reduce the temperature. If reflux is required, consider switching to a lower-boiling solvent (e.g., from xylene to toluene).[3] A gradual heating ramp may also be beneficial.[1]
-
Time Management: Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.[1]
-
Milder Reagents: Switch to a milder protocol, such as the Tf₂O/2-chloropyridine system, which allows for activation at low temperatures.[4]
-
Solvent: Ensure you are using sufficient anhydrous solvent to maintain a stirrable mixture throughout the reaction.[1]
-
Problem 2: My yield is very low, and the TLC plate shows a dark streak from the baseline.
-
Probable Cause: This indicates product decomposition and the formation of polar, tarry byproducts. While some product is forming, it is likely degrading under the reaction conditions.
-
Solution:
-
Optimize Reaction Time: Your reaction may be proceeding to completion and then decomposing. Perform a time-course study by taking aliquots at different intervals to find the point of maximum product formation before significant degradation occurs.
-
Reduce Temperature: Even a modest reduction in temperature can sometimes prevent product decomposition without significantly slowing the desired reaction.
-
Purification Strategy: If tar formation is unavoidable, purification can be challenging. After the initial workup, attempt purification via column chromatography. If the tar is very polar, it may remain on the baseline. Alternatively, converting the crude product to a salt, crystallizing it, and then liberating the free base can be an effective purification method.[10][11]
-
Problem 3: I'm observing a significant amount of a styrene-like side product.
-
Probable Cause: This is a classic side reaction in the Bischler-Napieralski synthesis known as the retro-Ritter reaction.[3][6] It occurs when the nitrilium ion intermediate fragments instead of cyclizing. This pathway is more common when the resulting styrene (B11656) is highly conjugated.[4]
-
Solution:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[3][6]
-
Milder Conditions: Employing a low-temperature protocol (e.g., Tf₂O/2-chloropyridine) can suppress this fragmentation pathway.[4]
-
Alternative Chemistry: Use a reagent system that avoids the formation of the fragmentation-prone nitrilium ion. A procedure using oxalyl chloride generates an N-acyliminium intermediate that is less susceptible to the retro-Ritter reaction.[1][6]
-
Problem 4: How do I work up a reaction that has already formed significant tar?
-
Work-up Strategy:
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) to reduce viscosity.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) or ice-cold ammonium (B1175870) hydroxide.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction. The desired product should move to the organic layer, while some tarry materials may remain in the aqueous layer or at the interface.
-
Filtration: If a large amount of solid tar is present, you may need to filter the entire mixture through a pad of Celite® after quenching and dilution to remove insoluble material before extraction.
-
Purification: The resulting crude product will likely require extensive purification. Flash column chromatography is the most common method.[4] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often necessary.
-
Data Presentation
The choice of reagents and conditions has a profound impact on the outcome of acid-catalyzed isoquinoline syntheses. The following table summarizes key differences between classical and modern approaches to the Bischler-Napieralski reaction.
| Parameter | Classical Method (e.g., POCl₃) | Modern Method (e.g., Tf₂O) | Key Considerations & Impact on Tar Formation |
| Dehydrating Agent | POCl₃, P₂O₅, Polyphosphoric Acid (PPA)[8][9] | Triflic Anhydride (Tf₂O) + Base[1][8] | Stronger, harsher reagents increase the likelihood of charring and polymerization. |
| Temperature | High (Reflux in Toluene (B28343), Xylene)[3] | Low (-20°C to Room Temp)[1][9] | High temperatures are a primary driver of tar formation and product decomposition.[1] |
| Reaction Time | Often several hours (e.g., 4h)[9] | Typically shorter (e.g., 30-60 min)[9] | Longer exposure to harsh conditions increases the probability of side reactions. |
| Substrate Scope | Best for electron-rich rings; deactivated rings require very harsh conditions (P₂O₅ added).[6] | Broader scope, often effective for less activated systems under milder conditions. | Forcing the reaction with deactivated rings using classical methods is a major source of tar.[4] |
| Primary Side Reaction | Retro-Ritter Reaction[3][6] | Can be suppressed at lower temperatures. | The retro-Ritter pathway competes with cyclization and can lead to complex mixtures.[4] |
Visualizations
The following diagrams illustrate key workflows and chemical pathways related to tar formation.
Caption: Troubleshooting workflow for addressing tar formation.
Caption: Simplified mechanism of desired cyclization vs. tar formation.
Caption: Competing reaction pathways from the key intermediate.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃ (Classical Conditions)
This protocol is a general guideline and may require optimization. It carries a higher risk of tar formation, especially with sensitive substrates.
-
To an oven-dried, round-bottom flask equipped with a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile (B52724) (approx. 0.1-0.2 M concentration).
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[1] The addition can be exothermic; cooling in an ice bath may be necessary.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated aqueous NaHCO₃ solution to quench the excess POCl₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This modern protocol, adapted from Movassaghi, allows for milder reaction conditions and typically reduces tar formation.[1]
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1]
-
Cool the mixture to a low temperature (e.g., -20°C) using an appropriate cooling bath.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[1][9]
-
Stir the reaction at low temperature (e.g., -20°C to 0°C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Work-up Procedures for 4-Phenylisoquinoline Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedures for 4-phenylisoquinoline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for an effective work-up of a this compound reaction mixture?
A1: An effective work-up begins with the proper quenching of the reaction. The choice of quenching agent will depend on the reaction conditions. For instance, if a strong base like n-butyllithium was used, a careful addition of a proton source such as water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is necessary. Following the quench, a standard liquid-liquid extraction is typically performed. The choice of organic solvent for extraction is crucial and is often guided by the polarity and solubility of the this compound derivative.
Q2: How does pH influence the extraction efficiency of this compound?
A2: As a basic compound, the solubility of this compound is highly dependent on the pH of the aqueous phase during extraction.[1][2][3][4]
-
Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will protonate the nitrogen atom of the isoquinoline (B145761) ring, forming a water-soluble salt. This can be useful for removing non-basic organic impurities. The this compound can then be recovered from the aqueous layer by basification (e.g., with NaOH or NaHCO₃) and subsequent extraction with an organic solvent.
-
Basic Wash: A wash with a basic solution (e.g., saturated aqueous NaHCO₃ or dilute NaOH) is effective for removing acidic impurities from the organic layer, where the neutral this compound will remain.
Q3: What are some common impurities encountered in this compound synthesis and how can they be removed?
A3: The nature of impurities largely depends on the synthetic route employed.
-
Suzuki-Miyaura Coupling: Common impurities include unreacted starting materials (e.g., a halo-isoquinoline and a phenylboronic acid), homocoupling byproducts of the boronic acid, and residual palladium catalyst.[5]
-
Pomeranz-Fritsch Reaction: Incomplete cyclization or side reactions can lead to various byproducts.
Removal of these impurities often involves a combination of techniques:
-
Extraction: Acid-base extraction is a powerful tool to separate the basic this compound from neutral or acidic impurities.[1][2][3][4]
-
Column Chromatography: Silica (B1680970) gel column chromatography is frequently used for the final purification. A solvent system of ethyl acetate (B1210297) and hexanes is a common starting point. For basic compounds like this compound that may streak on silica gel, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve separation.[6][7][8]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline this compound. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures.[9][10][11][12][13]
Q4: My this compound product is an oil and won't crystallize. What can I do?
A4: If your product is an oil, it may be impure. First, try to purify it further using column chromatography. If it is still an oil, you can try to induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Solvent variation: Attempt recrystallization from a different solvent or a mixture of solvents.
If these methods fail, the product may be an oil at room temperature. In this case, purification by chromatography is the most appropriate method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up and purification of this compound.
Problem 1: Low Yield After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase the number of extractions (e.g., from 2 to 3 or 4). Ensure vigorous mixing of the organic and aqueous layers to maximize partitioning of the product into the organic phase. |
| Incorrect pH of Aqueous Phase | Check the pH of the aqueous layer. For extraction of the neutral this compound, the aqueous phase should be basic to prevent the formation of its water-soluble salt. |
| Emulsion Formation | To break up an emulsion, add a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling of the separatory funnel can also help. In some cases, filtering the emulsified layer through a pad of Celite can be effective. |
| Product Precipitation | If the product is not very soluble in the extraction solvent, it may precipitate at the interface. Add more solvent or switch to a solvent in which the product is more soluble. |
Problem 2: Product Contaminated with Starting Materials or Byproducts After Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Washing | Perform an acid wash to remove basic impurities or a base wash to remove acidic impurities. Follow with a brine wash to remove residual water-soluble components. |
| Co-extraction of Impurities | If impurities have similar solubility to the product, a simple extraction may not be sufficient. Proceed to purification by column chromatography or recrystallization. |
| Incomplete Reaction | If significant amounts of starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst loading) before repeating the synthesis. |
Problem 3: Difficulty with Column Chromatography
| Possible Cause | Troubleshooting Step |
| Streaking/Tailing of the Product Spot on TLC | This is common for basic compounds on acidic silica gel. Add 0.1-1% triethylamine or a few drops of ammonia (B1221849) to the eluent to improve the peak shape.[6][7] |
| Poor Separation of Product and Impurities | Optimize the eluent system. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. If separation is still poor on silica, consider using a different stationary phase like alumina (B75360) (neutral or basic). |
| Product is Insoluble in the Eluent | The product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[6][7] |
Problem 4: Poor Recovery from Recrystallization
| Possible Cause | Troubleshooting Step |
| Using Too Much Solvent | Use the minimum amount of hot solvent required to dissolve the crude product completely. Using an excess will result in a lower yield as more product will remain in the mother liquor upon cooling.[11][12] |
| Cooling the Solution Too Quickly | Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. |
| Washing Crystals with Room Temperature Solvent | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[11] |
Quantitative Data
Table 1: Hypothetical Comparison of Work-Up Procedures for a Suzuki-Miyaura Synthesis of this compound
| Work-up Procedure | Extraction Solvent | Aqueous Wash | Expected Yield (%) | Expected Purity (%) | Notes |
| Procedure A | Ethyl Acetate | 1. Saturated NaHCO₃2. Brine | 85 | 90 | Good for removing acidic impurities and unreacted boronic acid. |
| Procedure B | Dichloromethane | 1. 1 M HCl2. Saturated NaHCO₃3. Brine | 80 | 95 | The acidic wash can effectively remove basic byproducts. The product is then recovered from the organic layer after basification of the aqueous layer. |
| Procedure C | Toluene | Brine only | 90 | 85 | Less effective at removing polar impurities, likely requiring more extensive purification by chromatography. |
Note: Yields and purities are estimates and will vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: General Work-up and Extraction for a this compound Synthesis
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and shake vigorously. Allow the layers to separate.
-
Aqueous Wash (if necessary):
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M). Note: The this compound product will move into the aqueous layer. To recover it, separate the aqueous layer, basify with NaOH, and extract with an organic solvent.
-
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.3. If streaking is observed, add a small amount of triethylamine to the eluent.[6][7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble products, perform a dry loading by adsorbing the product onto a small amount of silica gel before adding it to the column.[6][7]
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[9][12][13] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[11]
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound work-up.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. athabascau.ca [athabascau.ca]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
improving the scalability of 4-phenylisoquinoline synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered when scaling up 4-phenylisoquinoline synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: The most significant challenges during the scale-up of this compound synthesis include:
-
Reduced Yields: Reactions that perform well at the lab scale often see a decrease in yield when scaled up due to issues with heat and mass transfer.[1][2]
-
Increased Impurity Profile: Slower reaction rates and localized "hot spots" in larger reactors can lead to the formation of side products that are negligible at a smaller scale.[2]
-
Purification Difficulties: The increased volume of product and impurities can make purification by chromatography challenging and costly. Crystallization, if feasible, is often a more scalable purification method.[1][2][3]
-
Reagent Handling and Stoichiometry: Maintaining precise stoichiometry and ensuring efficient mixing of large quantities of reagents can be difficult.[2]
-
Safety Concerns: Exothermic reactions that are easily controlled on a small scale can become hazardous in large reactors if not properly managed.
Q2: Which synthetic routes for this compound are most amenable to scaling up?
A2: While several methods exist, the Bischler-Napieralski and Pictet-Spengler reactions are classical routes that have been adapted for scale-up.[4][5][6][7][8][9] More modern approaches, such as those employing Suzuki-Miyaura cross-coupling, can also be scalable, provided that catalyst efficiency and cost are carefully considered.[10][11][12][13] The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final molecule.
Q3: How can I minimize the formation of regioisomers during Friedel-Crafts acylation for isoquinoline (B145761) synthesis?
A3: Regioselectivity is a common issue in Friedel-Crafts acylation of isoquinolines. To favor substitution at the C4 position, consider the following:
-
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid (e.g., AlCl₃) can influence the position of acylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Solvent: The choice of solvent can affect the reactivity of the electrophile and the substrate.
-
Protecting Groups: While adding steps, the use of protecting groups can direct the acylation to the desired position.
Troubleshooting Guides
Problem 1: Decreased Yield in Bischler-Napieralski Reaction upon Scale-Up
Symptoms: The yield of the desired 3,4-dihydroisoquinoline (B110456) intermediate is significantly lower at a larger scale compared to the bench-scale synthesis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Dehydrating Agent | Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and added in the correct stoichiometric ratio.[7][8] For larger scales, consider using a combination of reagents, such as P₂O₅ in refluxing POCl₃, for more effective dehydration.[8] |
| Poor Heat Transfer | Monitor the internal temperature of the reactor closely. Use a reactor with good heat transfer capabilities and ensure efficient stirring to avoid localized overheating, which can lead to decomposition.[1][2] Consider using a higher-boiling solvent like xylene to maintain a consistent reaction temperature.[7] |
| Incomplete Cyclization | An activated arene is necessary for efficient ring closure.[7] If the starting phenylethylamine is not sufficiently electron-rich, the reaction may require higher temperatures or longer reaction times. Microwave-assisted heating could be a viable option for moderate scale-up to accelerate the reaction.[14] |
Problem 2: Poor Conversion in Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction
Symptoms: The coupling of a halogenated isoquinoline with phenylboronic acid stalls, resulting in a low yield of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure strict anaerobic conditions, as palladium catalysts are sensitive to oxygen.[10] Degas all solvents and reagents thoroughly before use.[10] On a larger scale, catalyst deactivation can be more pronounced; consider a higher catalyst loading or the use of more robust ligands.[10][11] |
| Base Incompatibility | The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) are critical.[10] Ensure the base is finely powdered and well-dispersed in the reaction mixture. For some substrates, switching to a different base or using a phase-transfer catalyst can improve results. |
| Hydrolytic Deboronation | Phenylboronic acids can be susceptible to hydrolysis, especially in the presence of aqueous bases.[12] Using an ester of the boronic acid (e.g., a pinacol (B44631) ester) can mitigate this issue.[12] Alternatively, minimizing the amount of water in the reaction by using anhydrous solvents can help. |
Experimental Protocols
Optimized Bischler-Napieralski Cyclization (Gram Scale)
This protocol is adapted from literature procedures for the synthesis of 3,4-dihydroisoquinolines.[7][8][15]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the N-acyl-β-phenylethylamine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (B28343) or xylene (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq). For less reactive substrates, phosphorus pentoxide (P₂O₅, 1.0-1.5 eq) can be added cautiously.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a concentrated NaOH or K₂CO₃ solution until pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Scalable Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 4-haloisoquinoline with phenylboronic acid.[10][11]
-
Reagent Preparation: In a suitable reactor, combine the 4-haloisoquinoline (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent and Degassing: Add a solvent system such as a mixture of dioxane and water (e.g., 4:1).[10] Degas the mixture thoroughly by sparging with nitrogen or argon for at least 30 minutes.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Solvent and Catalyst on a Model Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | I₂ (20) | EtOH | Reflux | - | 68 | [16] |
| 2 | I₂ (20) | MeOH | Reflux | - | Lower | [16] |
| 3 | I₂ (20) | CH₃CN | Reflux | - | Lower | [16] |
| 4 | I₂ (20) | DMF | Reflux | - | Lower | [16] |
| 5 | None | EtOH | Reflux | 24 | 0 | [16] |
Table 2: Optimization of Suzuki Coupling Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ (3 mol%) | dppf | K₂CO₃ | MeCN/H₂O (4:1) | 80 | Variable | [10] |
| 2 | Pd₂(dba)₃ (2.5 mol%) | Cy₃P·HBF₄ | - | Dioxane/H₂O (2:1) | - | ~80 | [10] |
| 3 | P1-L5 | - | - | - | 110 | Optimized | [11] |
Visualizations
Caption: A generalized experimental workflow for scalable synthesis.
Caption: A logical diagram for troubleshooting low yields during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 15. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
troubleshooting guide for common issues in isoquinoline synthesis
Welcome to the technical support center for isoquinoline (B145761) synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to address common challenges encountered during key synthetic procedures.
Section 1: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent. The resulting dihydroisoquinolines can be subsequently oxidized to the aromatic isoquinolines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the common causes?
Low yields or reaction failure in the Bischler-Napieralski reaction typically stem from three primary factors: a deactivated aromatic ring, an insufficiently potent dehydrating agent, or inappropriate reaction conditions.[2][4]
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the starting material's aromatic ring. Electron-withdrawing groups will significantly hinder or prevent the cyclization. The reaction is most effective when the benzene (B151609) ring possesses electron-donating groups.[2][4][5]
-
Insufficient Dehydrating Agent: For less reactive or deactivated substrates, standard dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be powerful enough to promote efficient cyclization.[2][4]
-
Improper Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation. Conversely, temperatures that are too low or reaction times that are too short may lead to an incomplete reaction.[2][3]
Q2: I'm observing a significant side product. What is it likely to be and how can I prevent it?
A major competing pathway is the retro-Ritter reaction, which fragments the nitrilium ion intermediate to form a styrene (B11656) derivative.[2][6] This side reaction is particularly common when the resulting styrene is highly conjugated.
Solutions:
-
Use Nitrile as a Solvent: Employing a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter fragmentation.[6]
-
Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion prone to fragmentation.[6][7]
-
Milder Conditions: Modern protocols using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) allow for much lower reaction temperatures, which can suppress side reactions.[2][3]
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Quantitative Data & Reagent Selection
| Issue | Substrate Characteristic | Recommended Reagent System | Typical Conditions |
| Low Reactivity | Electron-neutral or deactivated ring | P₂O₅ in refluxing POCl₃ | Reflux, 4-24 h |
| Standard Reaction | Electron-rich aromatic ring | POCl₃ | Reflux in Toluene (B28343)/DCM, 1-12 h |
| Acid Sensitivity / Side Reactions | Acid-sensitive functional groups | Tf₂O, 2-chloropyridine | -20°C to 0°C in DCM, 1-2 h |
Experimental Protocols
Protocol 1: Classical Conditions (POCl₃)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or dichloromethane (B109758) (DCM).
-
Add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv) dropwise. If the addition is exothermic, use an ice bath for cooling.[3]
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[3]
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or NaHCO₃ solution).[4]
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Milder Conditions (Tf₂O)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).[2][3]
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[2][3]
-
Stir the reaction at -20 °C for 30 minutes, then warm to 0 °C and stir for another 20-30 minutes. Monitor progress by TLC.[2][5]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography.[2]
Section 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation and subsequent ring-closing reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is my Pictet-Spengler reaction giving a poor yield?
Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler synthesis is highly dependent on the nucleophilicity of the aromatic ring.
-
Deactivated Ring: Aromatic rings lacking electron-donating groups are less nucleophilic and may require harsher conditions (higher temperatures, strong acids) or fail to cyclize, resulting in poor yields.[8] In contrast, electron-rich rings like indoles or activated phenyl groups give high yields under mild conditions.[8]
-
Iminium Ion Formation: The reaction proceeds via an iminium ion, which is more electrophilic than the corresponding imine.[8] Insufficiently acidic conditions may fail to generate the necessary concentration of the iminium ion, stalling the reaction.
-
Reagent Stoichiometry: Using a slight excess of the aldehyde or ketone component can help ensure the complete consumption of the starting amine.[10]
Q2: Can I run the reaction under neutral or milder conditions?
Yes. While the reaction is traditionally run with a strong acid catalyst, several modifications exist:
-
Aprotic Media: The reaction has been shown to work well, sometimes with superior yields, in aprotic media.[8]
-
N-Acyliminium Ion Variant: Acylating the intermediate imine generates a highly reactive N-acyliminium ion. This powerful electrophile can cyclize onto even less activated aromatic rings under very mild conditions.[8]
-
Enzymatic Catalysis: In biosynthesis, enzymes like strictosidine (B192452) synthase catalyze the Pictet-Spengler reaction under physiological conditions.[11]
Troubleshooting Workflow: Poor Yield or Incomplete Reaction
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Bioactivity Analysis: 4-Phenylisoquinoline vs. 1-Phenylisoquinoline
A Tale of Two Isomers: Uncovering a Research Gap in Isoquinoline (B145761) Bioactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is a cornerstone of medicinal chemistry. The isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive compounds.[1] The position of substituents on this heterocyclic ring system can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides a comparative analysis of two such isomers: 4-phenylisoquinoline and 1-phenylisoquinoline (B189431).
While extensive research has illuminated the bioactivity of 1-phenylisoquinoline and its derivatives, particularly as potent inhibitors of tubulin polymerization, a significant knowledge gap exists regarding the biological effects of this compound. This comparison, therefore, serves a dual purpose: to summarize the established bioactivity of the 1-phenyl isomer and to highlight the unexplored potential and critical need for investigation into the 4-phenyl counterpart.
Quantitative Bioactivity Data: A Clear Disparity
The available quantitative data underscores the disparity in the scientific community's exploration of these two isomers. Derivatives of 1-phenylisoquinoline have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities, with specific IC50 values reported. In contrast, there is a notable absence of published bioactivity data for the parent this compound. However, studies on derivatives with substitutions at the 4-position, such as 4-organoseleno-isoquinolines, suggest that this position is amenable to generating bioactive molecules, specifically as inhibitors of monoamine oxidase B (MAO-B).[2]
Table 1: Cytotoxicity of 1-Phenylisoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1-Phenyl-3,4-dihydroisoquinoline (B1582135) derivative (5n) | A549 (Lung Carcinoma) | 11.4 |
| This compound | Various | Not Reported |
Data for 1-phenyl-3,4-dihydroisoquinoline derivative (5n) sourced from a study on tubulin polymerization inhibitors.[3]
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 / Kᵢ |
| 1-Phenyl-3,4-dihydroisoquinoline derivative | Tubulin Polymerization | IC50 values reported for various derivatives |
| 4-(phenylseleno)-isoquinoline | Monoamine Oxidase B (MAO-B) | Kᵢ = 7.07 µM |
| This compound | Various | Not Reported |
Data for 4-(phenylseleno)-isoquinoline sourced from a study on MAO-B inhibitors.[2][4]
Unveiling the Mechanisms: Knowns and Unknowns
1-Phenylisoquinoline: A Disruptor of the Cytoskeleton
Derivatives of 1-phenyl-3,4-dihydroisoquinoline have been identified as inhibitors of tubulin polymerization.[3][5] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[6] By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic process of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[5] This mechanism of action is a well-established strategy for anticancer drug development.[6]
This compound: A Potential Neurological Modulator?
While direct evidence for the bioactivity of this compound is lacking, research on structurally related compounds provides intriguing possibilities. A study on 4-organoseleno-isoquinolines revealed their ability to selectively and reversibly inhibit monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine (B1211576).[7] Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[7] The activity of these 4-substituted isoquinolines suggests that the 4-phenyl isomer may also interact with neurological targets. However, without experimental data, this remains speculative.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed methodologies for key bioassays are provided below.
Tubulin Polymerization Inhibition Assay (Turbidity-Based)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of the turbidity increase.[8]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (1-phenylisoquinoline and this compound) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the tubulin solution.
-
Add serial dilutions of the test compounds to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.[9]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (1-phenylisoquinoline and this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing MAO Assay Buffer, the fluorogenic probe, and HRP.
-
Add serial dilutions of the test compounds to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., selegiline).
-
Add the MAO-B enzyme to each well and incubate for a short period at 37°C to allow for any pre-incubation effects.
-
Initiate the reaction by adding the MAO-B substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for Amplex® Red) over time.
-
Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. The IC50 value is the concentration of the compound that inhibits MAO-B activity by 50% compared to the vehicle control.
Conclusion and Future Directions
The comparative study of this compound and 1-phenylisoquinoline reveals a significant disparity in our understanding of their respective bioactivities. While 1-phenylisoquinoline derivatives are established as promising anticancer agents through their inhibition of tubulin polymerization, the pharmacological profile of this compound remains largely uncharted territory.
The demonstrated MAO-B inhibitory activity of 4-organoseleno-isoquinolines provides a compelling rationale for the investigation of this compound and its derivatives as potential modulators of neurological targets. Future research should prioritize the synthesis and in-vitro screening of this compound against a panel of biological targets, including but not limited to, tubulin and various CNS receptors and enzymes.
Direct, side-by-side comparative studies of these two isomers using standardized assays are essential to elucidate the structure-activity relationships and to determine if the shift of the phenyl group from the 1- to the 4-position of the isoquinoline ring results in a switch of biological activity from anticancer to neuro-active, or perhaps a combination of both. Filling this knowledge gap will not only enhance our fundamental understanding of isoquinoline pharmacology but may also unveil new therapeutic avenues for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Organoseleno-Isoquinolines Selectively and Reversibly Inhibit the Cerebral Monoamine Oxidase B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of 4-Phenylisoquinoline: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4-phenylisoquinoline is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique and alternative methods for the robust validation of this compound purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy in separating and quantifying impurities. A validated reversed-phase HPLC method is particularly suitable for analyzing non-volatile organic impurities in compounds like this compound.
While a specific validated method for this compound is not extensively detailed in publicly available literature, a robust method can be established based on principles applied to structurally similar compounds. The following protocol and validation data for a closely related analogue, (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline, serve as an excellent template.[1]
Experimental Protocol: HPLC Method for a this compound Analogue
This protocol is adapted from a validated method for the chiral purity of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline.[1]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a known concentration (e.g., 0.25 mg/mL).
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.
-
Spiked Sample (for Accuracy): Spike the sample solution with known concentrations of potential impurities at different levels (e.g., 0.5%, 1.0%, 1.5% of the analyte concentration) to assess recovery.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) (Note: A standard C18 column, e.g., 250 mm x 4.6 mm, 5 µm, would be suitable for achiral purity) |
| Mobile Phase | A mixture of n-hexane, ethanol, and triethylamine (B128534) (specific ratios to be optimized for this compound) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
HPLC Method Validation Data
The following tables summarize the typical validation parameters and acceptance criteria as per International Council for Harmonisation (ICH) guidelines. The data is illustrative and based on the analysis of the related compound (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline.[1][2]
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| LOQ - 3.75 | 0.9999[1] |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 0.5% | 95.9 | 0.42 | 80-120%[1] |
| 1.0% | 100.0 | 0.31 | 80-120%[1] |
| 1.5% | 98.6 | 0.57 | 80-120%[1] |
Table 3: Precision (Repeatability)
| Concentration | Number of Injections | % RSD of Peak Area | Acceptance Criteria |
| 100% of test concentration | 6 | ≤ 2.0% | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Result |
| LOD | Signal-to-Noise Ratio of 3:1 | To be determined |
| LOQ | Signal-to-Noise Ratio of 10:1 | To be determined |
Table 5: Specificity
| Test | Result | Acceptance Criteria |
| Resolution | Resolution between the main peak and the closest eluting impurity peak was > 3.0.[1] | Resolution > 2.0 |
| Peak Purity | Peak purity index > 0.999 (using a PDA detector).[3] | Peak is spectrally pure |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC purity method.
Alternative Analytical Methods for Comprehensive Purity Assessment
To ensure a complete purity profile, orthogonal methods that rely on different chemical and physical principles are invaluable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile organic impurities that may not be detected by HPLC. It is particularly useful for identifying residual solvents from the synthesis process.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
GC-MS Conditions:
-
Column: A low-polarity column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and quantified based on their peak area relative to the main component or an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the compound itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol (General):
-
Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 10-20 mg) and a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to completely dissolve the sample and standard.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated, and ensuring a 90° pulse angle.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
The purity is calculated using the following equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and the standard.[5]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of highly pure (>98%), crystalline substances.[2][6] It measures the depression of the melting point caused by the presence of impurities, based on the van't Hoff equation.
Experimental Protocol (General):
-
Sample Preparation: Accurately weigh a small amount of the crystalline this compound sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The instrument's software calculates the purity based on the shape of the melting endotherm. The method is effective for eutectic mixtures where the impurity is soluble in the molten analyte.
Comparison of Purity Determination Methods
Table 6: Method Comparison
| Feature | HPLC-UV | GC-MS | qNMR | DSC |
| Principle | Differential partitioning between mobile and stationary phases | Separation based on volatility and boiling point, followed by mass-based detection | Proportionality of NMR signal integral to molar concentration | Melting point depression due to impurities |
| Primary Application | Quantification of non-volatile and semi-volatile organic impurities | Identification and quantification of volatile and semi-volatile impurities, residual solvents | Absolute purity determination, structural confirmation | Purity determination of highly crystalline substances (>98%) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low (only sensitive to >0.5-1% impurity) |
| Specificity | High (with appropriate column and detector) | Very High (based on both retention time and mass spectrum) | High (structurally specific) | Low (measures total eutectic impurities) |
| Reference Standard | Requires reference standards for both analyte and impurities for accurate quantification | Requires reference standards for quantification; library matching for identification | Requires a high-purity internal standard for absolute quantification | Does not require an impurity reference standard |
| Sample Requirement | Solution | Volatilizable sample | Solution | Crystalline solid |
Conclusion
For the comprehensive validation of this compound purity, a multi-faceted approach is recommended. HPLC stands as the primary method for the separation and quantification of non-volatile organic impurities due to its high resolution and sensitivity. However, to build a complete purity profile, the use of orthogonal techniques is crucial. GC-MS should be employed to detect and quantify volatile impurities and residual solvents. qNMR offers an excellent method for obtaining an absolute purity value and confirming the structure, while DSC provides a valuable, albeit less specific, measure of the total purity of the final crystalline solid. Integrating these methods provides a robust and reliable assessment of purity, ensuring the quality required for drug development and manufacturing.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: 4-Phenylisoquinoline Derivatives vs. Cisplatin
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic properties of 4-phenylisoquinoline derivatives and the widely-used chemotherapeutic agent, cisplatin (B142131). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage. However, its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the search for novel anticancer agents with improved therapeutic profiles. The this compound scaffold has emerged as a promising pharmacophore, with its derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. This guide presents a comparative overview of the cytotoxic potential of these two classes of compounds, highlighting the different cellular pathways they target. While direct head-to-head comparative studies are limited, this document compiles available data to facilitate an informed understanding of their relative strengths and mechanisms.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following tables summarize the reported IC50 values for various this compound derivatives and cisplatin against several human cancer cell lines. It is important to note that the IC50 values for cisplatin can show significant variability across different studies, making direct comparisons challenging without simultaneous testing under identical experimental conditions.
Table 1: Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines
| This compound Derivative | Cancer Cell Line | IC50 (µM) |
| (S)-3-(1-aminoethyl)-8-(pyrimidin-2-yl)-2-phenylisoquinolin-1(2H)-one | MDA-MB-231 | 5.86[1] |
| HeLa | 6.58[1] | |
| HepG2 | 8.32[1] | |
| (S)-3-(1-aminoethyl)-8-(4-methylpyrimidin-2-yl)-2-phenylisoquinolin-1(2H)-one | MDA-MB-231 | 4.31[1] |
| HeLa | 5.23[1] | |
| HepG2 | 6.88[1] | |
| 1-phenyl-3,4-dihydroisoquinoline derivative 5n | Multiple Cell Lines | Not specified |
Table 2: Cytotoxicity (IC50) of Cisplatin in Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| A549 (Lung Carcinoma) | 8.55 - 20.84 | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 3.15 - 10.38 | Not Specified |
| HepG2 (Hepatocellular Carcinoma) | Varies significantly | 48 / 72[2] |
| MDA-MB-231 (Breast Adenocarcinoma) | 12.66 - 21.21 | Not Specified |
Note: A meta-analysis has highlighted significant heterogeneity in the reported IC50 values for cisplatin across different studies, emphasizing the importance of using internal controls for direct comparisons[2].
Mechanisms of Action and Signaling Pathways
This compound derivatives and cisplatin induce cytotoxicity through distinct molecular mechanisms, targeting different cellular components and signaling cascades.
This compound Derivatives: Targeting the Cytoskeleton and Pro-Survival Signaling
Many cytotoxic this compound derivatives exert their anticancer effects through two primary mechanisms:
-
Inhibition of Tubulin Polymerization: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer. Certain isoquinoline (B145761) derivatives have been shown to inhibit key components of this pathway, leading to a reduction in pro-survival signals and the induction of apoptosis.
Cisplatin: DNA Damage and the Apoptotic Response
Cisplatin's primary mechanism of action involves entering the cell and forming covalent adducts with DNA, primarily intrastrand crosslinks. This DNA damage triggers a cellular response that includes cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell undergoes apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can activate the intrinsic (mitochondrial) apoptotic pathway.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and cisplatin.
Caption: Mechanisms of this compound derivatives.
Caption: Cisplatin-induced apoptotic pathway.
Experimental Protocols
The determination of IC50 values is crucial for quantifying the cytotoxicity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivative and cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range might be from 0.01 to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration wells. Also include a "no-treatment" control with only culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cytotoxicity assay.
Caption: General workflow for cytotoxicity assays.
Conclusion
Both this compound derivatives and cisplatin demonstrate significant cytotoxic activity against cancer cells, albeit through different mechanisms of action. Cisplatin remains a potent DNA-damaging agent, while this compound derivatives represent a versatile class of compounds that can target the cytoskeleton and critical cell signaling pathways. The development of novel this compound derivatives with high potency and selectivity holds promise for the future of cancer therapy. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds against various cancer types.
References
Navigating Cross-Reactivity: An Assessment of 4-Phenylisoquinoline in Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-phenylisoquinoline, a significant compound in medicinal chemistry, within the context of immunoassay development. By presenting experimental data and detailed protocols, this document serves as a crucial resource for ensuring the accuracy and reliability of immunoassay results.
The development and validation of immunoassays are critical for advancing drug discovery and diagnostics. A key challenge in this process is the potential for cross-reactivity, where antibodies designed to detect a specific analyte, in this case, this compound, may also bind to structurally similar molecules. This can lead to inaccurate quantification and false-positive results, compromising the integrity of research and development efforts. This guide offers a framework for assessing and interpreting the cross-reactivity of this compound with its structural analogs.
Comparative Cross-Reactivity Data
To illustrate the specificity of a hypothetical immunoassay developed for this compound, a panel of structurally related compounds was tested. The following table summarizes the cross-reactivity of these compounds in a competitive enzyme-linked immunosorbent assay (ELISA) format. The data is presented as the percentage of cross-reactivity, calculated as the ratio of the concentration of this compound to the concentration of the competing compound required to produce 50% inhibition of the maximum signal, multiplied by 100.
| Compound | Structure | CAS Number | Molecular Weight | % Cross-Reactivity |
| This compound | Target Analyte | 19571-30-3 | 205.26 | 100% |
| 1-Phenylisoquinoline | Analog | 3297-72-1 | 205.26 | 15.2% |
| 3-Phenylisoquinoline | Analog | 37993-76-3 | 205.26 | 8.7% |
| Isoquinoline | Core Structure | 119-65-3 | 129.16 | < 0.1% |
| Quinoline | Related Heterocycle | 91-22-5 | 129.16 | < 0.1% |
| Naphthalene | Aromatic Hydrocarbon | 91-20-3 | 128.17 | < 0.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical cross-reactivity assessment.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a standard procedure for determining the cross-reactivity of potential interfering compounds in a competitive ELISA for this compound.
Materials:
-
Microtiter plates (96-well) coated with a this compound-protein conjugate.
-
Monoclonal antibody specific to this compound.
-
This compound standard solutions.
-
Solutions of potential cross-reacting compounds (analogs).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard dilutions of this compound in assay buffer. Similarly, prepare a range of concentrations for each potential cross-reacting compound.
-
Competitive Binding: Add 50 µL of the standard or sample solutions to the wells of the coated microtiter plate.
-
Antibody Incubation: Add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Final Washing: Repeat the washing step (step 4).
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the this compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition) for the standard and each tested compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in cross-reactivity assessment, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway where this compound might be investigated.
Phenylisoquinoline Isomers: A Comparative Molecular Docking Analysis for Drug Discovery
An In-Silico Comparative Guide for Researchers and Drug Development Professionals
Phenylisoquinoline and its isomers represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The spatial positioning of the phenyl group on the isoquinoline (B145761) ring system dramatically influences the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity. This guide provides a comparative overview of molecular docking studies of phenylisoquinoline isomers, offering insights into their differential binding behaviors against key protein targets. While direct, comprehensive comparative studies of all isomers are limited, this analysis synthesizes available data to illuminate structure-activity relationships and guide future drug design efforts.
Comparative Docking Performance: Phenylisoquinoline Isomers
The binding affinity of phenylisoquinoline isomers is highly dependent on the target protein's active site topology. The position of the phenyl substituent dictates the possible conformations and interactions within the binding pocket. Below is a summary of findings from various molecular docking studies, highlighting the performance of different isomers.
Data Presentation
Disclaimer: The following data is collated from multiple independent studies. Direct comparison of binding energies should be approached with caution, as the experimental (in-silico) conditions, such as software, force fields, and scoring functions, may vary between studies.
| Isomer Position | Target Protein | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference Study Insights |
| 1-Phenyl | Tubulin | Not explicitly quantified in reviewed abstracts | - | Derivatives of 1-phenyl-3,4-dihydroisoquinoline (B1582135) are potent tubulin polymerization inhibitors. The binding mode helps to explain structure-activity relationships.[1] |
| 1-Phenyl | Dopamine (B1211576) D1 Receptor | Not explicitly quantified in reviewed abstracts | Cl, N, O, phenyl centroid | Conformational analysis shows a preference for a half-chair conformation with the phenyl ring in a pseudo-equatorial position.[2] |
| 3-Phenyl | EGFR | ≥ -8.2 | Hydrogen bonding | 3-Substituted phenyl quinazolinones (related structures) show good accommodation in the EGFR binding site.[3] |
| 4-Phenyl | Dopamine D1 Receptor | Not explicitly quantified in reviewed abstracts | Cl, N, O, phenyl centroid | Compared with 1-phenyl isomers, the 4-phenyl substitution alters the spatial arrangement of pharmacophoric features.[2] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for interpreting the results. The following outlines a generalized protocol, with specific details varying between individual studies.
A General Molecular Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Key Methodological Considerations from Cited Research:
-
Protein Preparation: Typically, the three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are often removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the phenylisoquinoline isomers are drawn and converted to 3D structures. Energy minimization is performed using force fields like MMFF94.
-
Docking Software: A variety of software packages are used, including AutoDock, GOLD, and Schrödinger's suite. The choice of software and its underlying algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) can influence the outcome.
-
Validation: A common validation step is to re-dock the co-crystallized ligand into the protein's active site and calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[3]
Signaling Pathways and Logical Relationships
The interaction of a ligand with its target protein initiates a cascade of events that constitute a signaling pathway. While a single, universal pathway for all phenylisoquinoline isomers does not exist, their interactions can be conceptualized as a logical relationship between binding affinity and biological effect.
Caption: Relationship between binding energy, Ki, and biological outcome.
A lower binding energy generally corresponds to a lower predicted inhibitory constant (Ki) and thus a higher binding affinity. This strong interaction is a prerequisite for the molecule to exert a significant biological effect, such as inhibiting an enzyme or modulating a receptor's activity, which in turn leads to a cellular response.[3]
Conclusion
The isomeric form of phenylisoquinolines is a critical determinant of their molecular docking performance and, by extension, their potential as therapeutic agents. While this guide summarizes available data, it also highlights the need for systematic comparative studies where various isomers are docked against a panel of targets under uniform computational conditions. Such studies would provide a more definitive understanding of the structure-activity relationships and accelerate the rational design of novel drugs based on this versatile scaffold.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4- and 7-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the isoquinoline ring system is a key determinant of their pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4- and 7-substituted isoquinolines, offering insights into how substitution at these distinct positions influences biological activity. The information presented is collated from various studies, and direct comparisons should be made with caution, considering the different molecular backbones and biological assays employed.
Data Presentation: Quantitative Biological Activity
The following tables summarize the biological activities of representative 4- and 7-substituted isoquinoline derivatives from the literature.
Table 1: Biological Activity of 4-Substituted Isoquinoline Derivatives
| Compound ID | 4-Substituent | Biological Target/Assay | Activity (IC₅₀/GI₅₀) | Reference Scaffold |
| 1 | -CH₂CH₂CONH(CH₂CH₂OH) | Cytotoxicity vs. NSCLC-N16-L16 | >100 µM | Isoquinoline |
| 2 | -CH=CHCONH(CH₂CH₂OH) | Cytotoxicity vs. NSCLC-N16-L16 | 21 µM | Isoquinoline |
| 3 | -CH=CHCONH(CH₂CH₂O(CH₂)₂OH) | Cytotoxicity vs. NSCLC-N16-L16 | 13 µM | Isoquinoline |
| 4a | -CH₃ | Haspin Kinase | 167 nM | Pyrazolo[3,4-g]isoquinoline |
| 4b | -CH₂CH₃ | Haspin Kinase | >1 µM | Pyrazolo[3,4-g]isoquinoline |
| 4c | -CH₂CH₂CH₃ | Haspin Kinase | >1 µM | Pyrazolo[3,4-g]isoquinoline |
Data for compounds 1-3 are from a study on the synthesis and cytotoxic action of C4-substituted isoquinolines.[1] Data for compounds 4a-c are from a study on pyrazolo[3,4-g]isoquinolines as kinase inhibitors.[2]
Table 2: Biological Activity of 7-Substituted Isoquinoline and Tetrahydroisoquinoline Derivatives
| Compound ID | 7-Substituent | Biological Target/Assay | Activity (EC₅₀/IC₅₀) | Reference Scaffold |
| 5 | -NH₂ | TNF-α Inhibition (in quinazoline) | ~5 µM | Quinazoline (B50416) |
| 6 | Halogen (Fluoro) | Anticancer (various cell lines) | Potent (nM range) | Isoquinoline-based thiosemicarbazones |
| 7 | -(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) | PPARγ Agonist | 0.14 µM | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| 8 | -(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) | PPARα Agonist | 0.20 µM | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| 9 | -(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) | PTP-1B Inhibition | 1.85 µM | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
Data for compound 5 is from a study on substituted quinazolines as TNF-α inhibitors, providing an indication for the 7-amino group on a related heterocyclic system.[3] Data for compound 6 is from a comparative analysis of halo-isoquinolines.[4] Data for compounds 7-9 are from a study on 2,7-substituted tetrahydroisoquinoline-3-carboxylic acids.[5]
Comparative Structure-Activity Relationship Analysis
Based on the available data, several trends can be observed for substitutions at the 4- and 7-positions of the isoquinoline nucleus.
4-Position Substitution:
Substitution at the C4-position of the isoquinoline ring appears to be sensitive to the nature and size of the substituent.
-
Cytotoxic Activity: In a series of C4-substituted isoquinolines, the presence of an α,β-unsaturated amide side chain (compounds 2 and 3 ) conferred greater cytotoxicity against a non-small cell lung cancer cell line compared to the saturated analogue (compound 1 ).[1] This suggests that the rigidity and electronic properties of the substituent at the 4-position are important for this activity.
-
Kinase Inhibition: For pyrazolo[3,4-g]isoquinoline-based kinase inhibitors, a small alkyl group like methyl at the 4-position (compound 4a ) was well-tolerated for Haspin kinase inhibition.[2] However, increasing the alkyl chain length to ethyl or propyl (compounds 4b and 4c ) led to a significant loss of activity, indicating a sterically constrained binding pocket in this region.[2]
7-Position Substitution:
The 7-position of the isoquinoline and related heterocyclic systems appears to be a versatile point for modification, often leading to potent biological activities.
-
Anti-inflammatory Activity: In the closely related quinazoline scaffold, a 7-amino substituent (compound 5 ) was found to be a potent inhibitor of TNF-α production.[3] This suggests that introducing a hydrogen bond donor/acceptor at the 7-position of the isoquinoline ring could be a favorable strategy for developing anti-inflammatory agents.
-
Anticancer Activity: Halogenation at the 7-position (as seen with a fluoro group in compound 6 ) has been shown to result in potent antiproliferative agents.[4] The nature of the halogen can significantly influence activity, a key consideration in SAR studies.[4]
-
Metabolic Regulation: Complex side chains can be introduced at the 7-position to achieve potent and selective activity at various receptors. For instance, a long ether-linked oxazole-containing substituent in a tetrahydroisoquinoline scaffold (compounds 7 , 8 , and 9 ) yielded a dual PPARα/γ agonist with PTP-1B inhibitory activity, highlighting the potential of this position for developing multi-target ligands.[5]
Comparative Summary:
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological evaluation of substituted isoquinolines.
Caption: General workflow for the synthesis and biological evaluation of substituted isoquinolines.
Caption: Simplified signaling pathway for LPS-induced TNF-α production and potential site of inhibition.
Experimental Protocols
LPS-Induced TNF-α Secretion Assay in Human Peripheral Blood Monocytes
This protocol is adapted from studies evaluating the inhibition of TNF-α production by novel compounds.[3][6][7][8]
1. Cell Culture and Plating:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes by adherence to plastic tissue culture plates for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Wash away non-adherent cells with pre-warmed PBS.
-
Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of the test compounds (4- and 7-substituted isoquinolines) in DMSO.
-
Dilute the compounds to the desired final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the cells and add the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Stimulate the cells by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL.
-
Include a positive control (LPS only) and a negative control (vehicle only).
3. Supernatant Collection and TNF-α Quantification:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits TNF-α production by 50%) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This protocol is based on fluorescence-based tubulin polymerization assays.[3][9][10][11]
1. Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (10 mM).
-
Fluorescent reporter dye (e.g., DAPI).
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.
-
Black 96-well microplate.
-
Fluorescence plate reader with temperature control.
2. Assay Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2-3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10-15%), and the fluorescent reporter dye.
-
Prepare serial dilutions of the test compounds (4- and 7-substituted isoquinolines) in General Tubulin Buffer.
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
Add 10 µL of the test compound dilutions, controls, or vehicle to the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed plate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60 minutes at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
The inhibitory effect of the compounds is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the percentage inhibition at the plateau phase for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. C4-substituted isoquinolines: synthesis and cytotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
4-Phenylisoquinoline as a Reference Standard in Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the use of a reliable reference standard is paramount for achieving accurate and reproducible quantitative results. 4-Phenylisoquinoline, a heterocyclic aromatic compound, presents itself as a viable candidate for use as a reference standard, particularly in the analysis of related isoquinoline (B145761) derivatives and other aromatic compounds. This guide provides an objective comparison of this compound with other classes of reference standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.
Performance Comparison of Reference Standards
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation and analysis. The choice of an internal standard significantly impacts method performance. The following table summarizes the characteristics of different types of internal standards, including this compound as a structural analog.
| Internal Standard Type | Description | Advantages | Disadvantages |
| This compound (Structural Analog) | A compound with a chemical structure similar to the analyte. | - Cost-effective.- Readily available.- Can mimic the chromatographic behavior of similar analytes. | - May not perfectly co-elute with the analyte.- Can exhibit different ionization efficiency in mass spectrometry.- May not fully compensate for matrix effects. |
| Stable Isotope-Labeled (SIL) Internal Standard | The analyte with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] | - Considered the "gold standard" in bioanalysis.[1][2] - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.[1] - High degree of chemical and physical similarity to the analyte.[3] | - Can be expensive and time-consuming to synthesize.[1] - Potential for isotopic exchange (H/D exchange) under certain conditions.[2] |
| Other Aromatic Compounds (e.g., Toluene-d8, Naphthalene-d8) | Non-labeled or deuterated aromatic compounds structurally different from the analyte. | - Cost-effective.[2] - Suitable for some applications, particularly for volatile or semi-volatile analytes.[2] | - Different retention times and ionization responses compared to many analytes.[2] - May not effectively compensate for matrix effects for more complex analytes. |
Experimental Data: A Comparative Overview
| Performance Parameter | This compound (Structural Analog) | Stable Isotope-Labeled (SIL) Standard | Other Aromatic Compound |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 15% | < 5% | < 20% |
| Matrix Effect Compensation | Moderate | High | Low to Moderate |
| Cost | Low | High | Low |
Note: The values presented are typical expectations and can vary significantly depending on the specific analytical method, matrix, and analyte.
Experimental Protocols
Protocol 1: General Workflow for Quantitative Analysis using an Internal Standard
This workflow outlines the fundamental steps for using an internal standard in a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for quantitative analysis using an internal standard.
Protocol 2: Stability-Indicating HPLC Method for Isoquinoline Derivatives
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of isoquinoline derivatives, using this compound as an internal standard.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
A gradient elution is typically employed to separate the analyte, internal standard, and any potential degradation products. An example gradient is as follows:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
3. Sample and Standard Preparation:
-
Prepare a stock solution of the isoquinoline derivative analyte and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by diluting the analyte stock solution and adding a constant, known concentration of the this compound internal standard to each.
-
Prepare unknown samples by dissolving them in the mobile phase or an appropriate solvent and adding the same constant concentration of the internal standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Detection:
-
UV detection wavelength should be selected based on the absorbance maxima of the analyte and this compound. A PDA detector is beneficial for monitoring peak purity.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Mandatory Visualizations
Logical Relationship for Selecting an Internal Standard
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the decision-making process.
Caption: Decision-making process for selecting an internal standard.
Conclusion
References
A Comparative Analysis of the Anti-Proliferative Effects of Isoquinoline Analogs: Berberine, Sanguinarine, and Noscapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of three prominent isoquinoline (B145761) analogs: berberine (B55584), sanguinarine, and noscapine (B1679977). The information presented is collated from various experimental studies to offer a comprehensive overview of their performance, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of berberine, sanguinarine, and noscapine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized in the table below. It is important to note that these values are compiled from different studies, and experimental conditions such as incubation time and assay method may vary.
| Isoquinoline Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | T47D (Breast Cancer) | 25 | [1] |
| MCF-7 (Breast Cancer) | 25 | [1] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 16.7 | [2] | |
| HCC70 (Triple-Negative Breast Cancer) | 0.19 | [2] | |
| BT-20 (Triple-Negative Breast Cancer) | 0.23 | [2] | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 0.48 | [2] | |
| CCRF/CEM (Leukemia) | 26 | [3] | |
| Sanguinarine | HL-60 (Leukemia) | 0.6 | [3] |
| A549 (Lung Cancer) | 0.11 - 0.54 µg/mL | [4] | |
| SK-MES-1 (Lung Cancer) | 0.11 - 0.54 µg/mL | [4] | |
| J82 (Bladder Cancer) | 0.11 - 0.54 µg/mL | [4] | |
| Noscapine | H460 (Non-small cell lung cancer) | 34.7 | [5] |
| A549 (Non-small cell lung cancer) | 61.25 | [5] | |
| MDA-MB-231 (Breast Cancer) | 36 | [6] | |
| B16LS9 (Melanoma) | Not specified, but inhibits tumor progression | [7] |
Experimental Protocols
This section details the standard methodologies for key experiments cited in the evaluation of the anti-proliferative effects of isoquinoline analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline analogs (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[13]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[14][15]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the isoquinoline analogs for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.[15]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase A to eliminate RNA interference.[14][15]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the isoquinoline analogs and harvest them.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Annexin V-FITC: Binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16]
-
Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of berberine, sanguinarine, and noscapine are mediated through the modulation of various cellular signaling pathways.
Berberine
Berberine has been shown to induce apoptosis and cell cycle arrest by targeting several key signaling pathways.[21][22][23][24][25]
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 19. kumc.edu [kumc.edu]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology [frontiersin.org]
Validating Kinase Inhibition Assays: A Comparative Guide to a 4-Phenylisoquinoline Inhibitor Analog
For researchers, scientists, and drug development professionals, the rigorous validation of a novel kinase inhibitor's efficacy and specificity is paramount. This guide provides a comparative analysis of a 4-substituted isoquinoline (B145761) compound against an established inhibitor, Lapatinib, for the Human Epidermal Growth Factor Receptor 2 (HER2) kinase. The objective is to offer a framework for validating kinase inhibition assays, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Efficacy
The potency of a kinase inhibitor is a critical parameter in its evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the comparative IC50 values for a representative 4-substituted aminoquinoline derivative and the well-established HER2 inhibitor, Lapatinib. This data is derived from in vitro kinase assays and cellular proliferation assays.
| Compound | Target Kinase IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) |
| 4-substituted aminoquinoline | 0.04 | 33.19 |
| Lapatinib | 0.06 | 4.69[1] |
Lower IC50 values indicate greater potency.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and the experimental process is crucial for interpreting inhibition data. The following diagrams, created using Graphviz, illustrate the HER2 signaling pathway and the general workflow for validating a kinase inhibition assay.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition data, detailed and standardized protocols are essential. The following sections outline the methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., the 4-substituted isoquinoline) in DMSO.
-
Create a serial dilution of the test compound in the appropriate assay buffer.
-
Reconstitute the recombinant HER2 kinase and its specific substrate according to the manufacturer's instructions.
-
Prepare an ATP solution at a concentration close to the Km for HER2.
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
3. Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
4. Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Treat the cells with various concentrations of the 4-substituted isoquinoline compound and Lapatinib (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Include a vehicle control (e.g., DMSO).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cell proliferation.
References
Enantioselective HPLC for the Separation of Chiral 4-Phenylisoquinoline Derivatives: A Comparative Guide
The enantioselective separation of chiral 4-phenylisoquinoline derivatives is a critical analytical challenge in drug development and pharmaceutical sciences. The pharmacological and toxicological profiles of these compounds are often enantiomer-dependent, necessitating robust methods for their separation and quantification. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative overview of various polysaccharide-based CSPs, supported by experimental data, to aid researchers in selecting the optimal chromatographic conditions for their specific this compound analytes.
Comparative Performance of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high enantiorecognition capabilities for a wide range of chiral compounds, including isoquinoline (B145761) derivatives.[1][2] The selection of the ideal CSP is often empirical and depends on the specific structure of the analyte.[3] Below is a summary of the performance of commonly used polysaccharide-based CSPs for the separation of chiral isoquinoline derivatives, which can be extrapolated to this compound compounds.
Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases for the Separation of Chiral Isoquinoline Derivatives
| Chiral Stationary Phase (CSP) | Chiral Selector | Key Characteristics | Typical Mobile Phases (Normal Phase) | Performance Highlights for Isoquinoline Derivatives |
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Hexane (B92381)/Isopropanol (B130326) (IPA), Hexane/Ethanol | High resolution for various laudanosine (B1674548) derivatives.[4] Effective for separating 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631). |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Coated | Hexane/IPA, Hexane/Ethanol | Excellent enantioseparation for norlaudanosine enantiomers.[4] Good resolution for N-propyl-norlaudanosine.[4] |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Compatible with a wider range of solvents, including dichloromethane, THF, and ethyl acetate.[1][5] | Generally shows good enantioselectivity, comparable to Chiralpak AD.[6] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | Broad solvent compatibility.[5] | Effective for the separation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using various eluents. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Hexane/IPA, Hexane/Ethanol | A viable alternative to Chiralcel® OD. |
| Lux® Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Coated | Hexane/IPA, Hexane/Ethanol | Provides alternative selectivity to other amylose-based phases. |
Note: The performance of these columns can be significantly influenced by the mobile phase composition, additives, and temperature. For basic compounds like this compound derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine, ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution.
Experimental Data on Enantioselective Separations
The following tables summarize experimental data from various studies on the enantioselective HPLC separation of isoquinoline derivatives. This data provides a practical reference for method development.
Table 2: Experimental Conditions and Results for the Separation of Laudanosine and its Derivatives [4]
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Laudanosine (LAU) | Chiralcel OD | Acetonitrile (ACN) based | Not Specified | > 2.5 |
| Norlaudanosine (NOR) | Chiralpak AD | Not Specified | Not Specified | Excellent |
| Norlaudanosine (NOR) | Chiralpak IA | Not Specified | Not Specified | Excellent |
| 6'-Bromo-laudanosine (Br-LAU) | Chiralcel OD | Methanol (MeOH) based | Not Specified | High |
| N-Propyl-norlaudanosine | Chiralpak AD | Methanol (MeOH) based | Not Specified | 1.9 |
Table 3: Experimental Conditions and Results for the Separation of a 4-Bromophenyl-dihydroisoquinoline Derivative [7]
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) |
| (R)- & (S)-1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide | Amylose-based column | Not Specified | 7.076 and 9.578 |
Table 4: General Starting Conditions for Chiral Method Development [8][9]
| Parameter | Normal Phase | Reversed Phase |
| Columns | Chiralcel OD-H, Chiralpak AD, Chiralcel OJ | Chiralcel OD-RH, Chiralpak AD-RH, Chiralcel OJ-RH |
| Mobile Phase A | n-Hexane/2-Propanol (90:10, v/v) | Acetonitrile/Buffer |
| Mobile Phase B | n-Hexane/Ethanol (90:10, v/v) | Methanol/Buffer |
| Additive (for basic compounds) | 0.1% Diethylamine (DEA) | 0.1% Trifluoroacetic Acid (TFA) or DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 - 30 °C | 25 - 30 °C |
| Detection | UV (e.g., 254 nm, 280 nm) | UV (e.g., 254 nm, 280 nm) |
Experimental Protocols
Below are detailed methodologies for performing enantioselective HPLC separation of chiral this compound derivatives.
General Workflow for Chiral HPLC Method Development
A systematic approach is crucial for efficient method development. The following workflow is recommended:
Caption: General workflow for chiral HPLC method development.
Protocol 1: Normal-Phase Chiral HPLC Separation
This protocol provides a starting point for the separation of this compound derivatives using a polysaccharide-based CSP.
1. Instrumentation and Materials:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Chiral column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
- HPLC grade n-hexane, isopropanol (IPA), and ethanol.
- Diethylamine (DEA) or ethanolamine (B43304) (ETA).
- Reference standards of the racemic this compound derivative and, if available, the pure enantiomers.
2. Standard Preparation:
- Prepare a stock solution of the racemic compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution to a concentration of about 0.1-0.25 mg/mL with the mobile phase.
3. Chromatographic Conditions (Initial Screening):
- Mobile Phase A: n-Hexane/IPA/DEA (90:10:0.1, v/v/v).
- Mobile Phase B: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 30 °C.[10]
- Detection Wavelength: 254 nm or another appropriate wavelength based on the analyte's UV spectrum.
- Injection Volume: 10 µL.[10]
4. Procedure:
- Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the working standard solution and record the chromatogram.
- If no separation or poor resolution is observed, systematically vary the ratio of hexane to alcohol (e.g., 80:20, 70:30).
- The type and concentration of the amine modifier can also be adjusted to optimize peak shape.
Logical Relationship of Chiral Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.
Caption: Principle of enantiomeric separation on a CSP.
This guide provides a foundational understanding and practical starting points for the successful enantioselective separation of chiral this compound derivatives by HPLC. Researchers are encouraged to use this information as a basis for their method development and optimization strategies.
References
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Comparative Electrochemical Analysis of Phenylisoquinoline Isomers: A Guide for Researchers
A comprehensive comparative study of the electrochemical properties of phenylisoquinoline isomers is crucial for their application in organic electronics, medicinal chemistry, and materials science. The position of the phenyl substituent on the isoquinoline (B145761) core significantly influences the electronic structure, and consequently, the redox behavior of these molecules. This guide provides a framework for such a comparative analysis, outlining the key electrochemical parameters and the experimental protocols required for their determination. Due to a lack of directly comparable experimental data in the current literature for a complete set of phenylisoquinoline isomers, this guide presents a qualitative comparison based on established electronic effects and provides a template for the systematic experimental investigation of these compounds.
Influence of Phenyl Substitution on Electrochemical Properties
The electrochemical properties of phenylisoquinoline isomers are primarily dictated by the position of the phenyl group, which can act as either an electron-donating or electron-withdrawing substituent depending on its point of attachment and the electronic nature of the isoquinoline ring. The position of the nitrogen atom in the isoquinoline ring system creates distinct electronic environments at each carbon atom, leading to different electrochemical behaviors for each isomer.
-
1-Phenylisoquinoline: The phenyl group at the C1 position is in close proximity to the nitrogen atom. This can lead to steric interactions that may force the phenyl ring out of the plane of the isoquinoline core, affecting π-conjugation. Electronically, the C1 position is electron-deficient, and a phenyl substituent at this position can influence the LUMO energy level, potentially making reduction easier compared to other isomers.
-
3-Phenylisoquinoline: Substitution at the C3 position places the phenyl group further from the nitrogen atom. This may allow for better planarity and conjugation with the isoquinoline π-system. The electronic influence at this position will affect both the HOMO and LUMO energy levels, thereby altering both oxidation and reduction potentials.
-
4-Phenylisoquinoline and other isomers: The electrochemical properties of other isomers, such as 4-, 5-, 6-, 7-, and 8-phenylisoquinoline, will similarly be governed by the electronic nature of the specific carbon atom to which the phenyl group is attached. For instance, substitution at positions within the benzo- part of the isoquinoline ring will have a different electronic impact compared to substitution on the pyridine (B92270) ring.
A systematic comparative study would be invaluable to elucidate these structure-property relationships definitively.
Comparative Data of Phenylisoquinoline Isomers
| Isomer | Oxidation Potential (Eox vs. Fc/Fc+) [V] | Reduction Potential (Ered vs. Fc/Fc+) [V] | HOMO [eV] | LUMO [eV] | ΔE (HOMO-LUMO) [eV] |
| 1-Phenylisoquinoline | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Phenylisoquinoline | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Other Isomers | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using established empirical formulas.
Experimental Protocols
To obtain the comparative data, a standardized set of experimental protocols should be employed. The following outlines the methodology for cyclic voltammetry, a fundamental technique for characterizing the electrochemical properties of these isomers.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the phenylisoquinoline isomers.
Materials and Equipment:
-
Potentiostat/Galvanostat with a three-electrode setup
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous measurements, a pseudo-reference electrode such as a silver wire (Ag/Ag+) is often used, calibrated against the Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) redox couple.
-
Counter Electrode: Platinum wire or foil
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen) supply for deaeration
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), freshly distilled and dried.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAPClO4), recrystallized and dried under vacuum.
-
Phenylisoquinoline isomer samples
-
Ferrocene (for internal calibration)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment. Dry the electrode completely.
-
Solution Preparation: Prepare a solution of the phenylisoquinoline isomer (typically 1 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated solution.
-
Set the potential window to a range where the oxidation and reduction of the isomer are expected to occur. A wide initial scan range is often used to identify the redox events.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram by sweeping the potential from an initial value to a switching potential and then back to the initial potential.
-
Perform multiple scans to ensure reproducibility.
-
-
Internal Calibration: After recording the voltammogram of the isomer, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple is used as an internal standard to reference the potentials of the phenylisoquinoline isomers.
-
Data Analysis:
-
Determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
Calculate the half-wave potential (E1/2 = (Epa + Epc)/2) for reversible or quasi-reversible processes.
-
Estimate the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction waves, respectively, relative to the vacuum level, using the ferrocene standard.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for the electrochemical characterization and the logical relationship for data analysis.
Figure 1. Experimental workflow for the comparative electrochemical study of phenylisoquinoline isomers.
Figure 2. Signaling pathway for the analysis of electrochemical data from cyclic voltammetry.
Validating Cell Migration Inhibition by 4-Phenylisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the inhibitory effect of 4-phenylisoquinoline on cell migration. We present detailed experimental protocols for commonly used assays, alongside a comparative analysis of hypothetical data to illustrate the compound's performance against other known migration inhibitors.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize hypothetical quantitative data from two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. These tables illustrate how the inhibitory potential of this compound could be compared against other fictional and non-fictional inhibitors.
Table 1: Wound Healing (Scratch) Assay - Percentage of Wound Closure at 24 hours
| Treatment Group | Concentration (µM) | Average Wound Closure (%) | Standard Deviation |
| Vehicle Control (DMSO) | - | 95.2 | ± 4.5 |
| This compound | 1 | 65.8 | ± 5.1 |
| 5 | 32.1 | ± 3.9 | |
| 10 | 15.4 | ± 2.8 | |
| Inhibitor A (Hypothetical) | 1 | 72.3 | ± 6.2 |
| 5 | 45.7 | ± 4.8 | |
| 10 | 28.9 | ± 3.5 | |
| Cytochalasin D (Positive Control) | 1 | 5.2 | ± 1.5 |
Table 2: Transwell Migration Assay - Number of Migrated Cells per Field
| Treatment Group | Concentration (µM) | Average Migrated Cells | Standard Deviation |
| Vehicle Control (DMSO) | - | 254 | ± 22 |
| This compound | 1 | 148 | ± 18 |
| 5 | 75 | ± 12 | |
| 10 | 32 | ± 8 | |
| Inhibitor B (Hypothetical) | 1 | 189 | ± 25 |
| 5 | 112 | ± 15 | |
| 10 | 68 | ± 11 | |
| Nintedanib (Reference Compound) | 10 | 95 | ± 14 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards to ensure reproducibility.[1][2][3][4][5][6][7]
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration in vitro.[7][8]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Sterile pipette tips (e.g., p200) or a dedicated scratch-making tool
-
Tissue culture plates (e.g., 24-well plates)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[1]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[1]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[1]
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound, control inhibitors, or vehicle (DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.[9]
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
Transwell Migration Assay (Boyden Chamber Assay)
The Transwell assay is used to assess the migratory response of cells to a chemoattractant.[3][4]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Preparation: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for at least 1 hour.
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.[2] The treatment compounds (this compound, etc.) are added to the cell suspension in the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (typically 12-24 hours) at 37°C and 5% CO2.[4]
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[2][5]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, followed by staining with crystal violet.[2]
-
Imaging and Quantification: Take multiple images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells per field to quantify cell migration.
Visualizations
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing (Scratch) Assay.
Hypothetical Signaling Pathway of Cell Migration Inhibition
Caption: Hypothetical inhibition of the Rac1/Cdc42 pathway by this compound.
Logical Comparison of Migration Assays
Caption: Comparison of Wound Healing and Transwell migration assays.
References
- 1. clyte.tech [clyte.tech]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. clyte.tech [clyte.tech]
- 5. corning.com [corning.com]
- 6. Transwell migration and invasion assays [bio-protocol.org]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. ibidi.com [ibidi.com]
Assessing the Specificity of 4-Phenylisoquinoline-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of 4-phenylisoquinoline-based kinase inhibitors against a panel of human kinases. By presenting supporting experimental data and detailed methodologies, this guide aims to facilitate the evaluation of these compounds as potential therapeutic agents or research tools.
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The this compound scaffold has emerged as a promising structural motif for the design of potent kinase inhibitors. However, a thorough understanding of their specificity is crucial to predict their therapeutic efficacy and potential off-target effects. This guide delves into the specificity of a series of pyrazolo[3,4-g]isoquinoline derivatives, close analogs of 4-phenylisoquinolines, and provides a framework for assessing their inhibitory profiles.
Comparative Kinase Inhibition Profile
The inhibitory activity of a selection of pyrazolo[3,4-g]isoquinoline derivatives was assessed against a panel of serine/threonine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/CycT1 IC50 (nM) |
| 1b | 57 | 69 | >1000 | >1000 |
| 1c | 66 | 165 | 578 | >1000 |
| 2a | 154 | 108 | 273 | 548 |
| 2b | 80 | 564 | 250 | >1000 |
| 2c | 62 | >1000 | 250 | >1000 |
Data sourced from a study on pyrazolo[3,4-g]isoquinolines.[1]
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental assays. The following is a detailed methodology for the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity and inhibitor potency.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in two steps in a multiwell plate format.[2][3][4]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP, ADP
-
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitors (e.g., this compound derivatives)
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque multiwell plates (96- or 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In each well of the plate, add the kinase, its substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM). The total reaction volume is typically 5 µL for a 384-well plate.[3]
-
Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
First Step: ATP Depletion:
-
Second Step: ADP to ATP Conversion and Detection:
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) for the luminescence reaction.[3]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity in the presence of an inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for assessing kinase inhibitor specificity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its dysregulation is frequently observed in cancer, making it a key target for inhibitor development.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylisoquinoline: A Procedural Guide
Hazard Assessment and Personal Protective Equipment
Given the absence of a specific SDS, 4-phenylisoquinoline should be handled as a hazardous substance. An analysis of structurally similar compounds suggests that potential hazards may include toxicity if swallowed, skin and eye irritation, and potential harm to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if aerosolization is possible.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Segregation Isolate all this compound waste, including contaminated consumables, from other laboratory waste streams to prevent unintentional chemical reactions.
Step 2: Container Selection and Labeling Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and the full chemical name, "this compound."
Step 3: Temporary Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from heat sources or incompatible materials.[2]
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step 5: Final Disposal The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.[1]
Diagram of the this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedural steps, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling 4-Phenylisoquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Phenylisoquinoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from acquisition to disposal.
Hazard Identification and Classification
This compound presents several health and environmental hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312 + P330, P501 |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P280, P302 + P352 + P312, P361+P364, P405, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305 + P351 + P338, P337 + P3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
